molecular formula C5H12ClF6N2P B1251092 N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate CAS No. 207915-99-9

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate

Número de catálogo: B1251092
Número CAS: 207915-99-9
Peso molecular: 280.58 g/mol
Clave InChI: CUKNPSDEURGZCO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate, also known as this compound, is a useful research compound. Its molecular formula is C5H12ClF6N2P and its molecular weight is 280.58 g/mol. The purity is usually 95%.
The exact mass of the compound Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[chloro(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN2.F6P/c1-7(2)5(6)8(3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKNPSDEURGZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451023
Record name Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207915-99-9, 94790-35-9
Record name Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate, commonly abbreviated as TCFH, is a highly efficient coupling reagent in organic synthesis, particularly esteemed for its role in amide bond formation and peptide synthesis.[1][2] This technical guide provides an in-depth overview of TCFH, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its primary applications.

Core Chemical Properties and Specifications

TCFH is a white crystalline solid that acts as an electrophilic amidine reagent.[3] It is utilized to activate carboxylic acids for reaction with a variety of nucleophiles.[3]

PropertyValueReference
Molecular Formula C5H12ClF6N2P[3]
Molecular Weight 280.58 g/mol [3]
Appearance White crystalline solid[3]
Melting Point 100–101 °C[3]
CAS Number 207915-99-9
Purity (typical) >99.0% by HPLC[2]

Synthesis of this compound (TCFH)

The synthesis of TCFH is typically achieved through the reaction of tetramethylurea with a chlorinating agent like oxalyl chloride, followed by a salt metathesis reaction with potassium hexafluorophosphate (KPF6).

Experimental Protocol: Synthesis of TCFH

Materials:

  • Tetramethylurea

  • Oxalyl chloride (20% solution in toluene)

  • Toluene

  • Anhydrous diethyl ether

  • Dichloromethane

  • Potassium hexafluorophosphate (KPF6)

  • Water

  • Magnesium sulfate (MgSO4)

Procedure: [1]

  • A 20% solution of oxalyl chloride in toluene is added dropwise under dry conditions to a solution of tetramethylurea in toluene.

  • The reaction mixture is refluxed for 2 hours.

  • After cooling, anhydrous diethyl ether is added with vigorous stirring to precipitate the intermediate salt.

  • The precipitate is filtered and washed with anhydrous diethyl ether.

  • The highly hygroscopic material is immediately dissolved in dichloromethane.

  • A saturated solution of KPF6 in water is added to the dichloromethane solution with continuous stirring for 10-15 minutes.

  • The organic phase is separated, washed with water, and dried over MgSO4.

  • The solvent is removed under reduced pressure to yield TCFH.

Mechanism of Action in Amide Bond Formation

TCFH's primary function is to activate carboxylic acids, rendering them more susceptible to nucleophilic attack by amines to form amide bonds. The mechanism can proceed through different reactive intermediates depending on the base used.

  • With a weakly Lewis basic amine (e.g., DIPEA): TCFH reacts with the carboxylic acid to form an acid chloride or anhydride as the active acylating agent.[3]

  • With a strongly Lewis basic amine (e.g., N-methylimidazole, NMI): TCFH and NMI react with the carboxylic acid to generate a highly reactive N-acyl imidazolium ion in situ.[3][4] This intermediate is a potent acylating agent that readily reacts with amines.[4] The use of NMI is particularly advantageous as it minimizes epimerization of stereogenic centers.[3]

Logical Workflow for TCFH-Mediated Amide Bond Formation

TCFH_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Reactive_Intermediate Reactive Intermediate (e.g., N-Acyl Imidazolium) Carboxylic_Acid->Reactive_Intermediate + TCFH + Base TCFH TCFH TCFH->Reactive_Intermediate Base Base (e.g., NMI) Base->Reactive_Intermediate Amide_Product Amide (R-CO-NH-R') Reactive_Intermediate->Amide_Product + Amine Amine Amine (R'-NH2) Amine->Amide_Product

Caption: General mechanism of TCFH-mediated amide bond formation.

Applications in Organic Synthesis

TCFH is a versatile reagent with applications extending beyond standard peptide synthesis to include the formation of esters, thioesters, and other complex organic molecules.[2]

Amide Bond Formation and Peptide Synthesis

TCFH is particularly effective in forming amide bonds, even with sterically hindered or electronically deactivated amino acids, which are often challenging for other coupling reagents.[2] The combination of TCFH with N-methylimidazole (NMI) has been shown to be a robust system for challenging amide bond formations, providing high yields and minimizing racemization.[4]

Materials:

  • Carboxylic acid (e.g., 2-furoic acid)

  • Amine (e.g., substituted piperazine)

  • Acetonitrile

  • N-methylimidazole (NMI)

  • TCFH

  • Water

Procedure:

  • In a vial, combine the carboxylic acid (1.0 eq), amine (1.0 eq), acetonitrile, and N-methylimidazole (2.1 eq).

  • Add TCFH (1.1 eq) in a single portion and stir the reaction at room temperature.

  • After 30-60 minutes, add water to the reaction mixture.

  • Cool the mixture in an ice bath for 10 minutes to induce crystallization.

  • Isolate the white crystalline product by suction filtration and air-dry.

Carboxylic AcidAmineBaseSolventTime (min)Yield (%)Reference
2-Furoic Acid1-Boc-piperazineNMIAcetonitrile3095[5]
2-Furoic Acid1-(2-pyridyl)piperazineNMIAcetonitrile6092[5]
Z-Gly-Phe-OHH-Val-OMeNMIAcetonitrile<3092[4]
Fmoc-Aib-OHH-Aib-OMeNMIAcetonitrile<3092[4]
Esterification and Thioesterification

TCFH, in combination with a base like pyridine or NMI, can be used for the efficient synthesis of esters and thioesters.[6] This method provides a non-corrosive alternative to traditional methods that use acid chlorides.[6]

Materials:

  • Carboxylic acid

  • Alcohol

  • Dichloromethane (DCM)

  • Pyridine

  • TCFH

Procedure:

  • To a solution of the carboxylic acid and alcohol in dichloromethane, add pyridine.

  • Add TCFH and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the ester product by column chromatography.

Carboxylic AcidAlcoholBaseSolventYield (%)Reference
(S)-2-Phenylpropionic acidBenzyl alcoholPyridineDCM>95[6]
(S)-2-Phenylpropionic acidIsopropanolPyridineDCM90[6]

Experimental Workflow for Synthesis Applications

TCFH_Applications Start Carboxylic Acid TCFH_Activation Activation with TCFH and Base (e.g., NMI or Pyridine) Start->TCFH_Activation Amine_Coupling Addition of Amine TCFH_Activation->Amine_Coupling Alcohol_Coupling Addition of Alcohol TCFH_Activation->Alcohol_Coupling Thiol_Coupling Addition of Thiol TCFH_Activation->Thiol_Coupling Amide_Product Amide Synthesis Amine_Coupling->Amide_Product Ester_Product Ester Synthesis Alcohol_Coupling->Ester_Product Thioester_Product Thioester Synthesis Thiol_Coupling->Thioester_Product

Caption: Synthetic pathways utilizing TCFH for various functional group transformations.

Safety and Handling

TCFH should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety goggles.[3] It is important to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[3] The major by-product of reactions using TCFH is tetramethylurea, which has known teratogenic activity in some animal species.[3]

Conclusion

This compound (TCFH) is a powerful and versatile coupling reagent with significant applications in organic synthesis, particularly in the formation of amide and ester bonds. Its ability to efficiently couple challenging substrates with high yields and minimal side reactions makes it an invaluable tool for researchers and professionals in drug development and chemical synthesis. The combination of TCFH with N-methylimidazole represents a particularly robust system for the synthesis of complex peptides and other amide-containing molecules. Proper handling and understanding of its reactivity are key to leveraging its full potential in the laboratory.

References

An In-depth Technical Guide to N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate, commonly abbreviated as TCFH, is a versatile and efficient electrophilic amidine reagent.[1] It is widely utilized in organic synthesis, particularly for the activation of carboxylic acids to facilitate reactions with a variety of nucleophiles.[1] This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its role in amide bond formation and peptide synthesis.

Structure and Identification

TCFH is a salt consisting of a tetramethylchloroformamidinium cation and a hexafluorophosphate anion. The cationic portion is characterized by a central carbon atom double-bonded to one nitrogen atom and single-bonded to another nitrogen and a chlorine atom. Each nitrogen atom is further substituted with two methyl groups.

IdentifierValue
IUPAC Name [chloro(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate[1][2]
Other Names TCFH, Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate[1]
CAS Number 94790-35-9[1][3]
Chemical Formula C5H12ClF6N2P[1][4]
Molecular Weight 280.58 g/mol [1][3][4]
SMILES CN(C)C(Cl)=--INVALID-LINK--C.F--INVALID-LINK--(F)(F)(F)F[1]
InChI Key CUKNPSDEURGZCO-UHFFFAOYSA-N[1][5]

Physicochemical Properties

TCFH is a white crystalline solid that is stable under recommended storage conditions.[1] Its solubility in polar organic solvents facilitates its use in a wide range of reaction environments.[6]

PropertyValue
Appearance White crystalline solid[1]
Melting Point 100–101 °C (212–214 °F)[1]
Storage Temperature 2-8°C[3][5]
Solubility Soluble in common organic solvents like acetonitrile and water.[1][6]

Reactivity and Applications

The primary application of TCFH is as a coupling reagent in the formation of amide bonds, a critical step in peptide synthesis and the development of active pharmaceutical ingredients (APIs).[1][4] It functions by activating carboxylic acids, making them more susceptible to nucleophilic attack by amines.

Mechanism of Action: The reactivity of TCFH is centered around the electrophilic carbon atom of the formamidinium cation. In the presence of a carboxylic acid and a base, TCFH facilitates the formation of a highly reactive intermediate, which then readily reacts with an amine to form the desired amide. The nature of this intermediate is dependent on the base employed.[1]

  • With Weakly Lewis Basic Amines (e.g., DIPEA): The reaction proceeds through the formation of an acid chloride or anhydride as the active acylating agent.[1]

  • With Strongly Lewis Basic Amines (e.g., N-methylimidazole, NMI): The in situ formation of a highly reactive N-acyl imidazolium ion (NAI) occurs.[1][7] These intermediates are particularly effective for reactions with hindered or electron-deficient amines.[1]

G cluster_0 Amide Bond Formation using TCFH Carboxylic_Acid Carboxylic Acid (R-COOH) Reactive_Intermediate Reactive Intermediate (e.g., Acid Chloride, N-Acyl Imidazolium) Carboxylic_Acid->Reactive_Intermediate + TCFH + Base Amine Amine (R'-NH2) Amide Amide (R-CO-NHR') Amine->Amide TCFH TCFH Base Base (e.g., DIPEA, NMI) Reactive_Intermediate->Amide + Amine Byproducts Byproducts (Tetramethylurea, etc.) Reactive_Intermediate->Byproducts

General workflow for amide bond formation using TCFH.

G cluster_1 TCFH Reaction Pathways with Different Bases TCFH TCFH + R-COOH Weak_Base Weakly Lewis Basic Amine (e.g., DIPEA) TCFH->Weak_Base Strong_Base Strongly Lewis Basic Amine (e.g., NMI) TCFH->Strong_Base Acid_Chloride Acid Chloride / Anhydride Weak_Base->Acid_Chloride Forms Acyl_Imidazolium N-Acyl Imidazolium Ion Strong_Base->Acyl_Imidazolium Forms

Influence of base selection on the reactive intermediate.

Other Applications: Beyond amide synthesis, TCFH is a valuable reagent for:

  • Esterification and Thioesterification: Activating carboxylic acids for reaction with alcohols and thiols.[1]

  • Ketone Synthesis: Facilitating the reaction of carboxylic acids with carbon nucleophiles.[1]

  • Bioconjugation: Linking molecules to biomolecules, a key process in drug development and diagnostics.[8]

  • Precursor for Other Reagents: TCFH is a starting material for the synthesis of other widely used uronium and guanidinium salt coupling reagents, such as HATU, HCTU, HOTU, and TFFH.[1][9]

G cluster_2 TCFH as a Precursor for Coupling Reagents TCFH_Node TCFH HATU HATU TCFH_Node->HATU HCTU HCTU TCFH_Node->HCTU HOTU HOTU TCFH_Node->HOTU TFFH TFFH TCFH_Node->TFFH

TCFH serves as a key intermediate for other reagents.

Experimental Protocols

Synthesis of this compound (TCFH): A common laboratory-scale synthesis involves the reaction of tetramethylurea with oxalyl chloride, followed by an anion exchange with potassium hexafluorophosphate (KPF6).[10]

  • Step 1: Formation of the Chloroformamidinium Chloride Salt: A solution of oxalyl chloride in a suitable solvent (e.g., toluene) is added dropwise to a solution of tetramethylurea in the same solvent under anhydrous conditions. The reaction mixture is typically refluxed for a period (e.g., 2 hours). Upon cooling and addition of a non-polar solvent like diethyl ether, the hygroscopic chloroformamidinium chloride salt precipitates.[10]

  • Step 2: Anion Exchange: The crude salt is filtered, washed with anhydrous ether, and immediately dissolved in a solvent like dichloromethane. A saturated aqueous solution of potassium hexafluorophosphate is then added with vigorous stirring. The organic phase, containing the desired TCFH, is separated, washed with water, dried over a drying agent (e.g., MgSO4), and the solvent is removed under reduced pressure to yield the final product.[10]

General Protocol for Amide Bond Formation: The following is a representative procedure for coupling a carboxylic acid and an amine using TCFH.

  • Reaction Setup: To a solution of the carboxylic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere, add the amine (1-1.2 equivalents), a base such as DIPEA or NMI (2-3 equivalents), and finally TCFH (1-1.2 equivalents).

  • Reaction Conditions: The reaction is typically stirred at room temperature. Reaction progress can be monitored by standard techniques like TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried, filtered, and concentrated in vacuo. The crude product is purified by an appropriate method, such as column chromatography or recrystallization.

Example Yield: The synthesis of N-(4-cyanophenyl)-2-methyl-2-phenylpropanamide using TCFH and NMI has been reported with a 93% yield.[4]

Safety and Handling

TCFH is a potent eye irritant, and appropriate personal protective equipment, including safety goggles, should be worn during handling.[1] While it does not cause significant skin irritation, prolonged contact should be avoided.[1] A notable byproduct of reactions involving TCFH is tetramethylurea, which has shown teratogenic activity in some laboratory animal studies, necessitating careful handling and disposal of reaction waste.[1]

Hazard StatementDescription
H315 Causes skin irritation[2]
H319 Causes serious eye irritation[2]
H335 May cause respiratory irritation[2]

Conclusion

This compound (TCFH) is a powerful and versatile coupling reagent with significant applications in organic and medicinal chemistry. Its ability to efficiently activate carboxylic acids under mild conditions, coupled with the tunable reactivity based on the choice of base, makes it an invaluable tool for the synthesis of amides, esters, and other important functional groups. Its role as a precursor to other key coupling reagents further underscores its importance in the field. Proper understanding of its properties, reactivity, and safety precautions allows researchers and drug development professionals to effectively leverage TCFH in their synthetic endeavors.

References

Foreword: Beyond the Acronym Soup – A Rational Approach to Coupling Reagent Selection

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to TCFH: Mechanism and Application in Modern Amide Bond Synthesis

In the landscape of modern synthetic chemistry, the formation of the amide bond remains a cornerstone transformation, critical to pharmaceutical development, peptide synthesis, and materials science. The synthetic chemist is faced with a veritable alphabet soup of coupling reagents—HATU, HBTU, BOP, EDAC, and countless others—each with its own set of advantages and liabilities. The challenge, therefore, is not a lack of options, but the rational selection of the right tool for the job. This guide moves beyond a simple catalog of reagents to provide a deep, mechanistic understanding of N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH), a reagent that offers a unique combination of high reactivity, operational simplicity, and a favorable safety profile. Our focus will be on the causality behind its efficacy, empowering the researcher to not only apply TCFH but to innovate with it.

TCFH: A Molecular Profile and Strategic Overview

TCFH is a stable, crystalline solid that belongs to the formamidinium class of coupling reagents.[1] While it has historically been used as a precursor for the synthesis of other well-known uronium/guanidinium reagents like HBTU and HCTU, its direct application as a coupling agent has gained significant traction for its distinct advantages.[2][3]

Unlike many of its more complex counterparts, the power of TCFH lies in its straightforward and tunable activation of carboxylic acids. The core of its utility is the generation of highly reactive acylating intermediates in situ. The specific nature of this intermediate, and thus the reactivity and selectivity of the entire coupling process, can be intelligently controlled through the choice of a key reaction parameter: the base. This guide will dissect the two primary mechanistic pathways dictated by this choice.

The Core Mechanism: A Tale of Two Pathways

The activation of a carboxylic acid by TCFH is not a monolithic process. It proceeds through a Vilsmeier-type intermediate, but the final, active acylating species is critically dependent on the Lewis basicity of the amine base employed.[1] This dichotomy is the key to mastering TCFH as a versatile tool.

Pathway A: The Weakly Lewis Basic Amine Route (e.g., DIPEA)

When a sterically hindered, weakly Lewis basic amine such as N,N-diisopropylethylamine (DIPEA) is used, the reaction proceeds through the formation of a highly reactive acyl chloride or, potentially, a symmetric anhydride.[1]

  • Initial Activation: The carboxylate, formed by deprotonation of the carboxylic acid by DIPEA, attacks the electrophilic carbon of TCFH.

  • Intermediate Formation: This attack displaces the chloride ion, forming an unstable acyl-oxy-tetramethylformamidinium intermediate.

  • Generation of the Active Species: The chloride ion, now present in the reaction mixture, can attack the carbonyl carbon of the intermediate. This collapses the intermediate, releasing the exceptionally stable byproduct, tetramethylurea (TMU), and generating the acyl chloride. Alternatively, a second equivalent of the carboxylate can attack the intermediate to form a symmetric anhydride.

This pathway provides a potent acylating agent, but the generation of HCl (in the case of the acid chloride) can increase the risk of epimerization for stereochemically labile substrates.

Pathway B: The Strongly Lewis Basic Amine Route (e.g., NMI)

A more nuanced and often advantageous pathway is accessed by using a strongly Lewis basic, yet weakly Brønsted basic, amine like N-methylimidazole (NMI).[1][4] This combination allows for the in situ generation of a highly reactive N-acyl imidazolium ion.[4][5]

  • Initial Activation: As in Pathway A, the carboxylate attacks TCFH to form the acyl-oxy-tetramethylformamidinium intermediate.

  • Interception by NMI: Before the chloride ion can attack, the highly nucleophilic NMI intercepts the intermediate.

  • Generation of the N-Acyl Imidazolium: NMI attacks the carbonyl carbon, leading to the release of tetramethylurea and the formation of the N-acyl imidazolium ion. This species is intensely electrophilic and highly effective for coupling even hindered acids and poorly nucleophilic amines.[4][6]

The key advantage of this pathway is that the reaction occurs under effectively neutral conditions. The low Brønsted basicity of NMI (pKa of its conjugate acid is ~7) minimizes the risk of epimerization of sensitive stereocenters, a critical consideration in peptide and pharmaceutical synthesis.[1][4]

TCFH_Mechanism cluster_start Reactants cluster_path_A Pathway A: Weak Lewis Base cluster_path_B Pathway B: Strong Lewis Base RCOOH Carboxylic Acid (R-COOH) Intermediate Acyl-oxy-tetramethyl- formamidinium Intermediate RCOOH->Intermediate Activation TCFH TCFH TCFH->Intermediate Activation Active_A Active Species: Acyl Chloride / Anhydride Intermediate->Active_A + DIPEA + Cl- attack Active_B Active Species: N-Acyl Imidazolium Ion Intermediate->Active_B + NMI (Interception) DIPEA Base (DIPEA) Amide Amide Product Active_A->Amide Aminolysis TMU Tetramethylurea (Byproduct) Active_A->TMU releases NMI Base (NMI) Active_B->Amide Aminolysis Active_B->TMU releases Amine Amine (R'-NH2) Amine->Active_A Amine->Active_B

Figure 1: Dual mechanistic pathways of TCFH activation.

Experimental Protocol: A Self-Validating System for Challenging Couplings

This protocol describes a general procedure for the TCFH/NMI-mediated coupling of a hindered carboxylic acid and a poorly nucleophilic amine in solution phase. The logic is to maximize reactivity while ensuring stereochemical integrity and simplifying purification.

Materials
  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • TCFH (1.2 equiv)

  • N-methylimidazole (NMI) (2.2 equiv)

  • Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Methodology
  • Vessel Preparation: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv) and the amine (1.1 equiv).

    • Causality: Combining the coupling partners first ensures that the highly reactive acylating species is generated in the presence of the nucleophile, minimizing potential side reactions or degradation.

  • Solvent Addition: Dissolve the substrates in anhydrous acetonitrile (or DCM) to a typical concentration of 0.1-0.5 M. Stir until fully dissolved.

    • Causality: Acetonitrile is a preferred solvent due to its polarity and ability to dissolve a wide range of substrates and reagents.[1] Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediates.

  • Base Addition: Add N-methylimidazole (2.2 equiv) to the solution and stir for 2-3 minutes.

    • Causality: NMI acts as both the Lewis base to generate the N-acyl imidazolium and a Brønsted base to neutralize the proton released from the carboxylic acid and any HCl formed. A slight excess ensures the reaction medium remains neutral, suppressing racemization.[4]

  • Initiation of Coupling: Add TCFH (1.2 equiv) to the reaction mixture in one portion.

    • Causality: Adding the coupling reagent last (or "TCFH-last") is a key operational benefit.[4] It allows for the immediate formation of the active species in the presence of all necessary components, leading to rapid reaction rates. An excess of TCFH ensures complete activation of the carboxylic acid.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 30 minutes to a few hours.[4]

    • Causality: Monitoring is the core of a self-validating system. It prevents unnecessarily long reaction times which could lead to side product formation and provides clear data on reaction completion.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 1M aq. HCl, saturated aq. NaHCO₃, and brine.

    • Causality: This sequence removes excess NMI (acid wash), unreacted carboxylic acid (base wash), and any water-soluble components. A significant advantage of TCFH is that the primary byproduct, tetramethylurea, and the NMI-HCl salt are highly water-soluble, simplifying purification immensely.[1][4]

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography if necessary.

TCFH_Workflow Start Start: Dry N2-flushed Flask Step1 1. Add Carboxylic Acid (1.0 eq) & Amine (1.1 eq) Start->Step1 Step2 2. Dissolve in Anhydrous Solvent (e.g., ACN) Step1->Step2 Step3 3. Add N-Methylimidazole (2.2 eq) Step2->Step3 Step4 4. Add TCFH (1.2 eq) (Initiate Coupling) Step3->Step4 Step5 5. Stir at RT Monitor by LC-MS/TLC Step4->Step5 Decision Reaction Complete? Step5->Decision Step6 6. Aqueous Workup (Dilute, Wash with HCl, NaHCO3, Brine) Step7 7. Dry, Filter, Concentrate Step6->Step7 End Purified Amide Product Step7->End Decision->Step5 No Decision->Step6 Yes

Figure 2: Experimental workflow for TCFH/NMI mediated coupling.

Comparative Performance Analysis

TCFH's value is best understood in comparison to other industry-standard reagents. While reagents like HATU are exceptionally potent, their cost, safety profile (potential explosivity of HOBt derivatives), and byproducts can be drawbacks, especially at scale.[4][7]

FeatureTCFHHATUHBTUBOP
Reagent Type Formamidinium SaltAminium/Uronium SaltAminium/Uronium SaltPhosphonium Salt
Activating Moiety Acyl Chloride or N-Acyl Imidazolium (Base Dependent)O-(7-Azabenzotriazol-1-yl) (OAt)O-(Benzotriazol-1-yl) (OBt)O-(Benzotriazol-1-yl) (OBt)
Relative Reactivity High to Very HighVery High[8]High[8]Moderate[8]
Racemization Risk Very Low (with NMI)[1][4]Very Low[8]Minimal[8]Potential[8]
Key Side Reaction MinimalGuanidinylation (less than HBTU)Guanidinylation of N-terminus[8]Forms carcinogenic HMPA[8]
Byproduct Profile Tetramethylurea (water-soluble)HOAt derivativesHOBt derivativesHMPA (carcinogenic, difficult to remove)
Cost-Effectiveness High (Economical)[4]Low (Expensive)[4]ModerateModerate
Safety Profile Non-sensitizing[9], avoids explosive additivesBased on potentially explosive HOAt[7]Based on potentially explosive HOBt[7]Generates HMPA

Key Insights from the Field:

  • For Hindered Systems: The TCFH-NMI combination often outperforms even HATU for extremely hindered carboxylic acids or poorly nucleophilic anilines, where the sheer electrophilicity of the N-acyl imidazolium intermediate is paramount.[2][4][7]

  • Process Safety & Scalability: The avoidance of potentially explosive benzotriazole additives makes TCFH a more attractive option from a process safety perspective.[4] Furthermore, the low cost and the ease of purification due to water-soluble byproducts make it highly suitable for large-scale synthesis.[4]

  • Green Chemistry: TCFH is considered a relatively "green" coupling reagent due to its high efficiency and the benign nature of its primary byproduct.[3][9]

Conclusion: A Versatile and Practical Tool for the Modern Chemist

TCFH is more than just another coupling reagent; it is a versatile platform for amide bond formation. Its true strength lies in its predictable and tunable mechanism, which allows the synthetic chemist to dial in the required level of reactivity while maintaining control over stereochemistry. The TCFH-NMI system, in particular, provides a powerful, cost-effective, and scalable method for accessing highly reactive N-acyl imidazolium intermediates under mild conditions, solving many of the challenges associated with hindered or epimerization-prone couplings. By understanding the core mechanistic principles outlined in this guide, researchers and drug development professionals can leverage TCFH to its full potential, streamlining synthetic routes and enabling the construction of complex molecular architectures with greater efficiency and safety.

References

Physical and chemical properties of TCFH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate (TCFH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate, commonly abbreviated as TCFH, is a versatile and efficient electrophilic coupling reagent widely employed in organic synthesis. Primarily recognized for its role in activating carboxylic acids, TCFH facilitates the formation of amide and ester bonds, even in challenging cases involving sterically hindered substrates or poorly nucleophilic amines.[1] Its utility extends to the synthesis of thioesters, ketones, and as a precursor for other complex uronium and guanidinium salts like HATU and TFFH.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of TCFH, detailed experimental protocols for its synthesis and application, and a mechanistic exploration of its function in modern organic chemistry.

Physical and Chemical Properties

TCFH is a white crystalline solid that is stable under recommended storage conditions. While it is not reported to be a skin irritant, it is a potent eye irritant.[2] A significant advantage in process chemistry is its low potential for sensitization compared to other common coupling reagents.[2] The primary byproduct of its reactions, tetramethylurea, is highly water-soluble, which greatly simplifies product isolation and purification.

Quantitative Data Summary
PropertyValueReference(s)
IUPAC Name [chloro(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate[2]
Synonyms N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate[2]
CAS Number 94790-35-9, 207915-99-9 (deleted)[2]
Molecular Formula C₅H₁₂ClF₆N₂P[2]
Molar Mass 280.58 g·mol⁻¹[2][3]
Appearance White to off-white crystalline solid[2]
Melting Point 100–101 °C (Other sources report ranges up to 112 °C)[2]
Solubility (Qualitative) Soluble in acetonitrile (MeCN), dichloromethane (DCM). Poorly soluble in toluene. Byproducts are water-soluble.[2]
Storage Temperature 2–8 °C, under inert gas
Spectral Data

Detailed spectral assignments for TCFH are not fully reported in the literature. However, the following data has been noted:

SpectrumDataReference(s)
¹H-NMR A signal for the methyl protons has been reported at δ = 3.32 ppm (singlet) when measured in CD₃OD at 250 MHz.
³¹P-NMR The hexafluorophosphate ([PF₆]⁻) anion typically exhibits a septet centered around δ = -144 ppm due to coupling with the six fluorine atoms. The specific spectrum for TCFH is not detailed.[4]
FT-IR While a full spectrum for TCFH is not available, IR spectroscopy is used to monitor reactions involving TCFH by observing the disappearance of the carboxylic acid O-H stretch and the appearance of new carbonyl stretches corresponding to the activated intermediate (e.g., anhydride at ~1813 cm⁻¹) and the final product.[5]
Mass Spec Fragmentation patterns for TCFH are not detailed in the available literature.

Mechanism of Action: Carboxylic Acid Activation

TCFH functions by activating a carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic. The precise nature of the activated intermediate is dependent on the base and solvent system employed. This tunability allows for fine-tuning of the reaction's reactivity and conditions.[1]

Pathway with Weakly Lewis Basic Amines (e.g., DIPEA)

When a weakly Lewis basic amine like N,N-diisopropylethylamine (DIPEA) is used as the base, TCFH reacts with the carboxylic acid to form a highly reactive acyl chloride or a symmetric anhydride as the active acylating agent. These intermediates are then susceptible to nucleophilic attack by an amine or alcohol to form the desired amide or ester.[2]

G TCFH TCFH Intermediate Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) TCFH->Intermediate + R-COOH + DIPEA RCOOH Carboxylic Acid (R-COOH) RCOOH->Intermediate DIPEA DIPEA DIPEA->Intermediate Product Amide or Ester Intermediate->Product + Nu-H Byproducts Tetramethylurea + DIPEA·HCl Intermediate->Byproducts NuH Nucleophile (R'-NH₂ or R'-OH) NuH->Product

Caption: Carboxylic acid activation pathway using TCFH with DIPEA.

Pathway with Strongly Lewis Basic Amines (e.g., NMI)

The use of a strongly Lewis basic amine, notably N-methylimidazole (NMI), offers unique advantages, particularly for challenging couplings.[6] In this system, TCFH and NMI react with the carboxylic acid to generate a highly electrophilic N-acyl imidazolium (NAI) ion in situ.[6] These NAI intermediates are extremely reactive towards a wide range of nucleophiles, including hindered and electron-deficient amines, often proceeding with minimal epimerization of adjacent stereocenters.[2]

G cluster_activation Activation Step cluster_coupling Coupling Step TCFH TCFH NAI N-Acyl Imidazolium (NAI) Intermediate TCFH->NAI + R-COOH + NMI RCOOH Carboxylic Acid (R-COOH) RCOOH->NAI NMI N-Methylimidazole (NMI) NMI->NAI Product Amide Product NAI->Product + R'-NH₂ Byproducts Tetramethylurea + [NMI-H]⁺[PF₆]⁻ NAI->Byproducts NuH Nucleophile (R'-NH₂) NuH->Product

Caption: In situ formation of N-acyl imidazolium (NAI) using TCFH and NMI.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of TCFH and its application in amide and ester formation.

Synthesis of TCFH from Tetramethylurea

This protocol describes the preparation of TCFH via the chlorination of tetramethylurea followed by a salt metathesis reaction with potassium hexafluorophosphate.

Workflow Diagram:

G TMU 1. Dissolve Tetramethylurea in Toluene Oxalyl 2. Add Oxalyl Chloride (20% in Toluene) TMU->Oxalyl Reflux 3. Reflux for 2 hours Oxalyl->Reflux Precipitate 4. Add Diethyl Ether, Stir Vigorously Reflux->Precipitate Filter 5. Filter Precipitate, Wash with Diethyl Ether Precipitate->Filter Dissolve 6. Dissolve Hygroscopic Solid in Dichloromethane (DCM) Filter->Dissolve Metathesis 7. Add Saturated Aqueous KPF₆, Stir for 10-15 min Dissolve->Metathesis Wash 8. Separate Organic Phase, Wash with Water Metathesis->Wash Dry 9. Dry with MgSO₄, Filter Wash->Dry Evaporate 10. Evaporate Solvent under Reduced Pressure Dry->Evaporate Product TCFH Product Evaporate->Product

Caption: Experimental workflow for the synthesis of TCFH.

Procedure:

  • A 20% solution of oxalyl chloride in toluene is added dropwise under anhydrous conditions to a solution of tetramethylurea in toluene.

  • The reaction mixture is heated to reflux for 2 hours.

  • After cooling, anhydrous diethyl ether is added with vigorous stirring to precipitate the intermediate salt.

  • The precipitate is collected by filtration and washed three times with anhydrous diethyl ether.

  • The resulting highly hygroscopic material is immediately dissolved in dichloromethane.

  • A saturated aqueous solution of potassium hexafluorophosphate (KPF₆) is added to the dichloromethane solution with continuous stirring for 10-15 minutes.

  • The organic phase is separated, washed with water, and dried over magnesium sulfate (MgSO₄).

  • The solvent is removed under reduced pressure to yield TCFH as a colorless solid.

Amide Bond Formation using TCFH-NMI System

This robust and reproducible protocol is suitable for a wide range of substrates and proceeds under mild, ambient conditions. It is particularly effective for coupling biorenewable acids with piperazine derivatives.

Procedure:

  • In a suitable reaction vial, combine the carboxylic acid (1.0 equiv), the amine (1.0 equiv), acetonitrile (approx. 1.1 mL per 1 mmol of carboxylic acid), and N-methylimidazole (NMI, 2.1 equiv).

  • Stir the mixture to achieve a homogeneous solution at room temperature.

  • Add TCFH (1.1 equiv) to the solution in a single portion.

  • Continue stirring the reaction at room temperature for 30-60 minutes.

  • Upon completion, add water (approx. 3.4 mL per 1 mmol of carboxylic acid) to the reaction mixture.

  • Cool the mixture in an ice bath for 10-15 minutes to induce crystallization of the amide product.

  • Isolate the crystalline product by suction filtration and air-dry.

Ester Bond Formation using TCFH-Pyridine System

This method is effective for the esterification of various alcohols, including those that are less nucleophilic. The use of pyridine as a base in dichloromethane is key to achieving high yields and selectivity.[7]

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) and the alcohol (1.0-1.2 equiv) in dichloromethane (DCM), add pyridine (3.0-4.0 equiv).

  • Stir the mixture at room temperature.

  • Add TCFH (1.2 equiv) to the solution.

  • Allow the reaction to stir at room temperature until completion (monitoring by TLC or LC-MS is recommended, typically a few hours).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Safety and Handling

TCFH is a potent eye irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves.[2] While it has low sensitization potential, it is recommended to handle the solid in a well-ventilated area or fume hood.[2] The major byproduct, tetramethylurea, has demonstrated teratogenic activity in animal studies, and appropriate waste disposal procedures should be followed.[2] TCFH is moisture-sensitive and should be stored at 2-8 °C under an inert atmosphere.[8]

Conclusion

TCFH is a powerful and adaptable coupling reagent with significant applications in pharmaceutical and chemical synthesis. Its ability to function under various conditions, particularly the mild and highly efficient TCFH-NMI system, makes it an invaluable tool for the construction of amide and ester bonds in complex molecules. The straightforward reaction protocols, ease of byproduct removal, and favorable safety profile relative to other coupling agents position TCFH as a preferred choice for both small-scale research and large-scale manufacturing processes.[6]

References

An In-depth Technical Guide to N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate, commonly known as TCFH, is a versatile and efficient coupling reagent widely utilized in organic synthesis. Its primary application lies in the formation of amide bonds, a critical step in peptide synthesis and the development of numerous pharmaceutical agents. This guide provides a comprehensive overview of TCFH, including its chemical and physical properties, a detailed synthesis protocol, and its mechanism of action. Special emphasis is placed on its application in amide and ester bond formation, with quantitative data on reaction yields and detailed experimental protocols. Furthermore, this document offers a comparative analysis of TCFH with other common coupling reagents and outlines its safety profile.

Introduction

The formation of amide and ester bonds is a cornerstone of modern organic and medicinal chemistry. The development of efficient and reliable coupling reagents is paramount for the synthesis of complex molecules, including peptides, peptidomimetics, and other biologically active compounds. This compound (TCFH) has emerged as a powerful tool in this context, offering high reactivity, mild reaction conditions, and often superior performance compared to traditional coupling agents, especially in challenging cases involving sterically hindered substrates or those prone to racemization.[1][2]

Chemical and Physical Properties

TCFH is a white crystalline solid that is soluble in many common organic solvents.[3] Its stability and ease of handling make it a practical choice for a variety of laboratory settings.

Table 1: Physical and Chemical Properties of TCFH

PropertyValueReference
CAS Number 94790-35-9[3]
Deleted CAS Number 207915-99-9[3]
Molecular Formula C₅H₁₂ClF₆N₂P[3]
Molar Mass 280.58 g/mol [3]
Appearance White crystalline solid[3]
Melting Point 100-101 °C[3]
IUPAC Name [chloro(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate[3]

Spectroscopic Data:

  • ¹H NMR (CD₃OD, 250 MHz): δ = 3.32 (s, 12H, N(CH₃)₂)

Synthesis of this compound (TCFH)

TCFH can be synthesized from tetramethylurea and a chlorinating agent, followed by an anion exchange.

Experimental Protocol

A detailed two-step synthesis protocol is as follows:

Step 1: Synthesis of N,N,N',N'-Tetramethylchloroformamidinium chloride

  • To a solution of tetramethylurea (0.05 mol) in toluene, a 20% solution of oxalyl chloride (0.07 mol) in toluene is added dropwise under anhydrous conditions.

  • The reaction mixture is refluxed for 2 hours.

  • After cooling, anhydrous diethyl ether is added with vigorous stirring to precipitate the product.

  • The precipitated salt is filtered and washed with anhydrous diethyl ether. The resulting N,N,N',N'-tetramethylchloroformamidinium chloride is highly hygroscopic and should be used immediately in the next step.

Step 2: Anion Exchange to form TCFH

  • The crude N,N,N',N'-tetramethylchloroformamidinium chloride is dissolved in dichloromethane.

  • A saturated aqueous solution of potassium hexafluorophosphate (KPF₆, 0.08 mol) is added, and the mixture is stirred vigorously for 10-15 minutes.

  • The organic layer is separated, washed with water, and dried over magnesium sulfate.

  • The solvent is removed under reduced pressure to yield TCFH as a colorless solid.

Mechanism of Action

TCFH functions by activating the carboxyl group of a carboxylic acid, rendering it susceptible to nucleophilic attack. The nature of the activated intermediate can be tuned by the choice of base.

  • With a weak Lewis basic amine (e.g., DIPEA): TCFH facilitates the formation of an acid chloride or an anhydride as the active acylating agent.[2]

  • With a strongly Lewis basic amine (e.g., N-methylimidazole, NMI): TCFH reacts with NMI to form a highly reactive N-acyl imidazolium ion in situ.[2] This intermediate is particularly effective for challenging couplings, minimizing epimerization of adjacent stereocenters.[2]

Signaling Pathway Diagrams

TCFH_Mechanism cluster_DIPEA With Weakly Lewis Basic Amine (e.g., DIPEA) cluster_NMI With Strongly Lewis Basic Amine (e.g., NMI) Carboxylic_Acid_D R-COOH Active_Species_D Acid Chloride (R-COCl) or Anhydride ((RCO)₂O) Carboxylic_Acid_D->Active_Species_D + TCFH, DIPEA TCFH_D TCFH DIPEA DIPEA Amide_D Amide Active_Species_D->Amide_D + R'-NH₂ Amine_D R'-NH₂ Carboxylic_Acid_N R-COOH Acyl_Imidazolium N-Acyl Imidazolium Ion Carboxylic_Acid_N->Acyl_Imidazolium + TCFH, NMI TCFH_N TCFH NMI NMI Amide_N Amide Acyl_Imidazolium->Amide_N + R'-NH₂ Amine_N R'-NH₂

General reaction pathways of TCFH with different bases.

TCFH_NMI_Cycle TCFH TCFH Adduct TCFH-NMI Adduct TCFH->Adduct + NMI NMI NMI Acyl_Imidazolium N-Acyl Imidazolium Ion Adduct->Acyl_Imidazolium + R-COOH - TMU, - Cl⁻ Carboxylic_Acid R-COOH Amide Amide Product Acyl_Imidazolium->Amide + R'-NH₂ Amine R'-NH₂ NMI_H NMI-H⁺ Amide->NMI_H - H⁺ NMI_H->NMI - H⁺ (regenerated) TMU Tetramethylurea Cl Cl⁻

Proposed catalytic cycle for amide formation using TCFH and NMI.

Applications in Organic Synthesis

Amide Bond Formation and Peptide Synthesis

TCFH is highly effective for the synthesis of amides, including the coupling of amino acids in peptide synthesis. The TCFH/NMI system is particularly advantageous for coupling sterically hindered carboxylic acids with poorly nucleophilic amines, often providing high yields where other reagents fail.[1]

Table 2: Selected Examples of Amide Bond Formation using TCFH/NMI

Carboxylic AcidAmineProductYield (%)Reference
2-Furoic acidN-Boc-piperazine(furan-2-yl)(4-(tert-butoxycarbonyl)piperazin-1-yl)methanone71 (average)[4]
2-Furoic acid1-(Pyrimidin-2-yl)piperazine(furan-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone57 (average)[4]
Z-Gly-Phe-OHH-Val-OMeZ-Gly-Phe-Val-OMeHigh
Boc-Aib-OHH-Aib-OMeBoc-Aib-Aib-OMe92
Esterification

TCFH can also be employed for the synthesis of esters from carboxylic acids and alcohols. The choice of base and solvent can influence the reaction efficiency.

Table 3: Selected Examples of Esterification using TCFH

Carboxylic AcidAlcoholBaseSolventYield (%)Reference
(S)-2-Phenylpropionic acidPhenolPyridineDCMHigh[5]
(S)-2-Phenylpropionic acidBenzyl alcoholPyridineDCMHigh[5]
Boc-Phe-OHBenzyl alcoholNMICH₂Cl₂84
Fmoc-Ala-OH4-Nitrobenzyl alcoholNMICH₂Cl₂91
Experimental Protocols
  • In a reaction vial, combine the carboxylic acid (1.0 equiv), the amine (1.0 equiv), acetonitrile (to achieve a concentration of ~0.5 M), and N-methylimidazole (2.1 equiv).

  • Add TCFH (1.1 equiv) in a single portion.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Cool the mixture in an ice bath for 10 minutes.

  • Isolate the product by suction filtration and air-dry.

  • To a solution of the carboxylic acid (1.0 equiv) and the alcohol (1.2 equiv) in dichloromethane, add pyridine (3.1 equiv).

  • Add TCFH (1.2 equiv) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparison with Other Coupling Reagents

TCFH, particularly in combination with NMI, often shows superior performance compared to other common coupling reagents like HATU, HBTU, and PyBrOP, especially in terms of reaction rate, yield, and suppression of epimerization.[1]

Table 4: Comparison of TCFH/NMI with Other Coupling Reagents for the coupling of (S)-phenylpropionic acid with an aniline derivative

Coupling ReagentBaseConversion (%)Enantiomeric Ratio (er)
TCFH NMI >99 >99.9:0.1
BEPDIPEA>9989:11
PyBrOPDIPEA>9991:9
DMTMMNMM9392:8
HATUDIPEA10-

Safety and Handling

TCFH is an irritant to the eyes, skin, and respiratory system.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound. It is recommended to work in a well-ventilated fume hood. The major byproduct of reactions involving TCFH is tetramethylurea, which has known teratogenic effects in animal studies.[3]

Conclusion

This compound (TCFH) is a highly effective and versatile coupling reagent for the synthesis of amides and esters. Its ease of use, mild reaction conditions, and high efficiency, particularly when paired with N-methylimidazole for challenging couplings, make it an invaluable tool for researchers and professionals in drug discovery and development. The ability to tune its reactivity by the choice of base provides a flexible platform for a wide range of synthetic applications. Proper safety precautions should be observed during its handling and use.

References

TCFH Reagent: A Technical Guide to its History, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) has evolved from an intermediate in the synthesis of other coupling reagents to a highly versatile and efficient standalone reagent for amide and ester bond formation. This technical guide provides an in-depth overview of TCFH, covering its discovery, synthesis, and dual-pathway mechanism of action. A key focus is the combination of TCFH with N-methylimidazole (NMI), which generates highly reactive N-acyl imidazolium intermediates capable of mediating challenging coupling reactions. This guide includes detailed experimental protocols, comparative performance data against other common coupling reagents, and workflow diagrams to provide researchers, chemists, and drug development professionals with a comprehensive resource for utilizing TCFH in their synthetic endeavors.

Introduction: The Evolution of a Versatile Coupling Reagent

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. While initially recognized as a stable precursor for other prominent coupling reagents, TCFH has emerged as a powerful tool in its own right, particularly for challenging transformations involving sterically hindered acids or poorly nucleophilic amines.

Initial Discovery and Role as a Precursor

Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (TCFH) was first described as a key intermediate for the synthesis of other widely used uronium and phosphonium salt coupling reagents.[1] It serves as the foundational building block for reagents such as:

  • HBTU: N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide

  • TFFH: Fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate[1]

  • HCTU: 1-[Bis(dimethylamino)methylen]-5-chlorobenzotriazolium 3-oxide hexafluorophosphate[1]

  • HOTU: O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N′,N′-tetramethyluronium hexafluorophosphate[1]

Its utility was originally confined to being a stable, solid starting material for these more complex molecules.[1]

Emergence as a Standalone Reagent: The TCFH-NMI System

A significant advancement in the application of TCFH came from the discovery that, when paired with the strongly Lewis basic amine N-methylimidazole (NMI), it becomes a highly effective system for amide bond formation.[2] This combination facilitates the in situ generation of highly reactive N-acyl imidazolium (NAI) ions.[2][3] These intermediates are powerful electrophiles that can react efficiently with a broad range of nucleophiles, including hindered and electron-deficient amines, under mild conditions.[3] This TCFH-NMI system offers high reactivity, often comparable to that of acid chlorides, but with the operational simplicity of modern uronium reagents, making it a valuable method for difficult couplings where other reagents may fail.[2][4]

Synthesis of TCFH

TCFH is commercially available but can also be prepared in the laboratory from tetramethylurea.[3] The synthesis is a two-step process involving the formation of a Vilsmeier-type intermediate followed by a salt metathesis reaction.

Synthetic Pathway

The synthesis begins with the reaction of tetramethylurea with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to form the hygroscopic chloro-N,N,N',N'-tetramethylformamidinium chloride. This intermediate is typically not isolated but is immediately subjected to a salt metathesis reaction with potassium or sodium hexafluorophosphate to yield the more stable, crystalline TCFH.

TCFH_Synthesis TMU Tetramethylurea Vilsmeier Chloro-N,N,N',N'-tetramethyl- formamidinium chloride (Hygroscopic Intermediate) TMU->Vilsmeier Chlorination (Reflux) ChlorinatingAgent Oxalyl Chloride (or SOCl₂) in Toluene ChlorinatingAgent->Vilsmeier TCFH TCFH (Crystalline Solid) Vilsmeier->TCFH Salt Metathesis (Anion Exchange) KPF6 Potassium Hexafluorophosphate (KPF₆) in water/DCM KPF6->TCFH

Figure 1: Synthetic pathway for TCFH from tetramethylurea.
Detailed Experimental Protocol for TCFH Synthesis

This protocol is adapted from a procedure for the synthesis of TFFH, where TCFH is a key intermediate.[5]

  • Chlorination: A 20% solution of oxalyl chloride in toluene is added dropwise under anhydrous conditions to a solution of tetramethylurea in toluene. The reaction mixture is heated to reflux for 2 hours.

  • Precipitation: After cooling, anhydrous diethyl ether is added with vigorous stirring to precipitate the intermediate salt. The solid is quickly filtered and washed with anhydrous diethyl ether.

  • Salt Metathesis: The highly hygroscopic material is immediately dissolved in dichloromethane. A saturated aqueous solution of potassium hexafluorophosphate (KPF₆) is added, and the biphasic mixture is stirred vigorously for 10-15 minutes.

  • Isolation: The organic phase is separated, washed with water, and dried over magnesium sulfate (MgSO₄). The solvent is removed under reduced pressure to yield TCFH as a colorless solid.[5]

Mechanism of Action: Dual Activation Pathways

The mechanism by which TCFH activates a carboxylic acid is critically dependent on the choice of base used in the reaction. This provides synthetic flexibility, allowing the user to tune the reactivity of the system.

Formation of Acid Chlorides/Anhydrides (with Weakly Basic Amines)

When TCFH is used with a weakly Lewis basic, sterically hindered amine such as N,N-diisopropylethylamine (DIPEA), the reaction proceeds through the formation of an acid chloride or, in some cases, an anhydride as the active acylating agent.[3] This pathway is effective for many standard couplings.

In Situ Generation of N-Acyl Imidazoliums (with NMI)

The use of a strongly Lewis basic amine, N-methylimidazole (NMI), fundamentally alters the reaction pathway.[3] TCFH first reacts with NMI to form a reactive adduct. This adduct then reacts with the carboxylic acid to generate a highly electrophilic N-acyl imidazolium (NAI) ion.[2][6] This NAI intermediate is highly susceptible to nucleophilic attack by the amine, driving the reaction to completion even with challenging substrates. The released NMI also serves as the Brønsted base to neutralize the proton generated during C-N bond formation.[2]

TCFH_Mechanism cluster_0 Pathway A: With Weak Base (e.g., DIPEA) cluster_1 Pathway B: With N-Methylimidazole (NMI) A_Start R-COOH + TCFH A_Intermediate Acid Chloride (R-COCl) A_Start->A_Intermediate + DIPEA A_End Amide (R-CONHR') A_Intermediate->A_End + R'-NH₂ B_Start R-COOH + TCFH B_Intermediate N-Acyl Imidazolium Intermediate B_Start->B_Intermediate + NMI B_End Amide (R-CONHR') B_Intermediate->B_End + R'-NH₂

Figure 2: Dual activation pathways of TCFH based on base selection.

Performance and Comparative Data

The TCFH-NMI system has demonstrated superior performance in many cases, especially in difficult amide bond formations where other reagents show low conversion or significant side reactions, such as epimerization.

Comparative Performance Against Other Reagents

In a challenging coupling of a hindered carboxylic acid with a poorly nucleophilic aniline, the TCFH-NMI system provided significantly higher conversion compared to several other common coupling reagents.[2]

ReagentBaseConversion (%)[2]Epimerization (%)[2]
TCFH NMI >99 <1
HATUDIPEA2.6>99:1 (L:D)
TFFHNMI78<1
BEPDIPEA2.9>99:1 (L:D)
PyBrOPDIPEA999
DMTMMN/A9910
Table 1: Comparison of coupling reagents in the formation of a challenging amide bond.
Efficacy in Challenging Couplings

The TCFH-NMI combination has proven effective for a wide range of substrates, including those prone to epimerization and those involving poorly reactive amines. The high reactivity of the N-acyl imidazolium intermediate drives these difficult reactions to completion, often with high yields and excellent stereochemical fidelity.[2]

Carboxylic AcidAmineProduct Yield (%)
Z-Val-OHH-Phe-OMe95[2]
Z-Cys(Bzl)-OHH-Gly-OEt95[2]
Boc-Aib-OHH-Phe-OMe92[2]
2-Furoic AcidN-Boc-piperazine71 (average)[7]
2-Furoic Acid1-(2-Pyrimidyl)piperazine57 (average)[7]
Table 2: Selected yields for amide couplings using the TCFH-NMI system.

Experimental Protocols for Amide Bond Formation

The following protocols provide a general workflow for using the TCFH-NMI system for a typical amide coupling reaction.

General Protocol for TCFH-NMI Mediated Amide Coupling

This protocol is adapted from the Journal of Chemical Education.[7][8]

  • Reagent Combination: In a suitable reaction vial, combine the carboxylic acid (1.0 equiv), the amine (1.0 equiv), acetonitrile (to a concentration of approx. 0.9 M), and N-methylimidazole (2.1 equiv).

  • Initiation: Add TCFH (1.1 equiv) to the stirred mixture in a single portion at room temperature.

  • Reaction: Stir the reaction at room temperature for 30-60 minutes. The reaction progress can be monitored by standard techniques such as TLC or LC-MS.

  • Workup and Isolation: Upon completion, add water (approx. 3 volumes relative to acetonitrile) to the reaction mixture. This step precipitates the amide product while the water-soluble byproducts (tetramethylurea and N-methylimidazolium hydrochloride) remain in the aqueous phase.[2]

  • Purification: Cool the mixture in an ice bath for 10-15 minutes to maximize crystallization. Isolate the solid product by suction filtration, wash with cold water, and air-dry.[7][8]

TCFH_Workflow start Start step1 Combine Carboxylic Acid, Amine, NMI, and Acetonitrile in Vial start->step1 step2 Add TCFH (1.1 equiv) in one portion step1->step2 step3 Stir at Room Temperature (30-60 min) step2->step3 step4 Quench with Water (3 volumes) step3->step4 step5 Cool in Ice Bath (10-15 min) step4->step5 step6 Isolate Product by Suction Filtration step5->step6 end End (Pure Amide) step6->end

Figure 3: General experimental workflow for TCFH-NMI amide coupling.

Advantages and Applications

The TCFH reagent, particularly when used with NMI, offers several distinct advantages that make it an attractive choice for modern organic synthesis.

  • High Reactivity: Enables the coupling of challenging substrates, including sterically hindered carboxylic acids and poorly nucleophilic amines.[2]

  • Safety Profile: TCFH is not a skin sensitizer, in contrast to many carbodiimide reagents (like EDC) and other uronium salts (like HBTU and HATU).[7] However, the main byproduct, tetramethylurea, has demonstrated teratogenic activity and should be handled appropriately.[3]

  • Mild Conditions: Reactions proceed smoothly at room temperature without the need for an inert atmosphere or anhydrous solvents.[7][8]

  • Simplified Workup: The byproducts of the TCFH-NMI reaction are highly water-soluble, allowing for simple product isolation via precipitation and filtration, often avoiding the need for column chromatography.[2][7]

  • Cost-Effectiveness: The low cost and ready availability of TCFH make it a practical choice for both small-scale and large-scale synthesis.[2]

  • Broad Applications: TCFH is widely used in peptide synthesis, the preparation of active pharmaceutical ingredients (APIs), and general organic synthesis.[2][9] It has also been adapted for ester and thioester formation.

References

The Role of TCFH in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) has emerged as a powerful and versatile reagent in modern organic synthesis. This technical guide provides a comprehensive overview of its applications, mechanisms, and practical considerations. TCFH is particularly valued for its efficacy in forming amide and ester linkages, even with sterically hindered and electronically challenging substrates.[1] Its utility extends to peptide synthesis, macrolactamization, and the synthesis of complex natural products and active pharmaceutical ingredients (APIs). A key advantage of TCFH is its ability to be modulated by the choice of base, allowing for different modes of carboxylic acid activation. This guide will delve into detailed experimental protocols, present quantitative data comparing TCFH to other common coupling reagents, and provide visual representations of its mechanistic pathways and experimental workflows to aid in its practical application.

Introduction to TCFH

This compound, or TCFH, is a salt with the chemical formula C₅H₁₂ClF₆N₂P and a molar mass of 280.58 g/mol .[2] It is a white, crystalline, and stable solid that has gained prominence as a go-to coupling reagent.[3] TCFH is also a key intermediate in the synthesis of other widely used uronium and guanidinium-based coupling reagents, such as HBTU and TFFH.[4][5]

Key Properties of TCFH:

PropertyValueReference
Molecular Formula C₅H₁₂ClF₆N₂P[2]
Molar Mass 280.58 g/mol [2]
Appearance White crystalline solid[2]
Melting Point 100–101 °C[2]
Primary Application Amide and Ester Synthesis[3]

Mechanism of Action

The versatility of TCFH stems from its ability to activate carboxylic acids through several distinct pathways, largely dictated by the choice of base. This allows chemists to fine-tune the reactivity to suit the specific needs of the substrates.

Activation with Weakly Lewis Basic Amines (e.g., DIPEA)

When TCFH is used in conjunction with a weakly Lewis basic amine like N,N-diisopropylethylamine (DIPEA), it facilitates the in situ formation of a highly reactive acyl chloride or a symmetric anhydride. These intermediates are potent acylating agents that readily react with nucleophiles such as amines or alcohols to form the desired amide or ester bond.[2]

G RCOOH Carboxylic Acid Acyl_Chloride Acyl Chloride (R-COCl) RCOOH->Acyl_Chloride + TCFH + DIPEA Anhydride Anhydride ((RCO)₂O) RCOOH->Anhydride + TCFH + DIPEA TCFH TCFH DIPEA DIPEA Product Amide or Ester Acyl_Chloride->Product + Nucleophile Anhydride->Product + Nucleophile Nucleophile Nucleophile (R'-NH₂ or R'-OH) Byproduct1 Tetramethylurea Product->Byproduct1 Byproduct2 DIPEA·HCl Product->Byproduct2

Caption: TCFH activation with a weak base like DIPEA.

Activation with N-Methylimidazole (NMI)

A particularly powerful combination is TCFH with N-methylimidazole (NMI). NMI acts as both a Brønsted and a Lewis base, leading to the in situ formation of a highly electrophilic N-acyl imidazolium (NAI) ion.[2][4] These intermediates are exceptionally reactive, enabling the acylation of even poorly nucleophilic amines and sterically hindered alcohols.[4] This method is often preferred for challenging couplings and for minimizing epimerization of stereogenic centers.[4] A significant advantage of this system is that the byproducts are highly water-soluble, greatly simplifying the reaction workup and product isolation.[4]

G cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid NAI N-Acyl Imidazolium (NAI) RCOOH->NAI + TCFH_NMI TCFH_NMI TCFH + NMI Product Amide Product NAI->Product + Nucleophile Nucleophile Nucleophile (e.g., Hindered Amine) Byproducts Water-Soluble Byproducts (Tetramethylurea, NMI·HPF₆) Product->Byproducts

Caption: TCFH activation with N-methylimidazole (NMI).

Applications and Performance

Amide Bond Formation

The primary application of TCFH is in the formation of amide bonds, a cornerstone of peptide synthesis and pharmaceutical chemistry.[3][6] It has proven particularly effective in cases where other coupling reagents fail, such as with sterically hindered carboxylic acids or poorly nucleophilic amines.[1] For example, in the synthesis of the pan-RAF inhibitor Belvarafenib, TCFH was identified as the optimal coupling reagent for a challenging final coupling step.[1]

Ester and Thioester Synthesis

TCFH is also a highly effective reagent for the synthesis of esters and thioesters.[2][3] The TCFH-NMI system can be used for mild esterification, and by adjusting the base to pyridine, the formation of esters from even hindered alcohols can be improved.[6] For thioesterification, pre-activation of the carboxylic acid with TCFH-NMI before the addition of the thiol is necessary to prevent side reactions.[2]

Performance Comparison

Quantitative data demonstrates the efficacy of TCFH, often outperforming other common coupling reagents, especially in challenging cases.

Table 1: Comparison of Coupling Reagents in Challenging Amide Synthesis

Coupling ReagentSubstratesBaseSolventTime (h)Yield (%)Epimerization (%)Reference
TCFH/NMI α-methyl phenylacetic acid + 4-aminobenzonitrileNMIMeCN<0.593<1[4]
HATU α-methyl phenylacetic acid + 4-aminobenzonitrileDIPEADMF275-[4]
PyBrOP α-methyl phenylacetic acid + 4-aminobenzonitrileDIPEADMF2859[4]
TCFH Fmoc-Aib-OH + H-Aib-OMeDIPEADMF<0.592-[4]
COMU 6-amino-2-cyanobenzothiazole + Fmoc-amino acid---Traces-[4]
HATU 6-amino-2-cyanobenzothiazole + Fmoc-amino acid---Traces-[4]
TCFH 6-amino-2-cyanobenzothiazole + Fmoc-amino acid---~100-[4]

Table 2: Performance in Mechanochemical Amide Synthesis

Coupling ReagentSubstratesTime (min)Yield (%)Reference
TCFH/K₂HPO₄ Z-Phe-OH + Gly-OtBu1097
COMU/K₂HPO₄ Z-Phe-OH + Gly-OtBu2096
TCFH/NMI 2,4,6-trimethylbenzoic acid + 2,4,6-trimethylaniline9092

Experimental Protocols

Synthesis of TCFH

TCFH can be synthesized from tetramethylurea and a chlorinating agent like oxalyl chloride, followed by a salt metathesis with potassium hexafluorophosphate (KPF₆).[2]

Procedure:

  • A 20% solution of oxalyl chloride in toluene is added dropwise under anhydrous conditions to a solution of tetramethylurea in toluene.

  • The reaction mixture is refluxed for 2 hours.

  • Anhydrous diethyl ether is added with vigorous stirring to precipitate the intermediate salt.

  • The hygroscopic salt is filtered, washed with anhydrous diethyl ether, and immediately dissolved in dichloromethane.

  • A saturated aqueous solution of KPF₆ is added, and the mixture is stirred for 10-15 minutes.

  • The organic phase is separated, washed with water, dried over MgSO₄, and the solvent is removed under reduced pressure to yield TCFH as a colorless solid.

General Protocol for Amide Synthesis using TCFH-NMI

This protocol is adapted from a procedure for the synthesis of medicinally relevant amides.[7]

Procedure:

  • In a reaction vessel, combine the carboxylic acid (1.0 equiv.), the amine (1.0 equiv.), acetonitrile (approx. 10 mL/g of carboxylic acid), and N-methylimidazole (2.1 equiv.).

  • Add TCFH (1.1 equiv.) in a single portion.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Upon completion, add water (approx. 3 times the volume of acetonitrile) to precipitate the product.

  • Cool the mixture in an ice bath for 10 minutes.

  • Isolate the crystalline product by suction filtration and air-dry.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Combine Carboxylic Acid (1 eq), Amine (1 eq), MeCN, and NMI (2.1 eq) B Add TCFH (1.1 eq) A->B C Stir at Room Temperature (30-60 min) B->C D Add Water to Precipitate C->D E Cool in Ice Bath D->E F Isolate by Filtration E->F

Caption: Experimental workflow for TCFH-NMI mediated amidation.

General Protocol for Esterification using TCFH-Pyridine

For less nucleophilic alcohols, pyridine in dichloromethane often provides better yields than NMI in acetonitrile.[6]

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv.) and alcohol (1.2 equiv.) in dichloromethane (DCM), add pyridine (3.1 equiv.).

  • Add TCFH (1.1 equiv.) and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Solid-Phase Peptide Synthesis (SPPS) using TCFH

While specific protocols for TCFH in automated synthesizers are less common than for HATU or HBTU, it can be readily adapted for manual or semi-automated SPPS. The general principle involves using TCFH in place of other coupling reagents in a standard Fmoc-SPPS cycle.

Fmoc-SPPS Coupling Cycle with TCFH:

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equiv.) with TCFH (3-5 equiv.) and a base such as DIPEA or collidine (6-10 equiv.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling completion with a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final coupling and deprotection, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

Safety and Handling

TCFH is a potent eye irritant and can cause skin and respiratory irritation.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. One of the major byproducts of TCFH-mediated reactions is tetramethylurea, which has demonstrated teratogenic activity in animal studies and should be handled with care.[2]

Conclusion

This compound (TCFH) is a highly efficient and versatile coupling reagent with a broad range of applications in modern organic synthesis. Its key strengths lie in its ability to mediate the formation of amide and ester bonds in challenging substrates, the tunability of its reactivity through the choice of base, and the operational simplicity offered by systems like TCFH-NMI, which produce water-soluble byproducts. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of TCFH's mechanisms and protocols provides a powerful tool for overcoming synthetic hurdles and efficiently constructing complex molecules.

References

The Versatility of TCFH in Modern Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) has emerged as a powerful and versatile reagent in synthetic chemistry, particularly for the formation of amide bonds in challenging contexts. Its applications extend beyond peptide synthesis to encompass a broad range of chemical transformations, including esterification and bioconjugation. This technical guide provides a comprehensive review of TCFH's applications, complete with quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in leveraging this efficient coupling agent.

Core Applications of TCFH

TCFH's primary utility lies in its ability to activate carboxylic acids, rendering them susceptible to nucleophilic attack. This property makes it an invaluable tool for several key synthetic operations:

  • Amide Bond Formation: TCFH is highly effective for the synthesis of amides, especially in cases involving sterically hindered carboxylic acids or poorly nucleophilic amines, where other coupling reagents may fail.[1] The combination of TCFH with N-methylimidazole (NMI) is particularly noteworthy for its ability to generate highly reactive N-acyl imidazolium intermediates in situ.[2][3] This system offers high yields and minimal epimerization, even with sensitive substrates.[2]

  • Peptide Synthesis: As a potent coupling reagent, TCFH finds extensive use in both solution-phase and solid-phase peptide synthesis (SPPS).[2][4] It promotes efficient peptide bond formation, contributing to higher purity of the final peptide chains.[5]

  • Esterification and Thioesterification: The reactivity of TCFH can be harnessed for the synthesis of esters and thioesters. By activating carboxylic acids, it facilitates their reaction with alcohols and thiols, providing a valuable method for accessing these functional groups.[6]

  • Bioconjugation: TCFH has been successfully employed in bioconjugation reactions, such as the preparation of ester prodrugs of therapeutic agents.[7][8] Its ability to function under mild conditions is advantageous when working with sensitive biomolecules.

  • Precursor to Other Coupling Reagents: TCFH also serves as a key intermediate in the synthesis of other widely used uronium and guanidinium-based coupling reagents, such as HBTU and TFFH.[1][9]

A significant advantage of using TCFH is that its major byproduct, tetramethylurea, is water-soluble, which often simplifies the purification of the desired product.[10] Furthermore, TCFH has been identified as a non-sensitizing reagent, offering a safer alternative to some traditional coupling agents.[1]

Mechanistic Pathways of Carboxylic Acid Activation

The mechanism of carboxylic acid activation by TCFH is dependent on the base employed in the reaction. Two primary pathways are recognized:

Formation of N-Acyl Imidazolium Ions with TCFH-NMI

When a strong Lewis basic amine like N-methylimidazole (NMI) is used, the reaction proceeds through the in situ formation of a highly reactive N-acyl imidazolium ion. This intermediate is a potent acylating agent that readily reacts with a wide range of nucleophiles.[1][2] This pathway is particularly effective in minimizing epimerization of chiral carboxylic acids.[2]

TCFH_NMI_Mechanism reagent reagent intermediate intermediate product product nucleophile nucleophile base base TCFH TCFH Adduct TCFH-NMI Adduct TCFH->Adduct + NMI NMI NMI NMI->Adduct AcylImidazolium N-Acyl Imidazolium (Reactive Intermediate) Adduct->AcylImidazolium + R-COOH - Tetramethylurea - Cl- RCOOH R-COOH RCOOH->AcylImidazolium Amide Amide AcylImidazolium->Amide + R'-NH2 Byproduct1 Tetramethylurea AcylImidazolium->Byproduct1 - Tetramethylurea (byproduct) Amine R'-NH2 Amine->Amide Byproduct2 NMI·H+ Amide->Byproduct2 + NMI·H+

Caption: TCFH-NMI reaction pathway via an N-acyl imidazolium intermediate.

Formation of Acid Chlorides with Weaker Bases

In the presence of a weakly Lewis basic amine, such as N,N-diisopropylethylamine (DIPEA), TCFH can convert carboxylic acids into their corresponding acid chlorides or anhydrides in situ.[1] These activated species are also effective acylating agents.

TCFH_DIPEA_Mechanism reagent reagent intermediate intermediate product product nucleophile nucleophile base base TCFH TCFH AcidChloride Acid Chloride (Reactive Intermediate) TCFH->AcidChloride RCOOH R-COOH RCOOH->AcidChloride + TCFH Amide Amide AcidChloride->Amide + R'-NH2 + DIPEA Byproduct1 Tetramethylurea AcidChloride->Byproduct1 - Tetramethylurea (byproduct) Amine R'-NH2 Amine->Amide Byproduct2 DIPEA·HCl Amide->Byproduct2 + DIPEA·HCl DIPEA DIPEA DIPEA->Amide

Caption: TCFH reaction pathway with a weak base via an acid chloride intermediate.

Quantitative Performance Data

The efficacy of TCFH, particularly in combination with NMI, has been demonstrated to be superior to several other common coupling reagents in challenging amide bond formations. The following tables summarize comparative data from the literature.

Table 1: Comparison of Coupling Reagents for the Acylation of a Hindered Amine [9]

Coupling ReagentBaseConversion (%)
TCFH NMI >95
HATUNMI2.7
TFFHNMI38.0
BEPNMI92.5
PyBrOPDIPEA-
DMTMM--
COMUNMI-

Reaction conditions: α-methyl phenylacetic acid and 4-aminobenzonitrile.

Table 2: Comparison of Coupling Reagents in the Acylation of a Poorly Nucleophilic Aromatic Amine [9]

Coupling ReagentYield (%)
TCFH ~100
COMUTrace
HATUTrace
TFFH>50

Reaction: Acylation of 6-amino-2-cyanobenzothiazole.

Table 3: Epimerization in a Challenging Peptide Coupling [9]

Coupling ReagentBaseEpimerization (%)
TCFH NMI <1
PyBrOPDIPEA9

Reaction conditions: Coupling of (S)-phenylpropionic acid.

Experimental Protocols

The following protocols are provided as a guide for key applications of TCFH. Optimization may be required for specific substrates.

General Protocol for Amide Bond Formation using TCFH-NMI

This protocol is adapted from a procedure developed for an undergraduate organic chemistry laboratory.[10]

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0 eq)

  • TCFH (1.1 eq)

  • N-methylimidazole (NMI) (2.1 eq)

  • Acetonitrile (solvent)

  • Water

Procedure:

  • To a reaction vial, add the carboxylic acid (e.g., 0.892 mmol) and the amine (0.892 mmol).

  • Add acetonitrile (e.g., 1.0 mL) and N-methylimidazole (e.g., 1.9 mmol).

  • Stir the mixture at room temperature.

  • Add TCFH (e.g., 0.981 mmol) in a single portion.

  • Continue stirring at room temperature for 30-60 minutes.

  • Upon reaction completion, add water (e.g., 3 mL) to precipitate the product.

  • Cool the mixture in an ice bath for 10 minutes to complete crystallization.

  • Isolate the amide product by suction filtration and air-dry.

Amide_Synthesis_Workflow start Start step1 Combine Carboxylic Acid and Amine start->step1 step2 Add Acetonitrile and NMI step1->step2 step3 Add TCFH step2->step3 step4 Stir at Room Temperature step3->step4 step5 Add Water for Precipitation step4->step5 step6 Cool in Ice Bath step5->step6 step7 Filter and Dry Product step6->step7 end End step7->end

Caption: General workflow for TCFH-NMI mediated amide synthesis.

Protocol for Esterification using TCFH

This protocol is based on studies demonstrating the utility of TCFH for ester synthesis.[6]

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • TCFH (1.2 eq)

  • Pyridine (3.1 eq)

  • Dichloromethane (DCM) (solvent)

Procedure:

  • Dissolve the carboxylic acid and alcohol in dichloromethane.

  • Add pyridine to the solution.

  • Add TCFH to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the ester product by column chromatography.

General Considerations for Solid-Phase Peptide Synthesis (SPPS) with TCFH

While a detailed SPPS protocol is beyond the scope of this guide, TCFH can be readily integrated into standard Fmoc-based SPPS workflows.[4]

Key Steps:

  • Resin Swelling: Swell the resin (e.g., Rink amide resin) in a suitable solvent like DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.

  • Coupling:

    • Pre-activate the Fmoc-protected amino acid (3-5 eq) with TCFH (3-5 eq) and a base like DIPEA or NMI (6-10 eq) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat the deprotection and coupling cycles for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the completed peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

Conclusion

TCFH is a highly efficient and versatile coupling reagent with broad applications in modern organic and medicinal chemistry. Its ability to mediate the formation of amide and ester bonds, particularly in challenging cases, makes it an indispensable tool for researchers and drug development professionals. The TCFH-NMI system, in particular, offers a powerful combination of high reactivity and low epimerization, streamlining the synthesis of complex molecules. The straightforward reaction conditions and the ease of byproduct removal further enhance the practical utility of TCFH in both small-scale research and large-scale production settings. This guide provides a solid foundation for understanding and implementing TCFH in a variety of synthetic contexts.

References

An In-depth Technical Guide to the Chemical Stability and Reactivity of TCFH (N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, stability, and reactivity of TCFH (N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate), a versatile coupling reagent widely used in organic synthesis.

Chemical and Physical Properties

TCFH is a white to off-white crystalline solid.[1] It is valued in peptide synthesis and the formation of amide and ester bonds due to its efficiency in activating carboxylic acids.[2][3] Key physical and chemical data are summarized in Table 1.

PropertyValueReference(s)
IUPAC Name [chloro(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate[2]
Synonyms Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate[2][4][5]
CAS Number 94790-35-9[2][4]
Molecular Formula C5H12ClF6N2P[2][5]
Molar Mass 280.58 g/mol [2][5]
Appearance White to off-white crystalline powder[2][3]
Melting Point 99-112 °C[6]
Solubility Soluble in water or 1% acetic acid. Soluble in organic solvents like acetonitrile.[2][7]

Chemical Stability Profile

Thermal Stability: TCFH is described as a reasonably stable solid when stored at low temperatures.[8] Safety data sheets indicate that it is stable under recommended storage conditions, although specific decomposition temperatures are not provided.[5]

Hydrolytic Stability: TCFH is noted to be hygroscopic and should be protected from moisture.[4] Exposure to moist air or water should be avoided.[4] While amide bond formation can be performed in water, this speaks to its utility as a reagent in aqueous reaction media rather than its long-term hydrolytic stability.[2]

Photostability: Specific studies on the photostability of TCFH are not detailed in the available literature. General guidelines for photostability testing, such as those from the ICH, would be applicable for a formal assessment.[9][10]

Storage and Handling: For long-term stability, TCFH should be stored in a cool, dry, and well-ventilated place, with recommended temperatures between 2-8°C.[3][5][6] It should be kept in a tightly closed container, protected from moisture, and stored under an inert atmosphere.[4]

Reactivity Profile

TCFH is an electrophilic reagent that activates carboxylic acids for nucleophilic attack.[2] Its reactivity can be modulated by the choice of base and solvent, leading to different reactive intermediates.

General Reactivity: TCFH is primarily used for the formation of amide and ester bonds.[3][11] It is particularly effective for coupling sterically hindered carboxylic acids and less reactive amines.[11] Beyond amides and esters, it can be used to synthesize thioesters and ketones.[2] It also activates other oxygen-centered nucleophiles like heterocyclic alcohols and ketooximes.[2]

Incompatible Materials: TCFH is incompatible with strong oxidizing agents.[4][5]

Reaction Mechanisms: The reaction of TCFH with a carboxylic acid proceeds through the formation of a highly reactive intermediate. The nature of this intermediate is dependent on the base used in the reaction.

  • With a Weakly Lewis Basic Amine (e.g., DIPEA): In the presence of a base like N,N-diisopropylethylamine (DIPEA), TCFH reacts with a carboxylic acid to form an acid chloride or an anhydride as the active acylating agent.[2]

G TCFH TCFH Intermediate Acid Chloride (R-COCl) or Anhydride ((RCO)₂O) TCFH->Intermediate RCOOH Carboxylic Acid (R-COOH) RCOOH->Intermediate DIPEA DIPEA DIPEA->Intermediate Base Product Acylated Product (e.g., Amide, R-CONHR') Intermediate->Product Nucleophile Nucleophile (e.g., Amine, R'-NH₂) Nucleophile->Product G TCFH TCFH Intermediate N-Acyl Imidazolium Ion [R-CO-NMI]⁺ TCFH->Intermediate RCOOH Carboxylic Acid (R-COOH) RCOOH->Intermediate NMI NMI NMI->Intermediate Base Product Acylated Product (e.g., Amide, R-CONHR') Intermediate->Product Nucleophile Nucleophile (e.g., Amine, R'-NH₂) Nucleophile->Product G cluster_prep Sample Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare samples of TCFH (solid and in solution) Thermal Thermal Stability (Elevated Temperatures) Prep->Thermal Hydrolytic Hydrolytic Stability (Different pH values) Prep->Hydrolytic Photo Photostability (ICH Q1B light exposure) Prep->Photo Analysis Analyze samples at time points (e.g., HPLC, LC-MS) Thermal->Analysis Hydrolytic->Analysis Photo->Analysis Data Determine degradation rates, identify degradants, and establish shelf-life Analysis->Data

References

Spectroscopic Characterization of TCFH Reagent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) is a versatile reagent in organic synthesis, primarily utilized for the activation of carboxylic acids in the formation of amide and ester bonds.[1][2] It offers a mild and efficient alternative to traditional coupling reagents, with the significant advantage of not being a skin sensitizer.[3][4] This guide provides a comprehensive overview of the spectroscopic characterization of TCFH and its key intermediates, along with detailed experimental protocols for its application in common organic transformations. While the full chemical name provided in the prompt was N,N,N',N'-Tetramethyl-S-(1-oxo-1H-inden-2-yl)thiouronium hexafluorophosphate, the widely studied reagent abbreviated as TCFH is this compound, which will be the focus of this technical guide.

Spectroscopic Data

The spectroscopic characterization of TCFH is crucial for understanding its reactivity and for monitoring the progress of reactions in which it is involved. The primary techniques used for this purpose are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for monitoring the formation and consumption of key species in TCFH-mediated reactions in real-time. The table below summarizes key IR absorption frequencies for reactants, intermediates, and products observed during amide and ester synthesis.

SpeciesFunctional GroupCharacteristic Absorption (cm⁻¹)Context
2-Furoic AcidC=O (Carboxylic Acid)1680Starting material for amide synthesis.[3][5]
Carboxylic AcidO-H Stretch2000-3300 (broad)Disappearance of this broad signal indicates consumption of the starting carboxylic acid.[3][5]
Anhydride IntermediateC=O Stretch1813Observed as a transient intermediate in esterification reactions when TCFH is added to a mixture of a carboxylic acid and pyridine.[6]
Ester ProductC=O (Ester)1724Formation of the final ester product.[6]
N-Acyl Imidazolium IntermediateC=O Stretch1765A key reactive intermediate in TCFH-NMI mediated amide bond formation.[7]
Amide Product (Amide 2a)C=O (Amide)1688 and 1626C=O stretches observed in the final amide product.[3][5]
Amide Product (Amide 2b)C=O (Amide)1621C=O stretch observed in the final amide product.[3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the products formed in TCFH-mediated reactions and for characterizing the intermediates.

  • ¹H and ¹³C NMR: Detailed ¹H and ¹³C NMR spectra for a wide range of amide and ester products synthesized using TCFH are available in the supporting information of several publications.[6][7][8] These spectra are used to confirm the successful formation of the desired products by identifying the characteristic chemical shifts and coupling constants of the protons and carbons in the newly formed molecules.

  • Intermediate Characterization: NMR has been used to characterize the complex formed between TCFH and N-methylimidazole (NMI), as well as the subsequent N-acyl imidazolium intermediate.[7] For the N-acyl imidazolium intermediate, ¹H-¹³C HMBC cross-peaks are observed from the imidazolium protons to the carbonyl carbon.[7]

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC are employed for the complete structural assignment of complex products.[3][5][9]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the products and intermediates in TCFH-mediated reactions. It has been instrumental in supporting the proposed structures of key intermediates like the N-acyl imidazolium ion.[7]

UV-Vis Spectroscopy

A search for UV-Vis spectroscopic data for TCFH revealed information for a thermochromic tricyanofuran hydrazone chromophore, which is also abbreviated as TCFH.[10] This compound is structurally different from the TCFH coupling reagent and therefore, its UV-Vis data is not relevant to the spectroscopic characterization of this compound.

Experimental Protocols

The following are generalized experimental protocols for amide and ester synthesis using TCFH.

Amide Bond Formation using TCFH-NMI

This protocol is adapted from a procedure for the synthesis of medicinally relevant amides.[3][5]

Materials:

  • Carboxylic acid (e.g., 2-furoic acid)

  • Amine (e.g., N-Boc-piperazine)

  • Acetonitrile (solvent)

  • N-methylimidazole (NMI)

  • TCFH

Procedure:

  • In a reaction vial, combine the carboxylic acid (1.0 eq.), the amine (1.0 eq.), acetonitrile, and N-methylimidazole (2.1 eq.).

  • Stir the mixture at room temperature.

  • Add TCFH (1.1 eq.) in a single portion.

  • Continue stirring at room temperature for 30-60 minutes.

  • Upon completion of the reaction, add water to precipitate the product.

  • Cool the mixture in an ice bath to enhance crystallization.

  • Isolate the solid product by suction filtration and air-dry.

  • Characterize the product by IR, NMR, and MS.

Esterification using TCFH and Pyridine

This protocol is based on a study on the use of TCFH for esterification.[6]

Materials:

  • Carboxylic acid

  • Alcohol

  • Dichloromethane (DCM) (solvent)

  • Pyridine

  • TCFH

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.), alcohol (1.2 eq.), and pyridine (3.1 eq.) in dichloromethane, add TCFH (1.1 eq.).

  • Stir the reaction mixture at room temperature and monitor the progress by a suitable technique (e.g., TLC or IR spectroscopy).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the pure ester.

  • Characterize the product by IR, NMR, and MS.

Reaction Mechanisms and Workflows

The mechanism of TCFH-mediated acylation reactions has been studied using spectroscopic methods. The following diagrams illustrate the proposed pathways for amide and ester formation.

Amide_Formation_Pathway TCFH TCFH Intermediate_ii Adduct ii TCFH->Intermediate_ii + NMI (fast) NMI NMI NMI->Intermediate_ii Intermediate_iii N-Acyl Imidazolium (iii) Highly Reactive Intermediate_ii->Intermediate_iii Carboxylic_Acid R-COOH Carboxylic_Acid->Intermediate_iii + Adduct ii Amide Amide Product Intermediate_iii->Amide + R'-NH2 Byproducts NMI-H⁺ + Tetramethylurea Intermediate_iii->Byproducts Amine R'-NH2 Amine->Amide Amine->Byproducts Ester_Formation_Pathway TCFH_Py TCFH + Pyridine Anhydride Anhydride Intermediate TCFH_Py->Anhydride Carboxylic_Acid_Py R-COOH Carboxylic_Acid_Py->Anhydride (Activation) Ester Ester Product Anhydride->Ester + R'-OH Byproducts_Ester Pyridine-H⁺ + Tetramethylurea Anhydride->Byproducts_Ester Alcohol R'-OH Alcohol->Ester Alcohol->Byproducts_Ester

References

Methodological & Application

Application Notes: Standard Protocol for Peptide Synthesis Using TCFH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) is a highly efficient coupling reagent for amide bond formation, particularly valuable in both solid-phase and solution-phase peptide synthesis.[1][2] Its primary function is the activation of carboxylic acids, rendering them susceptible to nucleophilic attack by amines.[3] TCFH is especially effective for coupling sterically hindered or electronically deactivated amino acids, which often present challenges for other reagents.[1] A key advantage of TCFH is its versatility; when combined with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), it forms an acid chloride or anhydride as the active intermediate.[2] Alternatively, when used with N-methylimidazole (NMI), it generates a highly reactive N-acyl imidazolium ion in situ, which facilitates challenging couplings under mild conditions with minimal epimerization.[4][5] The resulting byproducts are typically water-soluble, simplifying product purification.[2][6]

Mechanism of Action: Carboxylic Acid Activation

TCFH activates the carboxyl group of an N-protected amino acid, converting it into a highly reactive intermediate. The nature of this intermediate and the subsequent reaction pathway depends significantly on the base employed.

  • With a Weakly Lewis Basic Amine (e.g., DIPEA): TCFH reacts with the carboxylic acid to form a reactive acid chloride or anhydride. This species is then readily attacked by the free amine of the next amino acid in the sequence to form the peptide bond.

  • With a Strongly Lewis Basic Amine (e.g., NMI): The combination of TCFH and NMI generates a highly electrophilic N-acyl imidazolium ion in situ.[5] This intermediate is exceptionally reactive, enabling rapid amide bond formation even with non-nucleophilic amines or sterically hindered substrates.[4][5] This method is often preferred for minimizing the racemization of stereochemically sensitive amino acids.[5]

G cluster_0 Carboxylic Acid Activation by TCFH AA_COOH N-Protected Amino Acid (R-COOH) Intermediate Reactive Intermediate AA_COOH->Intermediate TCFH TCFH TCFH->Intermediate Base Base Base->Intermediate path1_label Pathway 1: Base = DIPEA Intermediate = Acid Chloride path2_label Pathway 2: Base = NMI Intermediate = N-Acyl Imidazolium Peptide Peptide Bond (R-CO-NH-R') Intermediate->Peptide Amine Free Amine (H₂N-R') Amine->Peptide

Caption: TCFH activates a carboxylic acid in the presence of a base.

Comparative Performance Data

TCFH, particularly in combination with NMI, demonstrates high efficiency compared to other standard coupling reagents, especially in challenging cases.

Coupling ReagentBaseTypical YieldRacemization RiskKey Advantages
TCFH / NMI NMIHigh to Quantitative[7]Very Low (<1%)[7]Excellent for hindered couplings, rapid reaction, mild conditions.[4][5]
TCFH / DIPEA DIPEAGood to HighModerateGeneral purpose, effective activation.[2]
HATU / DIPEA DIPEAHighLowFast and efficient, widely used.[7][8]
HBTU / DIPEA DIPEAHighLowReliable and effective standard reagent.[9]
DIC / HOBt N/AGoodLowCost-effective, but can form insoluble urea byproduct.[9][10]
PyBrOP DIPEAVariableHigh (in some cases, ~9%)[7]Highly reactive, but higher risk of epimerization.[5]

Yields and racemization are sequence- and substrate-dependent. Data is collated for comparative purposes.

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) - TCFH/NMI Method

This protocol outlines a standard coupling cycle on a solid support (e.g., Rink Amide resin).

Materials:

  • Fmoc-protected amino acid (3.0 eq.)

  • TCFH (3.0 eq.)

  • N-methylimidazole (NMI) (6.0 eq.)

  • Resin (1.0 eq., pre-swelled with N-terminal Fmoc group removed)

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). Acetonitrile is often preferred.[4]

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Dichloromethane (DCM) for washing

  • DMF for washing

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain, and repeat once. Wash the resin thoroughly with DMF followed by DCM.

  • Amino Acid Activation (Coupling):

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq.) and TCFH (3.0 eq.) in the chosen solvent (e.g., MeCN).

    • Add NMI (6.0 eq.) to the solution and vortex briefly. This pre-activation step allows for the formation of the reactive N-acyl imidazolium intermediate.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 30-60 minutes. For particularly hindered couplings (e.g., involving Aib residues), the reaction time may be extended.[5][7]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may be repeated.

  • Cycle Repetition: Repeat steps 1-5 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

G start Start: Fmoc-Protected Amino Acid on Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 4. Coupling Reaction (Add activated mix to resin) wash1->coupling activation 3. Pre-activation (Fmoc-AA + TCFH + NMI in MeCN) activation->coupling wash2 5. Wash (DMF, DCM) coupling->wash2 kaiser 6. Kaiser Test wash2->kaiser kaiser->coupling Positive (Recouple) next_cycle Repeat for Next Amino Acid kaiser->next_cycle Negative end End of Cycle next_cycle->end

Caption: Standard SPPS coupling workflow using TCFH.

Protocol for Solution-Phase Synthesis - TCFH/NMI Method

This protocol is adapted from a procedure for synthesizing amides and is suitable for di- or tripeptide synthesis in solution.[6]

Materials:

  • N-protected Carboxylic Acid component (e.g., Fmoc-Ala-OH) (1.0 eq.)

  • Amine component with protected carboxyl group (e.g., H-Leu-OMe) (1.0 eq.)

  • TCFH (1.1 eq.)

  • N-methylimidazole (NMI) (2.1 eq.)

  • Solvent: Acetonitrile (MeCN)

  • Water (for workup)

Procedure:

  • Reaction Setup: In a reaction vial, combine the carboxylic acid component (1.0 eq.), the amine component (1.0 eq.), acetonitrile, and N-methylimidazole (2.1 eq.).

  • Initiation: Add TCFH (1.1 eq.) to the stirred mixture in a single portion at room temperature.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction is typically complete within 30 to 60 minutes.[6]

  • Workup and Isolation:

    • Upon completion, add water (approx. 3 volumes) to the reaction mixture. The water-soluble byproducts will remain in the aqueous phase.[6]

    • Cool the mixture in an ice bath for 10-15 minutes to facilitate the precipitation of the peptide product.

    • Isolate the crystalline product by suction filtration and air-dry.

  • Purification: If necessary, the crude peptide can be further purified by recrystallization or column chromatography.

Summary and Recommendations

TCFH is a powerful and versatile coupling reagent that offers significant advantages for peptide synthesis.

  • For Hindered Couplings: The TCFH/NMI system in acetonitrile is highly recommended for coupling sterically demanding amino acids or for sequences known to be difficult.[4][5][7]

  • Minimizing Racemization: The mild, neutral conditions of the TCFH/NMI protocol make it an excellent choice for preserving the stereochemical integrity of sensitive amino acids.[5]

  • Ease of Use: As a stable, crystalline solid, TCFH is easy to handle.[3] The water-solubility of its byproducts simplifies the workup process, especially in solution-phase synthesis.[6]

By selecting the appropriate base and solvent system, researchers can fine-tune the reactivity of TCFH to achieve optimal results, making it an invaluable tool in the synthesis of complex peptides.[7]

References

Application Notes and Protocols for Amide Bond Formation Using TCFH and NMI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and peptide science. The quest for mild, efficient, and broadly applicable coupling reagents is ongoing. The combination of N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) has emerged as a powerful tool for the synthesis of amides, offering significant advantages over traditional methods. This reagent system facilitates the in situ generation of highly reactive N-acyl imidazolium ions, which readily couple with a wide range of amines to form the desired amide bond.[1][2][3]

These application notes provide a comprehensive overview of the TCFH/NMI system, including its mechanism of action, substrate scope, and detailed experimental protocols for its use in amide bond formation.

Advantages of the TCFH/NMI System

The TCFH/NMI reagent combination offers several key benefits for amide synthesis:

  • High Reactivity and Yields: The in situ formation of N-acyl imidazolium intermediates leads to rapid reactions and excellent product yields, even with challenging substrates.[1][2]

  • Mild Reaction Conditions: Amide couplings can typically be performed at room temperature, which is advantageous for sensitive substrates.[4][5]

  • Broad Substrate Scope: This method is effective for a wide variety of carboxylic acids and amines, including sterically hindered acids and poorly nucleophilic amines.[1][3]

  • Minimal Epimerization: For chiral carboxylic acids, the TCFH/NMI system has been shown to minimize the loss of stereochemical integrity.[1][6]

  • Simplified Workup: The byproducts of the reaction are generally water-soluble, facilitating straightforward product isolation and purification.[4]

  • Safety Profile: TCFH is not a skin sensitizer, unlike many other common coupling reagents.[4]

Mechanism of Action

The reaction proceeds through a highly reactive N-acyl imidazolium intermediate. The proposed mechanism is as follows:

  • Formation of the Activated TCFH-NMI Adduct: TCFH reacts with N-methylimidazole (NMI) to form a reactive adduct.

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with the TCFH-NMI adduct to generate the highly electrophilic N-acyl imidazolium ion.

  • Nucleophilic Attack by the Amine: The amine nucleophile attacks the carbonyl carbon of the N-acyl imidazolium intermediate.

  • Amide Bond Formation and NMI Regeneration: The tetrahedral intermediate collapses to form the stable amide bond and regenerates NMI, which can then participate in the catalytic cycle.

A visual representation of this mechanism is provided below.

TCFH_NMI_Mechanism TCFH TCFH Adduct TCFH-NMI Adduct TCFH->Adduct + NMI NMI NMI AcylImidazolium N-Acyl Imidazolium Ion [R-CO-NMI]⁺ Adduct->AcylImidazolium + R-COOH RCOOH Carboxylic Acid (R-COOH) RCOOH->AcylImidazolium Tetrahedral Tetrahedral Intermediate AcylImidazolium->Tetrahedral + R'-NH₂ Amine Amine (R'-NH₂) Amine->Tetrahedral Amide Amide (R-CO-NHR') Tetrahedral->Amide NMI_regen NMI (regenerated) Tetrahedral->NMI_regen

Caption: Proposed mechanism for TCFH/NMI-mediated amide bond formation.

Data Presentation: Substrate Scope and Reaction Yields

The TCFH/NMI coupling protocol has been successfully applied to a diverse range of carboxylic acids and amines. The following tables summarize the performance of this system with various substrates, highlighting its broad applicability.

Table 1: Coupling of a Hindered Carboxylic Acid with Various Amines [1]

EntryAmineProductReaction Time (h)Yield (%)
14-Cyanoaniline3a287
24-Nitroaniline3b2491
34-Chloroaniline3c295
4Aniline3d196
54-Methoxyaniline3e0.598
62,6-Dimethylaniline3f2475
74-Aminopyridine3g288

Reactions were performed with 1.05 equivalents of TCFH and 2.1 equivalents of NMI in acetonitrile at room temperature.

Table 2: Coupling of Various Carboxylic Acids with 4-Cyanoaniline [1]

EntryCarboxylic AcidProductReaction Time (h)Yield (%)
1(S)-2-Phenylpropanoic acid6a292 (>99% ee)
22,2-Dimethylpropanoic acid102485
31-Adamantanecarboxylic acid112490
4Benzoic acid12197
5Furoic acid13196

Reactions were performed with 1.05 equivalents of TCFH and 2.1 equivalents of NMI in acetonitrile at room temperature.

Table 3: Peptide Couplings using TCFH/NMI [1]

EntryCarboxylic AcidAmineProductReaction Time (h)Yield (%)Epimerization
1Z-Val-OHH-Phe-OMeZ-Val-Phe-OMe0.595Not detected
2Z-Phe-OHH-Val-OMeZ-Phe-Val-OMe0.594Not detected
3Boc-Cys(Trt)-OHH-Gly-OEtBoc-Cys(Trt)-Gly-OEt0.596Not detected
4Z-Gly-Phe-OHH-Val-OMeZ-Gly-Phe-Val-OMe290Minor
5Boc-Aib-OHH-Aib-OMeBoc-Aib-Aib-OMe0.592Not applicable

Reactions were performed with 1.05 equivalents of TCFH and 2.1 equivalents of NMI in acetonitrile at room temperature.

Experimental Protocols

General Protocol for Amide Bond Formation

This protocol is a general guideline and may require optimization for specific substrates.

General_Workflow start Start dissolve Dissolve carboxylic acid (1.0 eq.) and amine (1.0 eq.) in MeCN start->dissolve add_nmi Add N-methylimidazole (2.1 eq.) dissolve->add_nmi add_tcfh Add TCFH (1.05 - 1.1 eq.) in one portion add_nmi->add_tcfh stir Stir at room temperature add_tcfh->stir monitor Monitor reaction by TLC or LC-MS stir->monitor monitor->stir Incomplete workup Aqueous workup monitor->workup Reaction complete purify Purify by crystallization or chromatography workup->purify end End purify->end

Caption: General workflow for TCFH/NMI mediated amide coupling.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0 equiv)

  • TCFH (1.05 - 1.1 equiv)

  • N-methylimidazole (NMI) (2.1 equiv)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a clean, dry reaction vessel, add the carboxylic acid (1.0 equiv) and the amine (1.0 equiv).

  • Add anhydrous acetonitrile to dissolve the starting materials. The concentration may vary depending on the substrates, but a starting point of 0.1-0.5 M is common.

  • Add N-methylimidazole (2.1 equiv) to the reaction mixture and stir for a few minutes.

  • Add TCFH (1.05 - 1.1 equiv) to the mixture in a single portion.

  • Stir the reaction at room temperature.

  • Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 30 minutes to 24 hours.[1]

  • Upon completion, quench the reaction by adding water.

  • The product can often be isolated by direct crystallization from the reaction mixture upon addition of water.[4][5] Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel if necessary.

Protocol for a Specific Example: Synthesis of (furan-2-yl)(piperazin-1-yl)methanone derivative[5][7]

This protocol is adapted from a published undergraduate organic laboratory experiment.[5][7]

Materials:

  • 2-Furoic acid (0.100 g, 0.892 mmol, 1.0 equiv)

  • N-Boc-piperazine (0.166 g, 0.892 mmol, 1.0 equiv)

  • N-methylimidazole (0.15 mL, 1.9 mmol, ~2.1 equiv)

  • TCFH (0.275 g, 0.981 mmol, ~1.1 equiv)

  • Acetonitrile (1.0 mL)

  • Water (3 mL)

Procedure:

  • In a 3-dram vial, combine 2-furoic acid (0.100 g, 0.892 mmol) and N-Boc-piperazine (0.166 g, 0.892 mmol).

  • Add acetonitrile (1.0 mL) and N-methylimidazole (0.15 mL, 1.9 mmol).

  • Add TCFH (0.275 g, 0.981 mmol) in a single portion.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • After the reaction is complete, add water (3 mL).

  • Cool the reaction mixture in an ice bath for 10 minutes to induce crystallization.

  • Isolate the white crystalline product by suction filtration and air-dry.

  • Record the mass and melting point of the product and characterize by appropriate spectroscopic methods (IR, NMR, MS).

Conclusion

The TCFH/NMI system provides a robust, efficient, and mild method for the formation of amide bonds. Its broad substrate scope, tolerance of functional groups, and minimization of side reactions make it an invaluable tool for researchers in both academic and industrial settings. The straightforward experimental protocol and ease of product isolation further enhance its appeal for routine and challenging amide synthesis.

References

Application Notes and Protocols for Esterification Reactions using N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) is a versatile and efficient coupling reagent for the formation of ester bonds. While widely recognized for its application in peptide synthesis, TCFH offers a potent method for activating carboxylic acids for reactions with a broad range of alcohols, including those that are sterically hindered or less nucleophilic.[1][2] This reagent provides a reliable alternative to traditional esterification methods, often under mild reaction conditions, leading to high yields and selectivity.[1][2]

Advantages of TCFH in Esterification:

  • Efficient Activation: TCFH effectively activates carboxylic acids, facilitating high yields in ester formation.[1]

  • Mild Reaction Conditions: Reactions can often be performed under gentle conditions, which is advantageous for sensitive substrates.[1]

  • Broad Substrate Scope: It is suitable for a wide variety of carboxylic acids and alcohols.[1][2]

  • Ease of Handling: As a crystalline solid, TCFH is easy to handle and measure in a laboratory setting.[1]

  • Safety Profile: TCFH is considered to have low sensitization potential compared to some other coupling reagents.[3]

Reaction Mechanism and Workflow

The mechanism of TCFH-mediated esterification typically involves the activation of a carboxylic acid. In the presence of a base, such as N-methylimidazole (NMI) or pyridine, TCFH reacts with the carboxylic acid to form a highly reactive intermediate.[2][3] This intermediate is then susceptible to nucleophilic attack by an alcohol to form the desired ester.[1] Mechanistic studies suggest that with pyridine as a base, the reaction proceeds through an anhydride intermediate.[2][4]

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Workup Carboxylic_Acid Carboxylic Acid Mixing Mix Reactants in Solvent (e.g., DCM) Carboxylic_Acid->Mixing Alcohol Alcohol Alcohol->Mixing TCFH TCFH TCFH->Mixing Base Base (e.g., Pyridine) Base->Mixing Activation Carboxylic Acid Activation Mixing->Activation Formation of active intermediate Ester_Formation Nucleophilic Attack by Alcohol Activation->Ester_Formation Ester Ester Product Ester_Formation->Ester Yields Byproducts Byproducts Ester_Formation->Byproducts Purification Purification Ester->Purification Protocol_Workflow start Start step1 1. Combine Carboxylic Acid, Alcohol, and DCM start->step1 step2 2. Add Pyridine and Stir step1->step2 step3 3. Add TCFH step2->step3 step4 4. Stir at Room Temperature step3->step4 step5 5. Quench with NaHCO₃ (aq) step4->step5 step6 6. Extraction with DCM step5->step6 step7 7. Wash with Brine step6->step7 step8 8. Dry, Filter, and Concentrate step7->step8 step9 9. Purify by Chromatography step8->step9 end End: Pure Ester step9->end

References

Application of TCFH in Pharmaceutical Prodrug Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodrugs are chemically modified derivatives of pharmacologically active agents that are designed to improve drug delivery, bioavailability, and therapeutic efficacy. The synthesis of prodrugs often involves the formation of ester or amide linkages between the parent drug and a promoiety. N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) has emerged as a powerful coupling reagent for these transformations, particularly in cases involving sterically hindered or electronically deactivated substrates where other reagents may fail. This document provides detailed application notes and protocols for the use of TCFH in pharmaceutical prodrug synthesis.

TCFH is a versatile and efficient reagent for the activation of carboxylic acids, facilitating the formation of amide and ester bonds under mild conditions.[1] It is particularly advantageous for its ability to overcome the challenges posed by unreactive alcohols and amines, a common hurdle in the synthesis of complex prodrugs.[2] The use of TCFH, often in combination with a base such as N-methylimidazole (NMI) or pyridine, allows for rapid and high-yielding coupling reactions.[3]

Data Presentation

The following tables summarize quantitative data from various studies on TCFH-mediated coupling reactions relevant to prodrug synthesis.

Table 1: TCFH-Mediated Amide Bond Formation

Carboxylic AcidAmineBaseSolventTime (h)Temp (°C)Yield (%)Reference
(S)-2-phenylpropionic acid4-aminobenzonitrileNMIAcetonitrile<0.5RT>99[4]
2-furoic acidN-Boc-piperazineNMIAcetonitrile0.5RT95[5]
2-furoic acid1-(2-pyrimidyl)piperazineNMIAcetonitrile1RT88[5]
Z-Gly-Phe-OHVal-OMeNMIAcetonitrile<0.5RT92[4]
Fmoc-Aib-OHH-Aib-OMeNMIAcetonitrile<0.5RT92[4]

Table 2: TCFH-Mediated Ester Bond Formation

Carboxylic AcidAlcoholBaseSolventTime (h)Temp (°C)Yield (%)Reference
(S)-2-phenylpropionic acidMentholPyridineDCM3094[6]
Benzoic Acid4-NitrophenolPyridineDCM3096[6]
Acetic AcidThiocoralineDIEA/HOAtCH2Cl2225Good[2]
Piv-Ala-OH4-NitrophenolPyridineDCM3091[6]

Experimental Protocols

Protocol 1: General Procedure for TCFH-Mediated Amidation for Prodrug Synthesis (TCFH-NMI System)

This protocol describes a general method for the coupling of a carboxylic acid-containing promoiety to an amine-containing drug molecule using the TCFH-NMI system.[5]

Materials:

  • Drug molecule with a primary or secondary amine functionality

  • Promoiety with a carboxylic acid functionality

  • This compound (TCFH)

  • N-methylimidazole (NMI)

  • Anhydrous acetonitrile

  • Water (for workup)

  • Standard laboratory glassware and stirring equipment

  • Analytical tools for reaction monitoring (e.g., TLC, LC-MS)

Procedure:

  • In a clean, dry reaction vessel, dissolve the amine-containing drug (1.0 eq) and the carboxylic acid-containing promoiety (1.0 eq) in anhydrous acetonitrile.

  • To the stirred solution, add N-methylimidazole (NMI) (2.1 eq).

  • In a single portion, add this compound (TCFH) (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS. Reactions are often complete within 30-60 minutes.[5]

  • Upon completion, quench the reaction by adding water. This will often precipitate the product and dissolve the water-soluble byproducts.[7]

  • Cool the mixture in an ice bath for 10-15 minutes to maximize precipitation.

  • Isolate the product by vacuum filtration, washing with cold water.

  • Dry the product under vacuum to obtain the purified amide prodrug.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, MS).

Protocol 2: General Procedure for TCFH-Mediated Esterification for Prodrug Synthesis (TCFH-Pyridine System)

This protocol provides a general method for the esterification of an alcohol-containing drug with a carboxylic acid-containing promoiety using the TCFH-Pyridine system, which has been shown to be effective for less nucleophilic alcohols.[3][6]

Materials:

  • Drug molecule with a primary or secondary alcohol functionality

  • Promoiety with a carboxylic acid functionality

  • This compound (TCFH)

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and stirring equipment

  • Analytical tools for reaction monitoring (e.g., TLC, LC-MS)

Procedure:

  • In a clean, dry reaction vessel, dissolve the alcohol-containing drug (1.0 eq) and the carboxylic acid-containing promoiety (1.05 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add pyridine (3.1 eq).

  • Add this compound (TCFH) (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at 0 °C. Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 3 hours.[6]

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester prodrug.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, MS).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

TCFH_Amidation_Mechanism TCFH TCFH Adduct Adduct (ii) TCFH->Adduct + NMI NMI NMI NMI->Adduct AcylImidazolium N-Acyl Imidazolium (iii) (Highly Reactive) Adduct->AcylImidazolium CarboxylicAcid R-COOH (Promoiety) CarboxylicAcid->AcylImidazolium + Adduct (ii) AmideProdrug Amide Prodrug AcylImidazolium->AmideProdrug + R'-NH2 Byproducts Tetramethylurea + NMI·H⁺ AcylImidazolium->Byproducts Amine R'-NH2 (Drug) Amine->AmideProdrug

Caption: Proposed mechanism for TCFH-NMI mediated amidation.[4]

TCFH_Esterification_Mechanism TCFH_Py TCFH + Pyridine Anhydride Anhydride Intermediate TCFH_Py->Anhydride CarboxylicAcid_Py R-COOH (Promoiety) CarboxylicAcid_Py->Anhydride EsterProdrug Ester Prodrug Anhydride->EsterProdrug + R'-OH Byproducts_Py Byproducts Anhydride->Byproducts_Py Alcohol R'-OH (Drug) Alcohol->EsterProdrug

Caption: Proposed mechanism for TCFH-Pyridine mediated esterification.[6]

TCFH_Prodrug_Synthesis_Workflow Start Start Dissolve Dissolve Drug (Amine/Alcohol) and Promoiety (Carboxylic Acid) in Anhydrous Solvent Start->Dissolve AddBase Add Base (NMI or Pyridine) Dissolve->AddBase AddTCFH Add TCFH AddBase->AddTCFH Reaction Stir at Appropriate Temperature AddTCFH->Reaction Monitor Monitor Reaction (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup/ Extraction Monitor->Workup Complete Purification Purification (Crystallization/Chromatography) Workup->Purification Characterization Characterize Prodrug (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for TCFH-mediated prodrug synthesis.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with TCFH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH) as a highly efficient coupling reagent in Solid-Phase Peptide Synthesis (SPPS). TCFH has demonstrated significant utility, particularly in the synthesis of peptides containing sterically hindered amino acids or "difficult" sequences that are prone to aggregation.

Introduction to TCFH in SPPS

TCFH is a versatile and potent activating agent for carboxylic acids, facilitating the formation of amide bonds with high efficiency and minimal racemization.[1][2] Its mechanism of action typically involves the in situ generation of a highly reactive acyl chloride or, in the presence of N-methylimidazole (NMI), a highly reactive N-acyl imidazolium ion intermediate.[2][3] This reactivity makes TCFH an excellent choice for challenging coupling reactions where other reagents may yield incomplete reactions or significant side products.[1] The combination of TCFH and NMI has been shown to be particularly effective for the coupling of sterically hindered amino acids.[1][2]

Advantages of Using TCFH

  • High Coupling Efficiency: TCFH demonstrates excellent performance in promoting amide bond formation, even with challenging amino acid residues.[1]

  • Reduced Racemization: The reaction conditions, especially with the TCFH-NMI system, are mild and can significantly suppress epimerization of chiral amino acids.[2]

  • Effectiveness with Sterically Hindered Residues: TCFH is particularly well-suited for the incorporation of sterically demanding amino acids, such as Aib (α-aminoisobutyric acid), where other coupling reagents may fail.[1]

  • Compatibility with various SPPS protocols: TCFH can be seamlessly integrated into standard Fmoc-based SPPS workflows.

Quantitative Data Summary

The following tables summarize the performance of TCFH in comparison to other common coupling reagents in specific peptide synthesis examples.

Coupling ReagentPeptide Sequence/ReactionYield (%)Purity (%)Epimerization (%)Reference
TCFH/NMI Z-Gly-Phe-Val-OMeHigh-Minor[2]
TCFH/NMI Dipeptide with Aib92--[2]
TCFH Acylation of 6-amino-2-cyanobenzothiazoleNear Quantitative--[1]
HATUAcylation of 6-amino-2-cyanobenzothiazoleTraces--[1]
COMUAcylation of 6-amino-2-cyanobenzothiazoleTraces--[1]
TFFHAcylation of 6-amino-2-cyanobenzothiazole>50--[1]
PyBrOPα-methyl phenylacetic acid coupling--9[1]
TCFH/NMI α-methyl phenylacetic acid coupling--<1[1]

Note: The data presented is based on specific published examples and may not be representative of all peptide sequences.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle with TCFH/NMI

This protocol outlines a single coupling cycle using TCFH and NMI in a manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents:

  • Fmoc-protected amino acid (3-5 equivalents)

  • TCFH (2.9-4.9 equivalents)

  • N-methylimidazole (NMI) (6-10 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine, 20% (v/v) in DMF

  • SPPS reaction vessel

  • Shaker or nitrogen bubbler for agitation

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 20 minutes at room temperature.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and TCFH (2.9 eq.) in DMF.

    • Add NMI (6 eq.) to the amino acid/TCFH solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids, the coupling time may be extended, or a double coupling may be performed.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Kaiser Test (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Materials and Reagents:

  • Peptide-resin (dried)

  • Cleavage Cocktail: A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5).[4] For many sequences synthesized with modern protecting groups, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) is sufficient.[4] The choice of cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues like Cys, Met, Trp, and Tyr.[4]

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

  • Centrifuge tubes

  • Lyophilizer

Procedure:

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM (3 x 1 min) and dry it under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.

    • Combine the filtrates and precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide fractions to obtain a fluffy white powder.

Visualizations

TCFH_Activation_Mechanism cluster_activation Activation with TCFH and NMI cluster_coupling Peptide Bond Formation Carboxylic_Acid R-COOH (Carboxylic Acid) Acyl_Imidazolium [R-CO-NMI]+ (N-Acyl Imidazolium Ion) Carboxylic_Acid->Acyl_Imidazolium + TCFH + NMI TCFH TCFH NMI NMI (N-Methylimidazole) Peptide_Bond R-CO-NH-Peptide (Peptide Bond) Acyl_Imidazolium->Peptide_Bond + H2N-Peptide Peptide_Amine H2N-Peptide (N-terminal amine)

Caption: TCFH Activation and Coupling Mechanism.

SPPS_Workflow Start Start: Resin with free amine Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Washing_1 2. Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling 3. Coupling (Fmoc-AA, TCFH, NMI in DMF) Washing_1->Coupling Washing_2 4. Washing (DMF) Coupling->Washing_2 Repeat Repeat for next amino acid Washing_2->Repeat Repeat->Fmoc_Deprotection Yes Cleavage 5. Final Cleavage (TFA Cocktail) Repeat->Cleavage No (Sequence Complete) Purification 6. Purification (RP-HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

Caption: General SPPS Workflow with TCFH.

References

TCFH as a Reagent for Bioconjugation Techniques: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) is a highly efficient coupling reagent that has demonstrated significant utility in bioconjugation techniques.[1] As a urea-based reagent, it serves as an excellent alternative to more common carbodiimides, particularly in challenging coupling reactions involving sterically hindered substrates or molecules with low reactivity.[2] TCFH functions by activating carboxylic acids to form highly reactive intermediates, facilitating the formation of stable amide or ester bonds with nucleophiles like amines and alcohols, respectively.[1] This document provides detailed application notes, experimental protocols, and comparative data for the use of TCFH in various bioconjugation applications.

Mechanism of Action

TCFH activates carboxylic acids, enabling their conjugation to nucleophiles. The mechanism can proceed through different intermediates depending on the base used. When a weakly Lewis basic amine like N,N-diisopropylethylamine (DIPEA) is used, an acid chloride or anhydride is formed as the active acylating agent.[3] However, the use of a strongly Lewis basic amine with Brønsted basic properties, such as N-methylimidazole (NMI), leads to the in situ formation of a highly reactive N-acyl imidazolium ion.[3][4] This intermediate is particularly effective for reactions with a wide range of nitrogen nucleophiles, including those that are hindered or electron-deficient.[3] The use of NMI also minimizes epimerization of labile stereogenic centers.[3]

TCFH_Mechanism cluster_activation Carboxylic Acid Activation cluster_conjugation Nucleophilic Attack & Conjugation Carboxylic_Acid R-COOH Activated_Intermediate Reactive Intermediate (e.g., N-Acyl Imidazolium) Carboxylic_Acid->Activated_Intermediate + TCFH, Base TCFH TCFH TCFH->Activated_Intermediate Base Base (e.g., NMI) Base->Activated_Intermediate Conjugate Bioconjugate (R-CO-NH-Biomolecule) Activated_Intermediate->Conjugate + Nucleophile Byproducts Byproducts (Tetramethylurea, Base-H+) Activated_Intermediate->Byproducts Nucleophile Biomolecule-NH2 (e.g., Protein, Drug) Nucleophile->Conjugate

Figure 1: General mechanism of TCFH-mediated bioconjugation. Carboxylic acids are activated by TCFH in the presence of a base to form a reactive intermediate, which then reacts with a nucleophile on a biomolecule to form a stable conjugate.

Applications in Bioconjugation

TCFH is a versatile reagent with several applications in the field of bioconjugation, including:

  • Peptide Synthesis: TCFH is highly effective in both solution-phase and solid-phase peptide synthesis (SPPS).[1][5] It is particularly advantageous for coupling sterically hindered or N-methylated amino acids where other reagents may fail.[2]

  • Prodrug Synthesis: TCFH has been successfully used to synthesize ester-based prodrugs of therapeutic agents, even in cases where the alcohol group exhibits low reactivity.[6]

  • Antibody-Drug Conjugate (ADC) Development: By activating the carboxylic acid group on a linker-payload molecule, TCFH can facilitate its conjugation to the amine groups of lysine residues on an antibody.

  • Protein Labeling: TCFH can be used to couple small molecules containing a carboxylic acid, such as fluorescent dyes or biotin, to proteins for detection and analysis.

Data Presentation: Comparative Performance of TCFH

The following tables summarize quantitative data from various studies, comparing the performance of TCFH with other common coupling reagents.

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Yield (%)Reference
(S)-Phenylpropionic acid4-NitroanilineTCFHNMIAcetonitrile< 0.5>95[4]
(S)-Phenylpropionic acid4-NitroanilineHATUDIPEAAcetonitrile24<10[4]
(S)-Phenylpropionic acid4-NitroanilinePyBrOPDIPEAAcetonitrile2490[4]
Fmoc-Aib-OHH-Aib-OMeTCFHNMIAcetonitrile< 0.592[4]
2-Furoic AcidN-Boc-piperazineTCFHNMIAcetonitrile0.595[7]
2-Furoic AcidN-Boc-piperazineEDAC-Acetonitrile24Lower[7]

Table 2: Comparison of Coupling Reagents for Esterification

Carboxylic AcidAlcoholCoupling ReagentBaseSolventTime (h)Yield (%)Reference
(S)-2-Phenylpropionic acidMentholTCFHPyridineDichloromethane391[8]
(S)-2-Phenylpropionic acidMentholTCFHNMIAcetonitrile319[8]
N-Boc-PhenylalanineBenzyl AlcoholTCFHPyridineDichloromethane390[9]
N-Boc-PhenylalanineBenzyl AlcoholTCFHNMIAcetonitrile384[9]

Experimental Protocols

The following are detailed protocols for key bioconjugation experiments using TCFH.

Protocol 1: General Procedure for TCFH/NMI-Mediated Amide Bond Formation

This protocol is adapted from a procedure for the synthesis of amides using TCFH and NMI.[7]

Materials:

  • Carboxylic acid-containing molecule (1.0 eq)

  • Amine-containing biomolecule (1.0 - 1.2 eq)

  • TCFH (1.1 - 1.5 eq)

  • N-methylimidazole (NMI) (2.0 - 3.0 eq)

  • Anhydrous acetonitrile

  • Quenching solution (e.g., water, dilute aqueous acid)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • In a clean, dry reaction vessel, dissolve the carboxylic acid-containing molecule in anhydrous acetonitrile.

  • Add the amine-containing biomolecule to the solution.

  • Add N-methylimidazole to the reaction mixture.

  • In a single portion, add TCFH to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, TLC). Reactions are often complete within 30 minutes to a few hours.[7]

  • Once the reaction is complete, quench the reaction by adding the appropriate quenching solution.

  • Purify the resulting bioconjugate using a suitable chromatography method.

Amide_Formation_Workflow Start Start Dissolve_Reactants Dissolve Carboxylic Acid and Amine in Acetonitrile Start->Dissolve_Reactants Add_Base Add N-methylimidazole (NMI) Dissolve_Reactants->Add_Base Add_TCFH Add TCFH Add_Base->Add_TCFH React Stir at Room Temperature (Monitor Progress) Add_TCFH->React Quench Quench Reaction React->Quench Purify Purify Bioconjugate Quench->Purify End End Purify->End

Figure 2: Experimental workflow for TCFH/NMI-mediated amide bond formation.
Protocol 2: TCFH-Mediated Antibody-Drug Conjugation (Adapted Protocol)

This protocol is an adapted procedure for the conjugation of a small molecule drug-linker to an antibody, targeting surface-exposed lysine residues. Standard protocols often utilize reagents like EDC; this protocol substitutes TCFH as the activating agent.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Carboxylic acid-functionalized drug-linker

  • TCFH

  • NMI

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Exchange the antibody into an amine-free and carboxylate-free buffer (e.g., PBS) at a concentration of 5-10 mg/mL.

  • Drug-Linker Activation: a. In a separate, dry microcentrifuge tube, dissolve the carboxylic acid-functionalized drug-linker in a minimal volume of anhydrous DMSO or DMF. b. Add NMI (2.0 - 3.0 eq relative to the drug-linker). c. Add TCFH (1.1 - 1.5 eq relative to the drug-linker) to the drug-linker solution to pre-activate the carboxylic acid. Allow this activation to proceed for 15-30 minutes at room temperature.

  • Conjugation: a. Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain antibody stability. A typical molar excess of the drug-linker over the antibody is 5- to 20-fold. b. Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker and reaction byproducts.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as HIC-HPLC, RP-HPLC, and SEC.[10]

ADC_Synthesis_Workflow Start Start Prepare_mAb Prepare Antibody in Amine-Free Buffer Start->Prepare_mAb Activate_DrugLinker Activate Drug-Linker with TCFH and NMI in DMSO Start->Activate_DrugLinker Conjugate Add Activated Drug-Linker to Antibody (Incubate) Prepare_mAb->Conjugate Activate_DrugLinker->Conjugate Quench Quench Reaction with Tris Buffer Conjugate->Quench Purify_ADC Purify ADC via Size-Exclusion Chromatography Quench->Purify_ADC Characterize_ADC Characterize ADC (DAR, Purity) Purify_ADC->Characterize_ADC End End Characterize_ADC->End

Figure 3: Workflow for TCFH-mediated antibody-drug conjugation.
Protocol 3: TCFH-Mediated Protein Labeling with a Small Molecule (Adapted Protocol)

This protocol describes a general method for labeling a protein with a small molecule (e.g., a fluorescent dye) containing a carboxylic acid functional group. This is adapted from standard protein labeling procedures.[11]

Materials:

  • Protein of interest in an amine-free, carboxylate-free buffer (e.g., PBS, pH 7.4)

  • Carboxylic acid-functionalized small molecule label

  • TCFH

  • NMI

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M hydroxylamine, pH 8.5)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable buffer.

  • Label Activation: a. Dissolve the carboxylic acid-functionalized small molecule label in anhydrous DMSO or DMF at a concentration of 10-50 mM. b. To the desired volume of the label solution, add NMI (2.0 - 3.0 eq relative to the label). c. Add TCFH (1.1 - 1.5 eq relative to the label) and allow the activation to proceed for 15-30 minutes at room temperature.

  • Labeling Reaction: a. Add the activated label to the protein solution. A molar excess of 10- to 50-fold of the label over the protein is a good starting point. b. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Remove excess, unreacted label and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer for the protein.

  • Characterization: Determine the degree of labeling (DOL) and protein concentration using appropriate methods (e.g., UV-Vis spectroscopy, mass spectrometry).

Conclusion

TCFH is a powerful and versatile reagent for bioconjugation, offering high yields and compatibility with a wide range of substrates, including those that are sterically hindered or have low reactivity.[1] The combination of TCFH with NMI provides a particularly robust system for amide bond formation with minimal epimerization.[4] The protocols provided herein offer a starting point for the application of TCFH in various bioconjugation techniques. As with any bioconjugation reaction, optimization of reaction conditions, including stoichiometry, reaction time, and buffer composition, is crucial for achieving the desired outcome.

References

Application Notes and Protocols: Large-Scale Synthesis Using TCFH Coupling Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) has emerged as a versatile and powerful coupling reagent for the formation of amide and ester bonds, particularly in large-scale synthesis applications. Its efficacy, mild reaction conditions, and favorable safety profile make it a compelling alternative to traditional coupling agents. This document provides detailed application notes and protocols for utilizing TCFH in industrial and research settings, with a focus on scalability, efficiency, and safety.

The combination of TCFH with N-methylimidazole (NMI) is particularly noteworthy, enabling the coupling of sterically hindered carboxylic acids with poorly nucleophilic amines in high yields.[1][2][3] This system operates under mild, often ambient, conditions and does not typically require an inert atmosphere or strictly anhydrous solvents.[4][5][6] A key advantage for large-scale operations is the high water solubility of the reaction byproducts, which significantly simplifies product isolation and purification, often requiring only an aqueous work-up.[1][2][4] Furthermore, TCFH is economically advantageous compared to many other modern coupling reagents and is not a skin sensitizer, enhancing its suitability for industrial applications.[1][4][6]

Mechanism of Action: TCFH-NMI System

The efficacy of the TCFH/NMI system stems from the in situ generation of a highly reactive N-acyl imidazolium ion. This intermediate exhibits reactivity comparable to an acid chloride but is generated under neutral conditions, which helps to preserve stereochemical integrity.[1][7]

The proposed mechanism involves two main stages:

  • Formation of the Reactive Intermediate : TCFH reacts rapidly with N-methylimidazole (NMI) to form an adduct. This adduct then reacts with the carboxylic acid to generate the highly electrophilic N-acyl imidazolium ion.[1]

  • Nucleophilic Attack : The amine attacks the activated carbonyl carbon of the N-acyl imidazolium ion. The NMI released in this step acts as a base to neutralize the proton generated during C-N bond formation, regenerating the NMI catalyst.[1]

TCFH_NMI_Mechanism node_reagents Carboxylic Acid (R-COOH) + TCFH + NMI node_adduct TCFH-NMI Adduct Formation node_reagents->node_adduct Rapid Reaction node_acyl_im N-Acyl Imidazolium Ion (Highly Reactive Intermediate) node_adduct->node_acyl_im Reacts with R-COOH node_amide Amide Product (R-CO-NHR') node_acyl_im->node_amide Nucleophilic Attack by Amine node_amine Amine (R'-NH2) node_amine->node_amide node_byproducts Byproducts (Tetramethylurea, NMI-H+, PF6-) node_amide->node_byproducts Release of...

Mechanism of TCFH/NMI Mediated Amide Formation.

Conditions for Large-Scale Synthesis

Optimizing reaction parameters is crucial for a successful and scalable process. The following sections detail key considerations.

Reagent Stoichiometry

The molar ratio of reactants significantly impacts reaction efficiency, yield, and purity. While substrate-dependent, general guidelines can be established from successful literature examples.

ReagentMolar Equivalents (vs. Limiting Reagent)Purpose
Carboxylic Acid / Amine1.0 - 1.3Reactants. A slight excess of one may be used to drive the reaction to completion.
TCFH 1.0 - 1.8Coupling agent. Often used in slight excess. Portion-wise addition can be beneficial in aqueous media.[8]
Base (NMI) 2.1 - 4.8Activator and acid scavenger. At least 2.0 eq are needed for the mechanism. Excess NMI can improve reaction rates and maintain neutral pH, minimizing epimerization.[1][9]
Base (Pyridine) ~4.0Recommended for esterification reactions to improve yield and selectivity.[10]

Table 1: General Reagent Stoichiometry Guidelines.

Solvent Selection

TCFH couplings are versatile and can be performed in a range of solvents. The choice of solvent is critical for solubility, reaction rate, and ease of work-up.

Solvent SystemApplicationAdvantages for Large-Scale UseConsiderations
Acetonitrile (MeCN) General amide synthesisGood solvent for a wide range of substrates; easy to remove under vacuum.[5][7]Flammable; can be toxic.[6]
Dichloromethane (DCM) Esterification (with Pyridine)High yields and selectivity observed for ester formation.[10][11]Chlorinated solvent with environmental and health concerns.
Aqueous Media (e.g., 85:15 Water:Organic)"Green" amide synthesisSignificantly reduces organic solvent waste; simplifies workup as byproducts are water-soluble.[8][9]Substrate solubility can be a challenge; may require an organic co-solvent (THF, MeCN, Acetone).[8]

Table 2: Solvent Selection Guide for TCFH Couplings.

Temperature and Reaction Time

A major advantage of the TCFH system is that most reactions proceed efficiently at ambient temperature (20-25 °C).[4][5] This eliminates the need for heating or cooling, reducing energy costs and simplifying reactor requirements for large-scale production. Reaction times are typically less than 24 hours, with many couplings reaching completion in 30-60 minutes.[1][4]

Experimental Protocols

The following protocols provide a starting point for large-scale synthesis. Optimization for specific substrates is recommended.

Protocol 1: General Large-Scale Amide Synthesis in Acetonitrile

This protocol is adapted from procedures for challenging amide bond formations.[1]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.0 eq)

  • N-methylimidazole (NMI) (2.1 - 3.5 eq)

  • TCFH (1.1 eq)

  • Acetonitrile (5-10 L/kg of limiting reagent)

  • Water (for work-up)

Procedure:

  • To a suitable reactor, charge the carboxylic acid, amine, and acetonitrile.

  • Stir the mixture to ensure dissolution or a fine suspension.

  • Charge the N-methylimidazole (NMI) to the reactor.

  • In a single portion, add the TCFH. An exotherm may be observed; ensure adequate temperature monitoring.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, UPLC).

  • Upon completion (typically 1-24 hours), proceed to work-up.

Work-up and Isolation:

  • Add water (3-5 volumes relative to the acetonitrile) directly to the reaction mixture.

  • Stir the resulting slurry. The desired amide product will often precipitate while the tetramethylurea and NMI salt byproducts remain dissolved in the aqueous layer.[1][4]

  • Cool the slurry in an ice bath for 1-2 hours to maximize precipitation.

  • Isolate the solid product by filtration.

  • Wash the filter cake with water to remove residual soluble byproducts.

  • Dry the product under vacuum to a constant weight.

Protocol 2: Large-Scale Amide Synthesis in Aqueous Media

This "green" protocol is based on a general procedure developed for synthesis in water.[8]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.1 - 1.3 eq)

  • N-methylimidazole (NMI) (3.5 eq)

  • TCFH (1.5 - 1.8 eq)

  • Solvent: 85:15 Water:Organic Co-solvent (e.g., Acetone, THF, or MeCN) (10 L/kg)

Procedure:

  • To the reactor, charge the carboxylic acid, aqueous solvent system, amine, and NMI.

  • Stir the mixture at room temperature.

  • Add the total amount of TCFH in three equal portions, with a 10-minute interval between each addition.

  • After the final addition, stir the reaction for at least 30 minutes.

  • Monitor the reaction for completion by HPLC.

Work-up and Isolation:

  • If the product has precipitated, heat the slurry to 45-50 °C to improve crystal morphology and then cool back to ambient temperature.

  • Isolate the product by filtration.

  • Wash the filter cake thoroughly with water.

  • Dry the solid under vacuum.

Performance Data and Visualization

Comparative Data

The TCFH-NMI system demonstrates superior performance for challenging couplings compared to other common reagents, particularly in minimizing epimerization.[1]

EntryCoupling ReagentBaseConversion (%)Product:Epimer Ratio
1 TCFH NMI >99 >99.9:0.1
2TCFHDIPEA5N/A
3HATUDIPEA9898.4:1.6
4HBTUDIPEA9798.5:1.5
5T3PPyridine9999.2:0.8
6BEPDIPEA9994.6:5.4
7PyBrOPDIPEA9996.2:3.8

Table 3: Comparison of coupling systems for an epimerization-prone substrate. Data adapted from Beutner et al., 2018.[1]

Experimental Workflow

The logical flow for a large-scale synthesis campaign using TCFH is straightforward, emphasizing operational simplicity.

TCFH_Workflow node_charge 1. Charge Reactor (Acid, Amine, Solvent, NMI) node_add_tcfh 2. Add TCFH (Monitor Temperature) node_charge->node_add_tcfh node_react 3. Reaction at Ambient Temp (Monitor by HPLC) node_add_tcfh->node_react node_workup 4. Aqueous Quench/Work-up (Add Water) node_react->node_workup node_isolate 5. Isolate Product (Filtration) node_workup->node_isolate node_dry 6. Dry Product (Vacuum Oven) node_isolate->node_dry

General Experimental Workflow for Large-Scale TCFH Coupling.

Safety and Handling

While TCFH offers safety advantages over many reagents, proper handling is essential.

  • TCFH : Can cause skin, eye, and respiratory irritation. It is a potent eye irritant.[6][7]

  • N-Methylimidazole (NMI) : Can cause serious skin burns and eye damage. Suspected of causing cancer and may damage fertility or organs.[4][6]

  • Solvents : Acetonitrile is flammable and toxic. Dichloromethane is a suspected carcinogen. Handle in well-ventilated areas or fume hoods.[4][6]

  • Byproducts : The major byproduct, tetramethylurea, has demonstrated teratogenic activity in animal studies.[7]

Recommended PPE : Standard personal protective equipment, including safety glasses/goggles, lab coat, and chemical-resistant gloves, should be worn at all times. Operations involving large quantities of NMI, TCFH, or volatile solvents should be conducted in a chemical fume hood or an appropriately engineered contained environment.[6]

Conclusion

The TCFH coupling reagent, especially when paired with N-methylimidazole, provides a robust, efficient, and scalable method for the synthesis of amides. Its mild reaction conditions, operational simplicity, straightforward aqueous work-up, and favorable cost and safety profile make it an excellent choice for researchers and professionals in drug development and chemical manufacturing.[1][2][4] The protocols and data presented herein offer a solid foundation for the successful implementation of TCFH in large-scale synthesis campaigns.

References

Application Notes and Protocols for TCFH-Mediated Thioester Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of thioesters from carboxylic acids and thiols using N,N,N',N'-Tetramethyl(chloroformamidinium) hexafluorophosphate (TCFH) as a coupling reagent. This method offers a mild and efficient alternative to traditional thioesterification procedures.

Introduction

Thioesters are important functional groups in organic chemistry and biochemistry, serving as key intermediates in the synthesis of complex molecules and playing a vital role in various biological processes. The formation of a thioester bond from a carboxylic acid and a thiol is a fundamental transformation. N,N,N',N'-Tetramethyl(chloroformamidinium) hexafluorophosphate (TCFH), in combination with N-methylimidazole (NMI), has emerged as a powerful reagent system for this purpose.[1][2][3][4] This method is characterized by its high efficiency and broad substrate scope.[2][5] A key aspect of this reaction is the pre-activation of the carboxylic acid before the introduction of the thiol, which is crucial due to the high reactivity of thiols with TCFH.[2][5][6]

Reaction Principle and Mechanism

The TCFH-mediated thioesterification proceeds through the activation of a carboxylic acid with TCFH in the presence of N-methylimidazole (NMI). This forms a highly reactive N-acyl imidazolium intermediate.[3][7] This intermediate is then susceptible to nucleophilic attack by a thiol to furnish the desired thioester. The pre-activation of the carboxylic acid is a critical step to prevent the unproductive reaction of TCFH with the highly nucleophilic thiol.[2][5][6]

TCFH_Thioester_Mechanism RCOOH Carboxylic Acid (R-COOH) inv1 RCOOH->inv1 TCFH TCFH TCFH->inv1 NMI NMI NMI->inv1 AcylImidazolium N-Acyl Imidazolium Intermediate Byproducts Byproducts AcylImidazolium->Byproducts inv2 AcylImidazolium->inv2 Thiol Thiol (R'-SH) Thiol->inv2 Thioester Thioester (R-CO-SR') inv3 Thioester->inv3 inv1->AcylImidazolium Activation inv2->Thioester Nucleophilic Attack

Figure 1: Proposed reaction mechanism for TCFH-mediated thioester formation.

Experimental Protocols

The following is a general protocol for the TCFH-mediated synthesis of thioesters.[2]

General Experimental Workflow

TCFH_Workflow start Start reagents Combine Carboxylic Acid, TCFH, and NMI in MeCN start->reagents preactivation Stir for Pre-activation (e.g., 5-10 min at 25 °C) reagents->preactivation add_thiol Add Thiol preactivation->add_thiol reaction Stir at 25 °C (e.g., 2-3 hours) add_thiol->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification end End purification->end

Figure 2: General experimental workflow for thioester synthesis using TCFH.

Detailed Protocol
  • Reagent Preparation : To a solution of the carboxylic acid (1.0 equiv) in acetonitrile (MeCN), add N,N,N',N'-tetramethyl(chloroformamidinium) hexafluorophosphate (TCFH) (1.1 equiv).

  • Activation : Add N-methylimidazole (NMI) (3.1 equiv) to the mixture.

  • Pre-activation Stirring : Stir the resulting mixture at 25 °C for 5-10 minutes to ensure the formation of the active intermediate.

  • Thiol Addition : Add the thiol (1.2 equiv) to the reaction mixture.

  • Reaction : Allow the reaction to stir at 25 °C for 2-3 hours, or until completion as monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Work-up : Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The by-products are highly water-soluble, which facilitates purification.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired thioester.

Substrate Scope and Reaction Yields

The TCFH/NMI system is effective for a wide range of carboxylic acids and thiols, providing good to excellent yields.[2][5] The reaction tolerates both aromatic and aliphatic substrates.[2]

Thioester Synthesis from Various Carboxylic Acids
EntryCarboxylic AcidThiolProductYield (%)
1(S)-2-Phenylpropanoic acid4-MethylbenzenethiolS-(4-Methylphenyl) (S)-2-phenylpropanethioate95
24-Methoxybenzoic acid4-MethylbenzenethiolS-(4-Methylphenyl) 4-methoxybenzothioate99
3Hexanoic acid4-MethylbenzenethiolS-(p-tolyl) hexanethioate99
42,2-Dimethylpropanoic acid4-MethylbenzenethiolS-(p-tolyl) 2,2-dimethylpropanethioate81
5(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid4-Methylbenzenethiol(S)-S-(p-tolyl) 3-((tert-butoxycarbonyl)amino)-4-methylpentanethioate99

Data sourced from Luis et al., Org. Lett. 2024, 26, 2745–2750.[2]

Advantages of the TCFH/NMI Method

  • High Yields : The protocol consistently delivers high yields for a variety of substrates.[2]

  • Mild Reaction Conditions : The reaction proceeds at room temperature, avoiding the need for harsh conditions.[3]

  • Broad Substrate Scope : The method is applicable to both aromatic and aliphatic carboxylic acids and thiols.[2][5]

  • Simplified Work-up : The by-products of the reaction are highly water-soluble, simplifying the purification process.

  • Non-corrosive Reagent : TCFH is a non-corrosive alternative to traditional reagents like thionyl chloride or oxalyl chloride used for acid activation.[2]

Conclusion

The use of TCFH in combination with NMI provides a robust and efficient method for the synthesis of thioesters. The key to the success of this protocol is the pre-activation of the carboxylic acid prior to the addition of the thiol. With its mild conditions, high yields, and broad applicability, this method is a valuable tool for researchers, scientists, and professionals in drug development and organic synthesis.

References

Activating Carboxylic Acids with TCFH: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the efficient formation of amide bonds is a cornerstone of molecular synthesis. This document provides a detailed guide to utilizing N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH) for the activation of carboxylic acids, a critical step in the synthesis of amides, esters, and other acyl derivatives. TCFH has emerged as a versatile and powerful reagent, offering high yields and mild reaction conditions suitable for a wide range of substrates, including those that are sterically hindered.[1][2]

Introduction to TCFH

TCFH is an electrophilic amidine reagent that activates carboxylic acids, rendering them susceptible to nucleophilic attack.[1] Its primary application lies in peptide synthesis and the formation of amide bonds.[3][4] The mechanism of activation can be tailored by the choice of base, leading to different reactive intermediates such as acid chlorides, active esters, or highly reactive N-acyl imidazolium ions.[2][5] This flexibility, combined with its ease of handling as a crystalline solid and its favorable safety profile compared to other coupling reagents, makes TCFH an attractive choice for modern organic synthesis.[1][6] Notably, TCFH is not a skin sensitizer, unlike commonly used reagents such as EDAC or HATU.[6]

Advantages of Using TCFH

  • Efficient Activation: TCFH reliably activates a broad range of carboxylic acids, leading to high product yields.[1]

  • Mild Reaction Conditions: Reactions can often be performed at room temperature, which is beneficial for sensitive substrates.[1][6]

  • Broad Substrate Scope: It is effective for a wide variety of carboxylic acids and nucleophiles.[1]

  • Versatility: The reactive intermediate can be controlled by the choice of additives, allowing for fine-tuning of the reaction conditions.[2][3]

  • Ease of Use: As a stable, crystalline solid, TCFH is easy to handle and measure.[1]

  • Safety: TCFH has a lower sensitization potential compared to many other coupling reagents.[4]

Reaction Mechanism

The activation of a carboxylic acid with TCFH typically proceeds through the formation of a highly reactive intermediate. When TCFH is used in combination with N-methylimidazole (NMI), a highly reactive N-acyl imidazolium ion is generated in situ.[5] This intermediate is a potent acylating agent that readily reacts with nucleophiles like amines to form the desired amide product.[5][6] The byproducts of this reaction are typically water-soluble, simplifying product isolation.[6]

Alternatively, in the presence of a weakly Lewis basic amine like diisopropylethylamine (DIPEA), TCFH can facilitate the formation of an acid chloride or anhydride as the active acylating species.[4] The choice of base and additives like OxymaPure, HOAt, or HOBt allows for the formation of corresponding active esters, providing a wide range of reactivity.[2]

Experimental Protocols

The following are generalized protocols for the activation of carboxylic acids with TCFH for amide bond formation. The specific conditions may require optimization based on the substrates being used.

General Protocol for Amide Synthesis using TCFH and N-Methylimidazole (NMI)

This protocol is adapted from a procedure developed for an undergraduate organic laboratory course and has been shown to be robust and reproducible.[6][7]

Materials:

  • Carboxylic acid

  • Amine

  • TCFH (this compound)

  • N-Methylimidazole (NMI)

  • Acetonitrile (MeCN)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve the carboxylic acid (1.0 equiv.) and the amine (1.0 equiv.) in acetonitrile (approximately 1.0 mL per 0.1 g of carboxylic acid).

  • Add N-methylimidazole (2.1 equiv.) to the solution.

  • In a single portion, add TCFH (1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times are typically short, ranging from 30 to 60 minutes.[6][7]

  • Upon completion, add water (approximately 3 times the volume of acetonitrile used) to the reaction mixture to precipitate the product and dissolve the water-soluble byproducts.

  • Cool the mixture in an ice bath for 10-15 minutes to maximize crystallization.

  • Isolate the product by suction filtration and wash with cold water.

  • Air-dry the isolated solid to obtain the pure amide product.

Mechanochemical Protocol for Amide Synthesis

For a solvent-free approach, mechanochemical synthesis using a ball mill can be employed.[8]

Materials:

  • Carboxylic acid

  • Amine

  • TCFH

  • Potassium phosphate (K₂HPO₄) or N-Methylimidazole (NMI)

Procedure:

  • To a milling jar, add the carboxylic acid (1.0 equiv.), amine (1.0 equiv.), TCFH (1.1-1.3 equiv.), and the base (K₂HPO₄ or NMI).

  • Mill the mixture at a suitable frequency for a specified time (e.g., 10-90 minutes). Reaction times are generally very short.[8]

  • After milling, perform an aqueous work-up to isolate the product.

Quantitative Data

The following tables summarize representative yields for amide synthesis using TCFH under different conditions.

Table 1: Amide Synthesis with TCFH-NMI in Acetonitrile [6]

Carboxylic AcidAmineReaction Time (min)Yield (%)
2-Furoic acidN-Boc-piperazine3071 (average)
2-Furoic acid1-(2-Pyrimidyl)piperazine6057 (average)

Yields are reported as averages from an undergraduate laboratory course and individual results can range from 45% to over 80%.[6]

Table 2: Comparison of TCFH with Other Coupling Reagents for a Challenging Amide Coupling [2]

Coupling ReagentYield (%)
TCFH Near quantitative
TFFH>50
COMUTraces
HATUTraces

Reaction involved the acylation of 6-amino-2-cyanobenzothiazole.

Visualizing the Process

To better understand the workflow and the underlying chemistry, the following diagrams have been generated.

G Experimental Workflow for TCFH-Mediated Amide Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Carboxylic Acid and Amine in MeCN B Add N-Methylimidazole A->B C Add TCFH B->C D Stir at Room Temperature (30-60 min) C->D E Add Water to Precipitate D->E F Cool in Ice Bath E->F G Suction Filtration F->G H Air-dry Product G->H

Caption: A flowchart illustrating the key steps in a typical TCFH-mediated amide synthesis.

G Proposed Mechanism of Carboxylic Acid Activation with TCFH/NMI Carboxylic Acid Carboxylic Acid N-Acyl Imidazolium Ion N-Acyl Imidazolium Ion Carboxylic Acid->N-Acyl Imidazolium Ion TCFH TCFH TCFH->N-Acyl Imidazolium Ion NMI NMI NMI->N-Acyl Imidazolium Ion Amide Product Amide Product N-Acyl Imidazolium Ion->Amide Product Tetramethylurea Tetramethylurea N-Acyl Imidazolium Ion->Tetramethylurea Byproducts Amine Amine Amine->Amide Product

Caption: A simplified diagram showing the formation of the key N-acyl imidazolium intermediate.

Conclusion

TCFH is a highly effective and versatile reagent for the activation of carboxylic acids, particularly for the synthesis of amides.[1] Its use in combination with N-methylimidazole provides a rapid and mild method for forming amide bonds, often with simplified product isolation due to the water solubility of the byproducts.[6] The ability to tune the reactivity by selecting different bases and additives further enhances its utility in organic synthesis. For researchers in drug development and other scientific fields, TCFH offers a reliable and efficient alternative to traditional coupling reagents.

References

Troubleshooting & Optimization

Technical Support Center: TCFH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) coupling reactions to improve amide bond formation yields.

Frequently Asked Questions (FAQs)

Q1: What is TCFH and why is it used in coupling reactions?

A1: TCFH is a versatile and efficient coupling reagent used to facilitate the formation of amide and ester bonds.[1] It functions by activating carboxylic acids, making them more susceptible to nucleophilic attack by amines.[2] TCFH is particularly favored for its high reactivity, mild reaction conditions, and its effectiveness with a broad range of substrates, including those that are sterically hindered.[1][2]

Q2: What are the main advantages of using TCFH over other coupling reagents?

A2: TCFH offers several key advantages:

  • High Reactivity: It is highly effective, even for challenging couplings involving hindered carboxylic acids and poorly nucleophilic amines.[3][4]

  • Mild Conditions: Reactions can often be carried out at room temperature, which is beneficial for sensitive substrates.[1][5]

  • Reduced Side Reactions: When used with appropriate bases like N-methylimidazole (NMI), TCFH can minimize epimerization of stereogenic centers.[6]

  • Ease of Use and Safety: TCFH is a crystalline solid that is easy to handle.[1] It has also been shown to have a lower sensitization potential compared to some other coupling reagents.[6]

  • Simplified Workup: The byproducts of the reaction are typically water-soluble, which simplifies product isolation.[5][6]

Q3: What is the role of a base in TCFH coupling reactions?

A3: A base is crucial in TCFH coupling reactions. The choice of base can influence the reaction mechanism and the reactivity of the activated species.

  • With weakly Lewis basic amines like DIPEA , TCFH can generate acid chlorides or anhydrides in situ.[6]

  • With strongly Lewis basic amines like N-methylimidazole (NMI) , TCFH leads to the in situ formation of highly reactive N-acyl imidazolium ions.[6] This combination is particularly effective for challenging amide bond formations.[3]

Q4: Can TCFH be used for reactions other than amide bond formation?

A4: Yes, TCFH is a versatile reagent that can also be used for the synthesis of esters, thioesters, and ketones.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during TCFH coupling reactions and provides systematic solutions to improve reaction yields.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Insufficiently reactive coupling conditions for challenging substrates (e.g., sterically hindered acids or anilines). * Switch to the TCFH-NMI system: This combination generates a highly reactive N-acyl imidazolium intermediate, which is effective for difficult couplings.[3][8] * Consider using additives: In some cases, additives like Oxyma can enhance reactivity.[9] * Increase reaction temperature: Gently heating the reaction can sometimes overcome the activation energy barrier for hindered substrates.
Poor solubility of starting materials. * Choose an appropriate solvent: Acetonitrile is a common and effective solvent for TCFH-NMI couplings.[3][5] Dichloromethane (DCM) can also be used, particularly with pyridine as the base.[10]
Decomposition of reagents. * Use fresh, high-quality reagents: TCFH is a stable solid but should be stored properly. Ensure the amine and carboxylic acid are pure.
Epimerization/Racemization of Chiral Centers Use of a strong base. * Use a weaker, non-nucleophilic base: N-methylimidazole (NMI) is an excellent choice as its low pKa helps to minimize epimerization.[6]
Prolonged reaction times at elevated temperatures. * Optimize reaction time and temperature: Monitor the reaction progress to determine the shortest time required for completion. Avoid excessive heating.
Inappropriate activation method. * The TCFH-NMI method is known to minimize epimerization due to the nature of the N-acyl imidazolium intermediate and the mild reaction conditions.[8]
Formation of Side Products Reaction with other functional groups in the starting materials. * Use protecting groups: Protect sensitive functional groups that may compete in the reaction.[11]
Self-condensation of the carboxylic acid. * Control the addition of reagents: Adding the TCFH last to a mixture of the carboxylic acid, amine, and base can sometimes be beneficial.[8]

Experimental Protocols

Protocol 1: General Procedure for TCFH-NMI Coupling

This protocol is suitable for a wide range of amide bond formations, including those with challenging substrates.[5]

Materials:

  • Carboxylic acid

  • Amine

  • TCFH

  • N-methylimidazole (NMI)

  • Acetonitrile (MeCN)

  • Water

Procedure:

  • In a reaction vial, combine the carboxylic acid (1.0 equiv), amine (1.0 equiv), and acetonitrile.

  • Add N-methylimidazole (2.1 equiv) to the mixture.

  • Add TCFH (1.1 equiv) in a single portion and stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 30-60 minutes.[5]

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Cool the mixture in an ice bath to enhance crystallization.

  • Isolate the product by suction filtration and wash with cold water.

  • Dry the product under vacuum.

Protocol 2: TCFH Coupling with Pyridine for Esterification

This protocol is optimized for the formation of esters using TCFH.[10]

Materials:

  • Carboxylic acid

  • Alcohol

  • TCFH

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) and alcohol (1.2 equiv) in dichloromethane, add pyridine (3.1 equiv).

  • Add TCFH (1.1 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, quench the reaction and perform a standard aqueous workup to isolate the ester product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for TCFH coupling reactions.

Substrates Base Solvent Temp. Time Yield Reference
2-Furoic acid + N-Boc-piperazineNMIMeCNRT30-60 min71% (avg)[5]
2-Furoic acid + 1-(2-pyrimidyl)piperazineNMIMeCNRT30-60 min57% (avg)[5]
Hindered Carboxylic Acids + Non-nucleophilic AminesNMIMeCNRTVariesHigh[3]
(S)-2-phenyl propionic acid + Various alcoholsPyridineDCMRTVariesGood to Excellent[10]

Visualizations

TCFH_NMI_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Product Isolation start Combine Carboxylic Acid, Amine, and Solvent add_base Add N-methylimidazole (NMI) start->add_base add_tcfh Add TCFH add_base->add_tcfh stir Stir at Room Temperature add_tcfh->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor precipitate Add Water to Precipitate Product monitor->precipitate Reaction Complete cool Cool in Ice Bath precipitate->cool filtrate Isolate by Filtration cool->filtrate dry Dry Product filtrate->dry TCFH_Activation_Pathway cluster_reactants Initial Reactants cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Acyl_Imidazolium N-Acyl Imidazolium Ion (Highly Reactive Intermediate) RCOOH->Acyl_Imidazolium + TCFH + NMI TCFH TCFH TCFH->Acyl_Imidazolium NMI NMI NMI->Acyl_Imidazolium Amide Amide Product (R-CO-NHR') Acyl_Imidazolium->Amide + Amine Amine Amine (R'-NH2) Amine->Amide Troubleshooting_Low_Yield start Low or No Yield q1 Are substrates sterically hindered or poorly nucleophilic? start->q1 sol1 Use TCFH-NMI system in Acetonitrile q1->sol1 Yes q2 Are starting materials soluble? q1->q2 No end Improved Yield sol1->end sol2 Change solvent (e.g., MeCN, DCM) q2->sol2 No q3 Are reagents fresh and pure? q2->q3 Yes sol2->end sol3 Use high-quality, fresh reagents q3->sol3 No q3->end Yes sol3->end

References

Technical Support Center: Minimizing Epimerization with TCFH in Chiral Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing epimerization in chiral peptide synthesis using TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in peptide synthesis?

A1: Epimerization is an unwanted side reaction in peptide synthesis where the stereochemistry at the α-carbon of an amino acid is inverted, leading to the formation of a diastereomeric impurity (an epimer).[1][2] This is a critical issue because the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[2] The presence of epimers can be difficult to separate from the desired peptide, can reduce the overall yield, and may alter the final product's efficacy and safety.[1]

Q2: How does TCFH help in minimizing epimerization?

A2: TCFH, particularly when used in combination with N-methylimidazole (NMI), offers a powerful method for amide bond formation with minimal epimerization.[3][4] This combination facilitates the in situ generation of highly reactive N-acyl imidazolium ions under mild and effectively neutral conditions.[3][5] The high reactivity of these intermediates leads to rapid amide bond formation, which in turn minimizes the time for the activated amino acid to undergo epimerization.[3] The low basicity of NMI (pKa of the conjugate acid is ~7) also contributes to minimizing the epimerization of sensitive stereogenic centers.[5]

Q3: For which amino acids is epimerization a significant risk, and is TCFH a good choice for them?

A3: Amino acids with electron-withdrawing groups on their side chains, as well as sterically hindered amino acids, are particularly prone to epimerization. Histidine (His) and Cysteine (Cys) are notoriously susceptible to this side reaction.[6][7] Initial experiments have shown that the TCFH/NMI system allows for the coupling of hindered amino acids like Valine, Phenylalanine, and protected Cysteine with nondetectable amounts of epimerization.[3] While minor epimerization has been observed in some tripeptide syntheses, TCFH/NMI is still considered advantageous for extremely hindered couplings.[3]

Q4: What are the advantages of using the TCFH/NMI system over other coupling reagents?

A4: The TCFH/NMI system offers several advantages:

  • Low Epimerization: It has been shown to provide high yields with complete retention of the adjacent stereogenic centers in many challenging couplings.[8]

  • High Reactivity: The in situ generated N-acyl imidazolium ions are highly reactive, similar to acid chlorides, allowing for the coupling of even poorly nucleophilic amines.[3][8]

  • Mild Reaction Conditions: The reaction proceeds under mild, neutral conditions, which is beneficial for sensitive substrates.[3]

  • Simplified Workup: The byproducts of the reaction, such as tetramethylurea and NMI salts, are highly water-soluble, which facilitates their removal during workup.[9]

  • Safety: TCFH has been shown to have a low sensitization potential compared to some other coupling reagents.[5]

Troubleshooting Guide

Problem 1: High levels of epimerization are detected in my peptide, especially when coupling Histidine or Cysteine.

Possible Cause Solution
Prolonged pre-activation time. Avoid prolonged pre-activation of the amino acid. With the TCFH/NMI system, pre-activation is often not necessary, and all reagents can be added together.[3]
Inappropriate choice of base. Use of a highly basic amine like diisopropylethylamine (DIPEA) can lead to increased epimerization. N-methylimidazole (NMI) is the recommended base for use with TCFH to minimize epimerization due to its lower basicity.[3]
Sub-optimal solvent. While TCFH can be used in various organic solvents, acetonitrile (MeCN) is often preferred as it typically results in a homogeneous reaction mixture and simplifies workup.[3]
High reaction temperature. Elevated temperatures can increase the rate of epimerization. Whenever possible, perform the coupling reaction at room temperature.

Problem 2: The coupling reaction is incomplete, leading to low yield and deletion sequences.

Possible Cause Solution
Insufficient reagent equivalents. For difficult couplings, consider increasing the equivalents of the Fmoc-amino acid, TCFH, and NMI. A typical starting point is 1.1 equivalents of TCFH and 2.1 equivalents of NMI relative to the amino acid.
Sterically hindered amino acids. The TCFH/NMI system is particularly effective for hindered couplings. Ensure optimal conditions are used. For extremely difficult sequences, a double coupling may be necessary.
Poor resin swelling. Ensure the solid-phase resin is adequately swollen in the reaction solvent (e.g., DMF or NMP) before initiating the coupling reaction to ensure accessibility of the reactive sites.[10]
Aggregation of the growing peptide chain. For long or hydrophobic sequences prone to aggregation, consider using specialized resins (e.g., PEG-PS) or incorporating backbone modifications like pseudoprolines.[10]

Problem 3: Unexpected side products are observed in the final peptide.

Possible Cause Solution
Guanidinylation of the N-terminus. While more common with uronium/aminium reagents like HBTU, if an excess of TCFH is used relative to the carboxylic acid, it could potentially lead to side reactions. It is recommended to use a slight excess of the amino acid.[4]
Side reactions related to protecting groups. Ensure that the side-chain protecting groups used are stable to the coupling conditions and the final cleavage cocktail. For instance, when using Trityl (Trt) protection for Cys or His, ensure adequate scavengers are used during cleavage to prevent re-attachment of the Trt cation.

Quantitative Data on Epimerization

The following tables summarize quantitative data on epimerization rates observed with TCFH and other coupling reagents.

Table 1: Epimerization of α-methyl phenylacetic acid with TCFH-NMI vs. PyBrOP [11]

Coupling Reagent% Epimerization
TCFH-NMI< 1%
PyBrOP9%

Table 2: Comparison of Coupling Reagents for a Challenging Amide Bond Formation [3]

ActivatorBaseEnantiomeric Ratio (er)
TCFH NMI >99.9:0.1
BEPNMI99.8:0.2
PyBrOPNMI98.3:1.7
DMTMMNMI93.3:6.7
TCFHDIPEALow conversion

Table 3: Epimerization Data for Coupling of Fmoc-Cys(Trt)-OH

Coupling Reagent/Condition% Racemization
DIPCDI/Oxyma Pure3.3%
HCTU/DIEA (Microwave, 50°C)10.9%
HCTU/DIEA (Microwave, 80°C)26.6%

Table 4: Epimerization Data for Coupling of Fmoc-His(Trt)-OH [12]

Coupling Reagent/Condition% D-isomer
Fmoc-His(Boc)-OH (50 °C, 10 min)0.18%
Fmoc-His(Trt)-OH (50 °C, 10 min)6.8%
Fmoc-His(Boc)-OH (90 °C, 2 min)0.81%
Fmoc-His(Trt)-OH (90 °C, 2 min)>16%

Note: While direct quantitative data for TCFH in SPPS of His and Cys is limited in the provided search results, the general principle of its effectiveness in minimizing epimerization for hindered couplings suggests it would be a favorable option. The tables above provide context by comparing other common reagents.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Amide Bond Formation using TCFH/NMI

This protocol is a general guideline for a solution-phase coupling reaction.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0 eq)

  • TCFH (1.1 eq)

  • N-methylimidazole (NMI) (2.1 eq)

  • Acetonitrile (MeCN)

Procedure:

  • In a reaction vial, dissolve the carboxylic acid and amine in acetonitrile.

  • Add N-methylimidazole to the solution.

  • Add TCFH in a single portion and stir the reaction at room temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). Reaction times are typically short (< 30 minutes for many substrates).[3]

  • Upon completion, add water to the reaction mixture to precipitate the product and dissolve the water-soluble byproducts.

  • Isolate the product by filtration and wash with water.

  • Dry the product under vacuum.

Protocol 2: Recommended Protocol for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Epimerization-Prone Residues (e.g., Fmoc-His(Trt)-OH) using TCFH

This protocol is a recommended starting point for using TCFH in Fmoc-based SPPS to minimize epimerization. Optimization may be required for specific sequences.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • Fmoc-His(Trt)-OH (or other Fmoc-amino acid) (3.0 eq)

  • TCFH (2.9 eq)

  • N-methylimidazole (NMI) (6.0 eq)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes.

  • Amino Acid Activation and Coupling (In-situ):

    • In a separate vessel, dissolve the Fmoc-amino acid in DMF or NMP.

    • Add the amino acid solution to the swollen resin.

    • Add the NMI to the resin suspension.

    • Add the TCFH to the resin suspension.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[11]

  • Washing: If the coupling is complete, wash the resin thoroughly with DMF or NMP (3-5 times) to remove excess reagents and byproducts.

  • Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-5.

  • Capping (optional but recommended for difficult couplings): If the coupling remains incomplete after a double coupling, cap the unreacted amines with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF to prevent the formation of deletion sequences.

  • Proceed to the next Fmoc-deprotection step in your SPPS cycle.

Visualizations

Epimerization_Mechanism cluster_epimerization Epimerization Pathways cluster_coupling Desired Coupling Activated_AA Activated Amino Acid (e.g., Acyl Imidazolium) Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_AA->Oxazolone Intramolecular cyclization Enolate Enolate Intermediate Activated_AA->Enolate Proton abstraction L_Peptide Desired L-Peptide Activated_AA->L_Peptide Oxazolone->L_Peptide Aminolysis D_Peptide Epimerized D-Peptide Oxazolone->D_Peptide Aminolysis after tautomerization Enolate->D_Peptide Base Base (e.g., DIPEA, Imidazole side-chain) Base->Enolate Amine Incoming Amine (Peptide Chain) Amine->L_Peptide

Caption: General mechanisms of epimerization in peptide synthesis.

TCFH_Mechanism Carboxylic_Acid R-COOH (Fmoc-Amino Acid) Acyl_Imidazolium N-Acyl Imidazolium (Highly Reactive) Carboxylic_Acid->Acyl_Imidazolium TCFH TCFH TCFH->Acyl_Imidazolium NMI NMI NMI->Acyl_Imidazolium Peptide_Bond Peptide Bond Formation Acyl_Imidazolium->Peptide_Bond Rapid Coupling Amine H₂N-Peptide Amine->Peptide_Bond Byproducts Tetramethylurea + [NMI-H]⁺ Peptide_Bond->Byproducts

Caption: Simplified mechanism of TCFH/NMI mediated amide bond formation.

SPPS_Workflow Start Start with Fmoc-deprotected peptide-resin Swell 1. Swell resin in DMF/NMP Start->Swell Couple 2. Add Fmoc-AA, TCFH, and NMI Swell->Couple React 3. Agitate for 1-2 hours at RT Couple->React Monitor 4. Kaiser Test React->Monitor Wash 5. Wash resin Monitor->Wash Negative Double_Couple 6. Repeat Coupling Monitor->Double_Couple Positive Next_Cycle Proceed to next Fmoc-deprotection Wash->Next_Cycle Double_Couple->React

Caption: SPPS workflow for coupling with TCFH to minimize epimerization.

References

Technical Support Center: TCFH Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the solubility of N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) in common organic solvents. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental procedures.

Solubility of TCFH in Common Organic Solvents

While precise quantitative solubility data for TCFH in all common organic solvents is not extensively documented in publicly available literature, experimental observations from various studies provide a strong basis for a qualitative understanding of its solubility profile. The following table summarizes the known solubility characteristics of TCFH.

SolventChemical FormulaTypeSolubilityObservations and Notes
Acetonitrile (MeCN) CH₃CNPolar AproticGood TCFH dissolves well, leading to homogeneous reaction mixtures. It is the most commonly used and preferred solvent for reactions involving TCFH.[1][2]
Dichloromethane (DCM) CH₂Cl₂Polar AproticPoor TCFH exhibits poor solubility, which can result in heterogeneous and difficult-to-stir reaction mixtures.[1] However, it is still utilized in some esterification protocols.[3]
N,N-Dimethylformamide (DMF) (CH₃)₂NC(O)HPolar AproticModerate TCFH is used in DMF for amide bond formation.[1] In certain reactions, acetonitrile has been shown to provide better selectivity and conversion compared to DMF.
Toluene C₇H₈NonpolarPoor Similar to dichloromethane, TCFH has poor solubility in toluene, leading to heterogeneous reaction conditions.[1]

Experimental Protocols

Below are detailed methodologies for key experiments involving TCFH, with a focus on its dissolution and use in common reactions.

General Protocol for Amide Bond Formation using TCFH-NMI

This protocol is adapted from a general strategy for coupling hindered carboxylic acids with electron-deficient anilines.[1]

  • Reagent Preparation : In a suitable reaction vessel, dissolve the carboxylic acid (1.0 equiv) and the amine (1.3 equiv) in acetonitrile (approximately 16 mL per gram of carboxylic acid).

  • Base Addition : To the solution from step 1, add N-methylimidazole (NMI) (3.5 equiv).

  • TCFH Addition : Add solid TCFH (1.15 equiv) to the reaction mixture in a single portion.

  • Reaction : Stir the mixture at room temperature. The reaction progress can be monitored by a suitable analytical technique such as HPLC.

  • Workup : Upon completion, the reaction mixture can be worked up by the addition of water. The high water solubility of the reaction byproducts, such as NMI salts and tetramethylurea, facilitates product isolation, often through direct crystallization and filtration.[1][4]

Protocol for Esterification using TCFH and Pyridine

This method is optimized for the synthesis of esters, particularly when dealing with less nucleophilic alcohols.[3]

  • Reagent Preparation : In a reaction vial, combine the carboxylic acid (1.0 equiv), the alcohol, and pyridine (4.1 equiv) in dichloromethane (DCM).

  • TCFH Addition : Add TCFH to the mixture.

  • Reaction Monitoring : Stir the reaction at room temperature and monitor its progress. Infrared (IR) spectroscopy can be used to observe the disappearance of the carboxylic acid and the formation of the ester product.

  • Workup and Isolation : Once the reaction is complete, the desired ester can be isolated using standard purification techniques.

Troubleshooting Guide and FAQs

This section addresses common questions and issues that may arise during the use of TCFH in experiments.

Q1: My TCFH is not dissolving completely in the reaction solvent. What should I do?

A1: TCFH has limited solubility in certain organic solvents.[1]

  • Solvent Choice : Acetonitrile is the preferred solvent for achieving a homogeneous reaction mixture with TCFH.[1][2] If your protocol allows, consider switching to acetonitrile.

  • Heterogeneous Reaction : If you must use a solvent in which TCFH is poorly soluble, such as dichloromethane or toluene, be prepared for a heterogeneous reaction.[1] Ensure you have adequate stirring to maintain a well-mixed suspension. The reaction may still proceed efficiently.

  • Temperature : Gently warming the mixture might improve solubility, but be cautious as this could also affect reaction kinetics and side product formation.

Q2: The reaction mixture is very thick and difficult to stir after adding TCFH. How can I resolve this?

A2: This is a common issue when using solvents with poor TCFH solubility.[1]

  • Increase Solvent Volume : Adding more solvent can help to reduce the viscosity of the slurry and improve stirring.

  • Mechanical Stirring : For larger scale reactions, switching from a magnetic stir bar to an overhead mechanical stirrer can provide more robust agitation.

Q3: Are there any advantages to using acetonitrile for TCFH reactions?

A3: Yes, acetonitrile is often the solvent of choice for several reasons:

  • Homogeneous Reaction : It provides a homogeneous reaction environment due to the good solubility of TCFH.[1]

  • Simplified Workup : The use of acetonitrile facilitates a straightforward workup. The reaction byproducts are highly soluble in water, allowing for easy removal by adding water to the reaction mixture, which often leads to the crystallization of the desired product.[1][4]

Q4: How does the choice of base affect reactions involving TCFH?

A4: The choice of base is critical and can significantly influence the reaction outcome. For instance, in amide bond formation, using a Lewis basic amine like N-methylimidazole (NMI) with TCFH leads to the in situ formation of a highly reactive N-acyl imidazolium ion.[2] In contrast, a weakly Lewis basic amine like N,N-diisopropylethylamine (DIPEA) can lead to the formation of an acid chloride or anhydride as the active species.[2]

Q5: What are the safety precautions for handling TCFH?

A5: TCFH can cause skin, eye, and respiratory irritation.[4] It is important to handle it in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Visual Workflow for Troubleshooting TCFH Solubility

The following diagram illustrates a logical workflow for addressing solubility issues encountered when using TCFH.

TCFH_Solubility_Troubleshooting start Start: Dissolving TCFH check_solvent Is the solvent Acetonitrile? start->check_solvent dissolved TCFH Dissolves (Homogeneous) check_solvent->dissolved Yes not_dissolved TCFH does not fully dissolve (Heterogeneous) check_solvent->not_dissolved No end_good Proceed with reaction dissolved->end_good can_change_solvent Can solvent be changed to Acetonitrile? not_dissolved->can_change_solvent change_to_meen Switch to Acetonitrile can_change_solvent->change_to_meen Yes proceed_hetero Proceed with heterogeneous reaction can_change_solvent->proceed_hetero No change_to_meen->end_good check_stirring Is stirring adequate? proceed_hetero->check_stirring increase_stirring Increase stirring rate or use mechanical stirrer check_stirring->increase_stirring No end_monitor Proceed and monitor reaction closely check_stirring->end_monitor Yes add_solvent Consider adding more solvent to reduce slurry thickness increase_stirring->add_solvent add_solvent->end_monitor

Caption: Troubleshooting workflow for TCFH solubility issues.

References

Technical Support Center: Troubleshooting TCFH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH) for amide bond formation and other coupling reactions. Here you will find troubleshooting advice and frequently asked questions to help you overcome common challenges in your experiments.

Troubleshooting Guide: Failed Coupling Reactions

Q1: I am observing low to no product yield in my TCFH coupling reaction. What are the potential causes and how can I fix this?

A1: Low or no product yield is a common issue that can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Poorly Nucleophilic Amine: Your amine substrate may be electronically deactivated or sterically hindered, leading to a slow or stalled reaction.[1][2]

    • Solution: The combination of TCFH with N-methylimidazole (NMI) as a base is highly recommended for such challenging couplings.[2][3][4] This system generates a highly reactive N-acyl imidazolium intermediate in situ, which can overcome the low reactivity of the amine.[3][4][5]

  • Sterically Hindered Carboxylic Acid: Similar to the amine, a bulky carboxylic acid can impede the reaction.

    • Solution: The TCFH-NMI system is also effective for sterically demanding carboxylic acids.[3][6][7] Allowing the reaction to run for a longer period or a slight increase in temperature may also be beneficial, but monitor for potential side reactions.

  • Incorrect Base Selection: The choice of base is critical. While a common base like diisopropylethylamine (DIPEA) can be used, it may not be optimal for difficult couplings and can lead to the formation of less reactive intermediates or side products.[3][8]

    • Solution: For challenging substrates, switching to NMI is strongly advised.[3] NMI's Lewis basicity facilitates the formation of the highly electrophilic N-acyl imidazolium ion.[3][8]

  • Reagent Quality: Degradation of TCFH or the presence of impurities can inhibit the reaction.

    • Solution: Ensure you are using high-purity TCFH from a reliable supplier.[9] TCFH is a solid and reasonably stable compound but should be stored in a cool, dry place.[6]

Q2: My reaction seems to have stalled, and I see a significant amount of unreacted starting materials in my analysis (TLC, LC-MS). What should I do?

A2: A stalled reaction often points to insufficient activation of the carboxylic acid or a very slow coupling step.

  • Solution 1: Pre-activation: Try pre-activating the carboxylic acid with TCFH and the base for a short period (e.g., 15-30 minutes) before adding the amine. This ensures the formation of the active intermediate.

  • Solution 2: Optimize Reaction Conditions:

    • Solvent: Acetonitrile is a commonly used and effective solvent for TCFH couplings.[4][8] In some cases, dichloromethane (DCM) can also be used.[10]

    • Temperature: Most TCFH reactions proceed efficiently at room temperature.[2][5] If the reaction is sluggish, a moderate increase in temperature (e.g., to 40-50 °C) can be beneficial, but this should be done cautiously to avoid epimerization and other side reactions.

  • Solution 3: Re-evaluate Stoichiometry: Ensure you are using the correct stoichiometry. Typically, a slight excess of the coupling reagent and base relative to the limiting reactant is used.

Q3: I am observing the formation of multiple products or significant side reactions. How can I improve the selectivity of my reaction?

A3: Side product formation can be due to several factors, including the reaction conditions and the nature of your substrates.

  • Epimerization/Racemization: If your carboxylic acid has a stereocenter adjacent to the carboxyl group, epimerization is a potential risk, especially with strong bases or elevated temperatures.[1]

    • Solution: The TCFH-NMI system is known to minimize epimerization for many substrates due to the mild reaction conditions and the low pKa of NMI.[3][6][8] Avoid excessive heating and prolonged reaction times.

  • Anhydride Formation: With weakly Lewis basic amines like DIPEA, the formation of an acid anhydride is possible, which might be less reactive than the desired intermediate.[3][8]

    • Solution: Using a strongly Lewis basic amine like NMI promotes the formation of the more reactive N-acyl imidazolium intermediate.[3][8]

  • Side Reactions with Additives: While additives are not always necessary with TCFH, using certain additives can sometimes lead to byproducts.

    • Solution: The TCFH-NMI system generally does not require additives like HOBt or HOAt.[3] This simplifies the reaction mixture and reduces the potential for side reactions. The byproducts of the TCFH-NMI reaction, such as tetramethylurea and NMI salts, are highly water-soluble, which facilitates purification.[3][5][8]

Frequently Asked Questions (FAQs)

Q: What is TCFH and how does it work?

A: TCFH (this compound) is a coupling reagent used to facilitate the formation of amide bonds, as well as esters and thioesters.[10] It activates carboxylic acids by converting them into more reactive species that readily react with nucleophiles like amines.[9]

Q: What are the main advantages of using TCFH?

A: TCFH offers several advantages:

  • High Reactivity: It is particularly effective for challenging couplings involving sterically hindered or electronically deactivated substrates.[3][9]

  • Mild Reaction Conditions: Reactions can often be carried out at room temperature.[2][11]

  • Suppression of Side Reactions: When used with NMI, it can minimize epimerization.[3][6]

  • Simplified Workup: The major byproduct, tetramethylurea, is highly water-soluble, making purification easier.[3][8]

  • Safety: TCFH is not a skin sensitizer, unlike some other common coupling reagents.[5]

Q: When should I use the TCFH/NMI combination?

A: The TCFH/NMI system is particularly advantageous for:

  • Coupling of sterically hindered carboxylic acids and/or amines.[3]

  • Reactions with poorly nucleophilic (electron-deficient) amines.[2][3]

  • Substrates that are prone to epimerization.[3][7]

  • When a simplified workup and avoidance of potentially explosive additives (like HOBt derivatives) is desired.[3][12]

Q: Can TCFH be used for reactions other than amide bond formation?

A: Yes, TCFH has demonstrated utility in other organic transformations, including the synthesis of esters and thioesters.[9][10]

Quantitative Data Summary

The following table summarizes the performance of TCFH, often in combination with NMI, in challenging coupling reactions and provides a comparison with other common coupling reagents. Yields are highly substrate-dependent, and the data below should be used as a general guide.

Coupling Reagent SystemSubstrate TypeTypical YieldKey AdvantagesPotential Issues
TCFH / NMI Hindered acids, non-nucleophilic aminesExcellentHigh reactivity, low epimerization, water-soluble byproducts.[3][6]
TCFH / DIPEA General purposeGood to ExcellentEffective for many standard couplings.Can lead to anhydride formation with challenging substrates.[3][8]
HATU / DIPEA General purpose, hindered couplingsGood to ExcellentHigh reactivity, suppresses racemization.[1]Can cause guanidinylation of the amine if used in excess.[1]
PyAOP Sterically hindered N-methyl aminesGood to ExcellentHighly effective for N-methyl amino acids, low racemization.[1]Higher cost.[1]
T3P General purpose, difficult couplingsGood to ExcellentEffective, water-soluble byproducts.[1]May require slightly elevated temperatures.[1]

Experimental Protocols

Standard Protocol for TCFH/NMI Mediated Amide Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., acetonitrile) in a reaction vessel.

    • Add the amine (1.0-1.2 equivalents).

    • Add N-methylimidazole (NMI) (3.0-3.5 equivalents).

  • Reaction Initiation:

    • To the stirred mixture, add TCFH (1.1-1.5 equivalents) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, HPLC). Reactions are often complete within a few hours, but some challenging couplings may require longer reaction times.[3]

  • Workup and Purification:

    • Upon completion, the reaction mixture can often be diluted with water to precipitate the product and dissolve the byproducts (tetramethylurea and NMI salts).[3][5]

    • Filter the solid product and wash with water.

    • If the product is not a solid, perform a standard aqueous workup by extracting the product into an organic solvent.

    • Purify the crude product by an appropriate method (e.g., crystallization or column chromatography) if necessary.

Visualizations

G cluster_start Start cluster_analysis Initial Analysis cluster_solutions Troubleshooting Solutions cluster_outcome Outcome start Failed TCFH Coupling Reaction (Low/No Yield, Stalled, Side Products) check_substrates Analyze Substrates: - Steric Hindrance? - Poor Nucleophilicity? start->check_substrates check_conditions Review Reaction Conditions: - Base Used? - Solvent? - Temperature? start->check_conditions use_nmi Switch to NMI as Base check_substrates->use_nmi Hindered or Poorly Nucleophilic check_conditions->use_nmi Base is not NMI preactivate Pre-activate Carboxylic Acid check_conditions->preactivate optimize_solvent_temp Optimize Solvent & Temperature (e.g., ACN, RT to 40°C) check_conditions->optimize_solvent_temp check_reagents Verify Reagent Purity & Stoichiometry check_conditions->check_reagents success Successful Coupling use_nmi->success preactivate->success optimize_solvent_temp->success check_reagents->success

Caption: Troubleshooting workflow for failed TCFH coupling reactions.

G RCOOH R-COOH (Carboxylic Acid) AcylImidazolium [R-CO-NMI]+ PF6- (N-Acyl Imidazolium Ion) (Highly Reactive) RCOOH->AcylImidazolium + TCFH + NMI TCFH TCFH TCFH->AcylImidazolium TMU Tetramethylurea (Byproduct) TCFH->TMU NMI NMI (N-Methylimidazole) NMI->AcylImidazolium R2NH R'-NH-R'' (Amine) NMIH NMI-H+ R2NH->NMIH proton transfer to NMI Amide R-CO-NR'R'' (Amide Product) R2NH->Amide AcylImidazolium->Amide + R'-NH-R'' Amide->NMI releases

Caption: Proposed mechanism of TCFH/NMI mediated amide bond formation.

References

Technical Support Center: N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of TCFH in chemical synthesis, with a focus on troubleshooting common issues and avoiding side reactions.

Frequently Asked Questions (FAQs)

Q1: What is TCFH and what are its primary applications?

A1: this compound (TCFH) is a coupling reagent used to facilitate the formation of amide and ester bonds in organic synthesis.[1][2] It is particularly effective for coupling sterically hindered amino acids or weakly nucleophilic amines where other coupling reagents may fail.[1][2] TCFH is also a precursor for the synthesis of other coupling reagents like TFFH and HBTU.[3]

Q2: What are the main advantages of using TCFH?

A2: TCFH offers several advantages, including:

  • High reactivity: It is effective for challenging couplings, including those involving sterically hindered substrates.[1][2]

  • Versatility: It can be used for the synthesis of amides, esters, thioesters, and for the formation of acid chlorides.[2][4]

  • Mild reaction conditions: TCFH-mediated couplings can often be performed at room temperature.

  • Water-soluble byproducts: The major byproduct, tetramethylurea, is water-soluble, which can simplify product purification.[5]

Q3: What is the major byproduct of TCFH-mediated reactions?

A3: The primary byproduct of reactions involving TCFH is tetramethylurea.[5] It is important to note that tetramethylurea has demonstrated teratogenic activity in some laboratory animal species.[5]

Q4: Is TCFH compatible with common protecting groups used in peptide synthesis?

A4: Yes, TCFH is generally compatible with common amine protecting groups such as Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethyloxycarbonyl).

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments using TCFH.

Issue 1: Low or No Product Yield

Symptoms:

  • Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting materials (carboxylic acid and/or amine).

  • Isolation of the desired product results in a very low mass.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Reagent Equivalents Ensure that at least 1.1 equivalents of TCFH are used relative to the limiting reagent (typically the carboxylic acid). For challenging couplings, increasing the equivalents of TCFH and the amine may be necessary.
Inappropriate Base The choice of base is critical. For many applications, particularly with sensitive substrates, N-methylimidazole (NMI) is the preferred base as it minimizes side reactions like epimerization.[5] Using a stronger, more hindered base like diisopropylethylamine (DIPEA) can sometimes lead to the formation of less reactive intermediates.
Poor Solubility of Reactants Ensure all reactants are fully dissolved in a suitable anhydrous solvent. Common solvents for TCFH couplings include acetonitrile (ACN), dichloromethane (DCM), and N,N-dimethylformamide (DMF).
Steric Hindrance For highly hindered substrates, consider a pre-activation step. This involves reacting the carboxylic acid with TCFH and the base for a short period (e.g., 15-30 minutes) before adding the amine.
Issue 2: Presence of Multiple Products or Impurities

Symptoms:

  • TLC analysis shows multiple spots in addition to the starting materials and the desired product.

  • LC-MS analysis reveals the presence of unexpected masses.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Epimerization (Racemization) This is a common side reaction when coupling chiral amino acids. To minimize epimerization: - Use N-methylimidazole (NMI) as the base instead of stronger bases like DIPEA.[5] - Perform the reaction at a lower temperature (e.g., 0 °C). - Consider the use of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).
Anhydride Formation The formation of a symmetric anhydride of the carboxylic acid can occur, especially if the stoichiometry of the base is not optimal. This can be minimized by ensuring an adequate amount of NMI is present (typically 2-3 equivalents).
Side Reactions with Functional Groups Unprotected functional groups on the starting materials can react with TCFH. - Hydroxyl groups (Ser, Thr, Tyr): While TCFH can be used for esterification, acylation of side-chain hydroxyl groups can be a competing reaction. Ensure that these groups are appropriately protected if amide bond formation is the desired outcome. - Thiol groups (Cys): Thiols are highly nucleophilic and can react with the activated carboxylic acid. Protection of the thiol group is generally required. - Guanidino group (Arg): While not as common as with some other coupling reagents, side reactions at the guanidino group are possible. Use of a suitable protecting group on the arginine side chain is recommended. - Amide side chains (Asn, Gln): Dehydration of the side-chain amide to a nitrile is a potential side reaction with some coupling reagents, though less common with TCFH under mild conditions. If this is observed, consider milder reaction conditions or alternative coupling strategies.

Summary of Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionMitigation Strategy
Epimerization Loss of stereochemical integrity at a chiral center, particularly the α-carbon of amino acids.Use N-methylimidazole (NMI) as the base, lower reaction temperature, and consider using additives like HOBt or OxymaPure.
Anhydride Formation Formation of a symmetric anhydride from two molecules of the carboxylic acid, which can be less reactive.Optimize the stoichiometry of the base (NMI).
Tetramethylurea Formation The primary byproduct of TCFH activation.This is an inherent part of the reaction. Its water solubility aids in its removal during aqueous workup.[5]
Reaction with Nucleophilic Side Chains Acylation of unprotected hydroxyl, thiol, or other nucleophilic groups in the substrates.Protect sensitive functional groups prior to the coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation using TCFH/NMI

This protocol is suitable for a wide range of carboxylic acids and amines, including those with moderate steric hindrance.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • TCFH (1.2 eq)

  • N-methylimidazole (NMI) (2.5 eq)

  • Anhydrous acetonitrile (ACN) or dichloromethane (DCM)

Procedure:

  • To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid and the amine.

  • Dissolve the solids in a sufficient amount of anhydrous solvent.

  • Add TCFH to the solution, followed by the addition of NMI.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Procedure for Coupling with Epimerization-Prone Substrates

This modified protocol is recommended when coupling chiral amino acids to minimize the risk of racemization.

Materials:

  • N-protected amino acid (1.0 eq)

  • Amine component (1.1 eq)

  • TCFH (1.2 eq)

  • N-methylimidazole (NMI) (2.5 eq)

  • Anhydrous acetonitrile (ACN) or dichloromethane (DCM)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the N-protected amino acid in anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add TCFH to the cooled solution, followed by the dropwise addition of NMI.

  • Stir the mixture at 0 °C for 15-20 minutes to pre-activate the amino acid.

  • Add the amine component to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature while stirring. Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 5-9 from Protocol 1 for workup and purification.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Combine Carboxylic Acid & Amine prep_solvent Dissolve in Anhydrous Solvent prep_reactants->prep_solvent add_tcfh Add TCFH prep_solvent->add_tcfh add_nmi Add NMI add_tcfh->add_nmi stir Stir at Room Temperature add_nmi->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify Product dry->purify

Caption: General workflow for TCFH-mediated amide bond formation.

G cluster_prep Preparation cluster_activation Pre-activation cluster_coupling Coupling cluster_workup_epi Workup & Purification prep_acid Dissolve N-Protected Amino Acid cool Cool to 0°C prep_acid->cool add_tcfh_act Add TCFH cool->add_tcfh_act add_nmi_act Add NMI add_tcfh_act->add_nmi_act stir_act Stir at 0°C for 15-20 min add_nmi_act->stir_act add_amine Add Amine Component stir_act->add_amine warm Warm to Room Temperature add_amine->warm monitor_coup Monitor Progress warm->monitor_coup workup_steps Standard Workup & Purification monitor_coup->workup_steps

Caption: Workflow for minimizing epimerization with TCFH.

References

Purification and quality control methods for TCFH reagent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TCFH). This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of TCFH by providing detailed information on its purification, quality control, and troubleshooting common issues encountered during its application.

Frequently Asked Questions (FAQs)

Q1: What is TCFH and what are its primary applications?

A1: TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) is a versatile coupling reagent.[1][2] It is widely used in organic synthesis to facilitate the formation of amide and ester bonds, particularly in reactions involving sterically hindered carboxylic acids and amines.[3] TCFH is also a key precursor in the synthesis of other important coupling reagents such as HBTU, HCTU, and TFFH.[4]

Q2: What are the main advantages of using TCFH?

A2: TCFH offers several advantages, including:

  • High reactivity: It is particularly effective in challenging coupling reactions where other reagents may fail.[4]

  • Versatility: It can be used for the synthesis of amides, esters, and thioesters.[1][3]

  • Solid and stable: TCFH is a crystalline solid that is relatively stable when stored under appropriate conditions, making it easy to handle.

  • Reduced side reactions: When used with additives like N-methylimidazole (NMI), it can minimize epimerization in chiral molecules.[1]

Q3: How should TCFH be handled and stored?

A3: TCFH should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is a hygroscopic solid and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (around 0°C is recommended) to maintain its stability and prevent degradation from moisture.

Q4: What are the common impurities found in TCFH?

A4: Common impurities in TCFH can originate from its synthesis. These may include unreacted starting materials such as tetramethylurea and residual salts from the metathesis reaction.[1] Hydrolysis of TCFH due to exposure to moisture can also lead to impurities.

Q5: Is TCFH a sensitizer?

A5: TCFH has been shown to have a low sensitization potential compared to many other coupling reagents, making it a safer alternative in this regard.[1][5]

Purification of TCFH Reagent

Impurities in TCFH can negatively impact reaction yields and product purity. The following protocol describes a general method for the purification of TCFH by recrystallization.

Experimental Protocol: Recrystallization of TCFH

Objective: To purify TCFH by removing synthesis byproducts and other impurities.

Materials:

  • Crude TCFH

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous diethyl ether (Et₂O)

  • Schlenk flask or a round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Dissolution: In a dry Schlenk flask under an inert atmosphere, add the crude TCFH. To this, add a minimal amount of warm anhydrous acetonitrile to dissolve the solid completely with stirring.

  • Crystallization: Slowly add anhydrous diethyl ether to the stirred solution at room temperature until the solution becomes cloudy, indicating the onset of precipitation.

  • Cooling: Place the flask in an ice bath to facilitate further crystallization. Allow the flask to stand in the ice bath for at least 30 minutes to maximize the yield of purified crystals.

  • Isolation: Quickly filter the resulting white crystalline solid under vacuum using a Buchner funnel. To minimize exposure to atmospheric moisture, a blanket of inert gas over the funnel is recommended.

  • Washing: Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified TCFH crystals under high vacuum to remove all traces of residual solvents.

  • Storage: Immediately transfer the dry, purified TCFH to a tightly sealed container and store it under an inert atmosphere in a refrigerator.

Quality Control Methods

Ensuring the purity and identity of TCFH is crucial for reproducible experimental results. The following are standard quality control methods.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method to assess the purity of TCFH. Commercial TCFH is often available with a purity of >98%.[6]

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water; B: 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Sample Prep Dissolve a small amount of TCFH in the mobile phase A
Structural Confirmation by Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (in DMSO-d₆): The proton NMR spectrum should show a singlet corresponding to the four methyl groups.

  • ¹³C NMR (in DMSO-d₆): The carbon NMR spectrum will show a signal for the methyl carbons and a signal for the central carbon of the formamidinium group.

  • ¹⁹F NMR (in DMSO-d₆): The fluorine NMR will show a doublet for the hexafluorophosphate anion.

  • ³¹P NMR (in DMSO-d₆): The phosphorus NMR will show a septet for the phosphorus atom of the hexafluorophosphate anion.

Infrared (IR) Spectroscopy:

The IR spectrum of TCFH will exhibit characteristic peaks for the C-N and C-Cl bonds. A representative spectrum can be used as a reference for identity confirmation.[7]

Troubleshooting Guide

This section addresses common problems that may be encountered when using TCFH in coupling reactions.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Degraded TCFH Reagent TCFH is sensitive to moisture. Ensure it has been stored properly under anhydrous conditions. If degradation is suspected, use a fresh batch or purify the existing stock.
Incomplete Activation of Carboxylic Acid Ensure the correct stoichiometry of TCFH is used (typically a slight excess). The order of addition can be critical; often, pre-activating the carboxylic acid with TCFH before adding the amine is beneficial.
Poor Nucleophilicity of the Amine For weakly nucleophilic amines, the addition of N-methylimidazole (NMI) as a co-reagent can significantly enhance the reaction rate.[8]
Steric Hindrance For highly hindered substrates, longer reaction times or a moderate increase in temperature may be necessary. Ensure adequate mixing.
Incorrect Solvent Acetonitrile is a commonly used solvent for TCFH reactions.[9] Ensure the solvent is anhydrous.

Problem 2: Formation of Side Products

Possible Cause Suggested Solution
Epimerization of Chiral Centers This can occur with sensitive substrates. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes contribute to this. Using N-methylimidazole (NMI) as a base has been shown to minimize epimerization.[1]
Formation of Anhydride Anhydride formation from the carboxylic acid can be a competing reaction.[2] Optimizing the reaction conditions, such as temperature and the rate of addition of reagents, can help to minimize this.
Guanidinium Byproduct Formation This can happen if the amine reacts directly with the coupling reagent. This is often due to slow pre-activation of the carboxylic acid or using an excess of the uronium reagent. Ensure the carboxylic acid is activated before the amine is introduced.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Water-Soluble Byproducts The byproducts of TCFH reactions, such as tetramethylurea, are generally water-soluble.[1] An aqueous workup should effectively remove these impurities.
Residual Coupling Reagent Unreacted TCFH and its byproducts can often be removed by a simple aqueous wash of the reaction mixture.

Visualizing Workflows and Mechanisms

TCFH Purification Workflow

TCFH_Purification cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_final Final Product crude_TCFH Crude TCFH dissolve Dissolve in warm anhydrous MeCN crude_TCFH->dissolve add_ether Add anhydrous Et2O until cloudy dissolve->add_ether cool Cool in ice bath add_ether->cool filter Vacuum filter cool->filter wash Wash with cold anhydrous Et2O filter->wash dry Dry under high vacuum wash->dry purified_TCFH Purified TCFH dry->purified_TCFH

Caption: Workflow for the purification of TCFH reagent by recrystallization.

General Mechanism of TCFH-Mediated Amide Bond Formation with NMI

TCFH_Mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate N-Acyl Imidazolium Ion [R-CO-NMI]+ RCOOH->Intermediate + TCFH + NMI TCFH TCFH TCFH->Intermediate NMI N-Methylimidazole (NMI) NMI->Intermediate Amide Amide (R-CO-NHR') Intermediate->Amide + R'-NH2 Amine Amine (R'-NH2) Amine->Amide Byproducts Byproducts (Tetramethylurea, NMI-H+) Amide->Byproducts

Caption: Simplified mechanism of TCFH/NMI-mediated amide bond formation.

References

Technical Support Center: Managing TCFH Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing byproducts generated during coupling reactions using N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH), with a particular focus on the removal of tetramethylurea.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of a TCFH-mediated coupling reaction?

A1: The major byproduct of a TCFH-mediated coupling reaction is tetramethylurea.[1] Other byproducts can include salts, such as those formed with N-methylimidazole (NMI) if it is used as a base.[2] The formation of these byproducts is an inherent part of the reaction mechanism where TCFH activates a carboxylic acid for coupling with an amine.

Q2: Why is the removal of tetramethylurea important?

A2: While facilitating reaction workup due to its solubility, complete removal of tetramethylurea is crucial for the purity of the final product.[2] Tetramethylurea has demonstrated teratogenic activity in some laboratory animal species, making its removal a critical safety and quality control step, especially in drug development.[1]

Q3: What are the key properties of tetramethylurea that are leveraged for its removal?

A3: The most significant property of tetramethylurea for its removal is its high solubility in water.[1][3][4] It is also soluble in many polar organic solvents but has lower solubility in non-polar organic solvents.[3][5] This differential solubility is the basis for purification strategies like aqueous extraction and precipitation/recrystallization.

Q4: How can I detect the presence of residual tetramethylurea in my sample?

A4: Several analytical techniques can be used to detect and quantify tetramethylurea. These include:

  • High-Performance Liquid Chromatography (HPLC): A common method for analyzing reaction mixtures and final products.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive method for detecting volatile impurities like tetramethylurea.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify tetramethylurea if present in sufficient concentration.

Troubleshooting Guides

Issue 1: Poor product purity after workup, with suspected tetramethylurea contamination.
Possible Cause Troubleshooting Step
Incomplete removal of tetramethylurea during aqueous extraction.Increase the volume of water used for extraction. Perform multiple extractions (3-5 times) to ensure complete removal.
The product has some water solubility, leading to loss during extraction.Saturate the aqueous layer with a salt like NaCl to decrease the solubility of the organic product in the aqueous phase.
The organic solvent used for extraction also dissolves a significant amount of tetramethylurea.If possible, switch to a more non-polar organic solvent for extraction where tetramethylurea has lower solubility.
The product is a solid and was not sufficiently washed after precipitation.If the product was isolated by precipitation, ensure thorough washing with a solvent in which tetramethylurea is soluble but the product is not (e.g., cold diethyl ether or hexane).[6]
Issue 2: Low product yield after purification.
Possible Cause Troubleshooting Step
Product loss during aqueous extraction due to partial water solubility.As mentioned above, use a saturated salt solution for the aqueous washes. Minimize the volume of the aqueous phase.
Product co-precipitated with byproducts and was lost during filtration.Optimize the precipitation/recrystallization conditions. This may involve screening different anti-solvents or adjusting the temperature.
Incomplete reaction leading to a lower amount of desired product.Ensure optimal reaction conditions (e.g., stoichiometry of reagents, reaction time, and temperature). Monitor the reaction progress by HPLC or TLC.

Experimental Protocols

Protocol 1: Aqueous Extraction for Removal of Tetramethylurea

This protocol is suitable for products that are soluble in a water-immiscible organic solvent and have low water solubility.

Methodology:

  • Reaction Quenching: After the reaction is complete, quench the reaction mixture with an appropriate aqueous solution (e.g., water, dilute acid, or base depending on the product's stability and nature).

  • Solvent Addition: Add a water-immiscilable organic solvent (e.g., dichloromethane, ethyl acetate) to dissolve the product.

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of deionized water and shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Phase Separation: Drain the organic layer.

  • Repeat Extraction: Repeat the aqueous extraction of the organic layer 3 to 5 times to ensure complete removal of the water-soluble byproducts, including tetramethylurea.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Precipitation/Recrystallization for Removal of Tetramethylurea

This protocol is effective for solid products that are poorly soluble in non-polar organic solvents.

Methodology:

  • Solvent Evaporation: After the reaction, remove the reaction solvent under reduced pressure.

  • Dissolution: Dissolve the crude residue in a minimal amount of a suitable polar solvent in which both the product and tetramethylurea are soluble.

  • Precipitation: Slowly add a non-polar anti-solvent (e.g., cold diethyl ether or hexane) to the solution with stirring until the product precipitates out. Tetramethylurea should remain in the solution.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the collected solid thoroughly with the cold anti-solvent to remove any remaining traces of tetramethylurea.

  • Drying: Dry the purified product under vacuum.

Data Presentation

Table 1: Solubility of Tetramethylurea in Various Solvents

SolventSolubilityReference
WaterHighly Soluble/Miscible[3][4]
EthanolSoluble[3]
AcetoneSoluble[3]
ChloroformSlightly Soluble[7]
MethanolSlightly Soluble[7]
Diethyl EtherLow (implied)[6]
HexaneLow (implied)[6]

Note: "Implied" solubility is based on user-reported successful precipitation/washing procedures.

Visualizations

TCFH_Reaction_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., Acyl Imidazolium) Carboxylic_Acid->Activated_Intermediate TCFH TCFH TCFH->Activated_Intermediate Base Base (e.g., NMI) Base->Activated_Intermediate Salt_Byproduct Salt Byproduct Base->Salt_Byproduct Amide_Product Amide Product (R-CO-NH-R') Activated_Intermediate->Amide_Product Tetramethylurea Tetramethylurea Activated_Intermediate->Tetramethylurea Amine Amine (R'-NH2) Amine->Amide_Product Byproduct_Removal_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reaction_Mixture Crude Reaction Mixture (Product, Tetramethylurea, Salts) Aqueous_Extraction Aqueous Extraction Reaction_Mixture->Aqueous_Extraction Precipitation Precipitation/ Recrystallization Reaction_Mixture->Precipitation Organic_Layer Organic Layer (Product) Aqueous_Extraction->Organic_Layer Aqueous_Layer Aqueous Layer (Tetramethylurea, Salts) Aqueous_Extraction->Aqueous_Layer Supernatant Supernatant (Tetramethylurea, Salts) Precipitation->Supernatant Solid_Product Solid Product Precipitation->Solid_Product Drying_Concentration Drying & Concentration Organic_Layer->Drying_Concentration Washing_Drying Washing & Drying Solid_Product->Washing_Drying Pure_Product1 Pure Product Drying_Concentration->Pure_Product1 Pure_Product2 Pure Product Washing_Drying->Pure_Product2

References

Technical Support Center: Monitoring TCFH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) mediated reactions. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of these important coupling reactions.

Troubleshooting Guides

Monitoring TCFH reactions, whether for amide bond formation, esterification, or other acylations, can sometimes present challenges. Below are troubleshooting guides for both HPLC and NMR analysis to help you identify and resolve common issues encountered during your experiments.

HPLC Troubleshooting

Summary of Common HPLC Issues in TCFH Reaction Monitoring

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) - Inappropriate mobile phase pH for analytes (acid, amine, product).- Column overload.- Sample solvent incompatible with mobile phase.- Column degradation or contamination.[1]- Adjust mobile phase pH to ensure analytes are in a single ionic state.- Reduce sample concentration or injection volume.- Dissolve sample in the initial mobile phase.- Use a guard column; flush or replace the analytical column.[2]
Variable Retention Times - Inconsistent mobile phase composition.[3]- Fluctuations in column temperature.- Column equilibration is insufficient between runs.[3]- Air bubbles in the pump.[3]- Prepare fresh mobile phase and ensure proper mixing/degassing.- Use a column oven for temperature control.- Increase equilibration time.- Purge the pump to remove air bubbles.[3]
Ghost Peaks - Contaminants in the mobile phase or sample.- Carryover from previous injections.[1]- Late eluting peaks from a prior run.[3]- Use high-purity solvents and reagents.- Implement a robust needle wash protocol.- Extend the run time or use a gradient flush after each injection.
High Backpressure - Clogged column frit or tubing.- Precipitation of sample or byproducts on the column.- High mobile phase viscosity.- Replace the column frit or filter.- Filter all samples and mobile phases.- Consider using a different solvent system or increasing the column temperature.
No or Low Signal for a Reactant/Product - Analyte degradation.- Non-specific binding to HPLC system components.[1]- Incorrect detector wavelength.- Ensure sample stability; analyze immediately after quenching.- Use bio-inert HPLC systems for protein/peptide work.[1]- Determine the optimal UV absorbance wavelength for all components.
NMR Troubleshooting

Summary of Common NMR Issues in TCFH Reaction Monitoring

IssuePotential Cause(s)Recommended Solution(s)
Broad or Poorly Resolved Peaks - Sample aggregation.- Presence of paramagnetic impurities.- Poor magnetic field homogeneity (shimming).- High sample viscosity.- Adjust sample concentration, pH, or temperature.- Treat sample with a chelating agent (e.g., EDTA).- Re-shim the spectrometer.- Dilute the sample or use a higher temperature.
Inaccurate Quantification - Incomplete relaxation of nuclei between scans.- Non-uniform excitation/detection across the spectrum.- Overlapping signals.- Presence of reactive intermediates.- Increase the relaxation delay (d1).- Calibrate pulse widths.- Use 2D NMR techniques (e.g., HSQC) for better resolution.- Acquire spectra at different time points to monitor all species.
Presence of Unexpected Signals - Contaminants in the NMR tube or solvent.- Reaction byproducts (e.g., tetramethylurea).[4]- Sample degradation.- Formation of stable intermediates (e.g., N-acyl imidazolium ion).[4]- Use clean NMR tubes and high-purity deuterated solvents.- Identify known byproduct signals.- Prepare fresh samples and run experiments promptly.- Use techniques like DOSY or 2D NMR to identify different species.
Low Signal-to-Noise Ratio - Low sample concentration.- Insufficient number of scans.- Incorrect receiver gain setting.- Increase the concentration of the analyte if possible.- Increase the number of scans.- Optimize the receiver gain to avoid clipping the signal.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is TCFH and why is it used in chemical reactions?

A1: TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) is a coupling reagent used to activate carboxylic acids. This activation facilitates the formation of amide, ester, thioester, and ketone bonds, often under mild conditions with minimal side reactions like epimerization.[4][5] When used with a base like N-methylimidazole (NMI), it generates a highly reactive N-acyl imidazolium ion intermediate.[4]

HPLC Monitoring

Q2: How do I prepare my TCFH reaction mixture for HPLC analysis?

A2: To monitor a TCFH reaction by HPLC, you need to quench the reaction at specific time points. This can be done by taking an aliquot of the reaction mixture and diluting it in a suitable solvent that stops the reaction, often the mobile phase. The quenched sample should then be filtered through a 0.22 or 0.45 µm filter before injection to prevent clogging of the HPLC system.

Q3: What type of HPLC column is best for monitoring TCFH reactions?

A3: A reversed-phase C18 column is typically a good starting point for monitoring the consumption of starting materials and the formation of the product in TCFH reactions. The choice of column will ultimately depend on the polarity and properties of your specific reactants and products.

Q4: Can I quantify the components of my TCFH reaction using HPLC?

A4: Yes, by creating calibration curves for your starting materials and product using standards of known concentrations, you can accurately quantify the components in your reaction mixture at different time points. This allows for the determination of reaction kinetics and yield.[6][7]

NMR Monitoring

Q5: Can I monitor a TCFH reaction in real-time using NMR?

A5: Yes, in-situ or real-time NMR monitoring is a powerful technique for studying reaction kinetics and identifying transient intermediates without the need for quenching and workup.[8] This involves running the reaction directly in an NMR tube inside the spectrometer and acquiring spectra at regular intervals.

Q6: What NMR experiments are most useful for monitoring TCFH reactions involving proteins or peptides?

A6: For reactions involving macromolecules like proteins, 2D NMR experiments such as ¹H-¹⁵N HSQC are highly effective.[9] These experiments provide a fingerprint of the protein, and changes in the chemical shifts of specific amino acid residues can indicate a reaction or binding event at that site. Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR or Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are also valuable for detecting the binding of small molecules to proteins.[10][11][12]

Q7: How can I distinguish between the starting materials, intermediates, and products in an NMR spectrum?

A7: You can distinguish between different species by acquiring reference spectra of the individual starting materials and the purified product. The signals corresponding to the reactive intermediate, such as the N-acyl imidazolium ion, will appear and then disappear as the reaction progresses.[13] 2D NMR techniques can also help to resolve overlapping signals and confirm the structure of the product.

Experimental Protocols

Protocol 1: At-Line HPLC Monitoring of a TCFH-Mediated Amidation
  • Reaction Setup : In a vial, combine the carboxylic acid, amine, and a suitable solvent (e.g., acetonitrile).

  • Initiation : Add N-methylimidazole (NMI) followed by TCFH to start the reaction.[14]

  • Sampling : At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quenching : Immediately dilute the aliquot into a known volume (e.g., 1 mL) of a quenching solution (e.g., the initial HPLC mobile phase) in an HPLC vial.

  • Analysis : Inject the quenched and filtered sample onto a C18 reversed-phase column.

  • Method : Use a gradient elution method, for example, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% trifluoroacetic acid) and ramping up the organic mobile phase (e.g., acetonitrile with 0.1% trifluoroacetic acid).

  • Detection : Monitor the elution of reactants and products using a UV detector at a wavelength where all components have reasonable absorbance.

  • Data Processing : Integrate the peak areas of the starting materials and the product to determine the reaction progress and calculate the yield over time.

Protocol 2: In-Situ ¹H NMR Monitoring of a TCFH Reaction
  • Sample Preparation : In an NMR tube, dissolve the carboxylic acid and the amine (or other nucleophile) in a deuterated solvent (e.g., acetonitrile-d3).

  • Reference Spectrum : Acquire a ¹H NMR spectrum of the starting materials.

  • Reaction Initiation : Add NMI and TCFH to the NMR tube, quickly mix, and place it in the NMR spectrometer.

  • Data Acquisition : Immediately start acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis : Process the spectra and integrate the signals corresponding to the starting materials and the product. Plot the change in concentration (as determined by integral values relative to an internal standard) over time to determine the reaction kinetics. The appearance and subsequent disappearance of new signals can indicate the formation of transient intermediates.

Visualizations

HPLC_Workflow cluster_reaction Reaction cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start Reaction (Add TCFH/NMI) sampling Take Aliquot at Time 't' start->sampling quench Quench Reaction (Dilute in Solvent) sampling->quench filter Filter Sample (0.22 µm) quench->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect quantify Quantify Peaks detect->quantify kinetics Determine Kinetics & Yield quantify->kinetics

Caption: Experimental workflow for monitoring TCFH reactions by HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis A Dissolve Reactants in Deuterated Solvent in NMR Tube B Acquire Reference Spectrum (t=0 before TCFH) A->B C Initiate Reaction (Add TCFH/NMI) B->C D Acquire Spectra over Time C->D E Process Spectra D->E F Integrate Signals of Reactants & Products E->F H Identify Intermediates E->H G Plot Concentration vs. Time F->G

Caption: Workflow for in-situ NMR monitoring of TCFH reactions.

Troubleshooting_Logic node_q node_q node_a node_a start Problem with Data? q_hplc_nmr HPLC or NMR? start->q_hplc_nmr q_hplc HPLC Issue Type? q_hplc_nmr->q_hplc HPLC q_nmr NMR Issue Type? q_hplc_nmr->q_nmr NMR a_peak_shape Check Mobile Phase pH Reduce Sample Load Change Sample Solvent q_hplc->a_peak_shape Bad Peak Shape a_retention Check Pump & Degasser Use Column Oven Increase Equilibration q_hplc->a_retention Retention Time Drift a_pressure Filter Sample/Mobile Phase Replace Column Frit Flush System q_hplc->a_pressure High Backpressure a_broad_peaks Adjust Concentration/Temp Re-shim Spectrometer Add Chelating Agent q_nmr->a_broad_peaks Broad Peaks a_quant Increase Relaxation Delay Calibrate Pulses Use 2D NMR q_nmr->a_quant Inaccurate Quantity a_snr Increase Concentration Increase Scan Number Optimize Receiver Gain q_nmr->a_snr Low S/N

References

Validation & Comparative

TCFH vs. HBTU: A Comparative Guide for Difficult Peptide Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides with sterically hindered or N-methylated amino acids presents a significant hurdle. The choice of coupling reagent is paramount to overcoming these challenges, ensuring high yields and minimal side reactions. This guide provides an objective comparison of two prominent coupling reagents, TCFH (N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), supported by experimental data to inform the selection process for these demanding peptide couplings.

Performance in Difficult Peptide Couplings: A Quantitative Comparison

The efficacy of a coupling reagent in difficult peptide synthesis is best assessed through quantitative data on yield and racemization under challenging conditions. While direct side-by-side comparisons across a wide range of difficult couplings are limited in published literature, the available data provides valuable insights into the performance of TCFH and HBTU.

Coupling ChallengeReagentYield (%)Racemization/Epimerization (%)Reference/Context
Acylation of 6-amino-2-cyanobenzothiazoleTCFHNear quantitativeNot specifiedTCFH was the only reagent capable of providing a near-quantitative yield.[1]
HATU (HBTU analog)TracesNot specifiedSophisticated onium salt reagents like HATU yielded only traces of the product.[1]
Coupling of α-methyl phenylacetic acid with 4-amino-benzonitrileTCFH-NMIHigh< 1%Outperformed HATU and TFFH.[1]
PyBrOPNot specified9%A normally effective reagent showed significantly higher epimerization.[1]
Synthesis of a dipeptide with Aib (aminoisobutyric acid)TCFH-NMI92%Not specifiedAchieved within <30 minutes.[2]
Synthesis of Anteunis tripeptide (Z-Gly-Phe-Val-OMe)TCFH-NMINot specifiedMinor amountsThe high reactivity of the acyl imidazolium intermediate can lead to some epimerization.[2]
Coupling of N-terminal (NMe)Aib and (NMe)αAc5cHBTUSignificant yieldsNot specifiedHBTU, in excess, provided significant yields where other methods yielded less than 10%.[3]

Key Observations:

  • TCFH's Strength in Highly Hindered Systems: The data strongly suggests that TCFH, particularly in combination with N-methylimidazole (NMI), excels in extremely challenging couplings where even robust reagents like HATU (an aminium salt closely related to HBTU) fail.[1]

  • Low Racemization Potential of TCFH: In the instances reported, TCFH demonstrated a low propensity for racemization, a critical factor in maintaining the stereochemical integrity of the peptide.[1][2]

  • HBTU's Reliability in Hindered Couplings: HBTU is a proven and effective reagent for couplings involving sterically hindered and N-methylated amino acids, providing significant yields where less powerful reagents are inadequate.[3]

  • Guanidinylation Risk with HBTU: A notable side reaction associated with HBTU is the guanidinylation of the N-terminal amine, which can terminate peptide chain elongation. This is more likely to occur when HBTU is used in excess.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing the performance of coupling reagents. Below are representative protocols for both TCFH and HBTU in peptide synthesis.

Protocol 1: TCFH/NMI-Mediated Coupling in Solution Phase

This protocol is particularly effective for the coupling of sterically hindered carboxylic acids and poorly nucleophilic amines.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0 eq)

  • TCFH (1.1 eq)

  • N-methylimidazole (NMI) (2.1 eq)

  • Acetonitrile (solvent)

Procedure:

  • To a solution of the carboxylic acid and amine in acetonitrile, add N-methylimidazole.

  • Add TCFH to the mixture in a single portion.

  • Stir the reaction at room temperature. The reaction is typically rapid and can be complete in under an hour.

  • Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Upon completion, the workup is often simplified by the addition of water, as the reaction byproducts are highly water-soluble.[2]

Protocol 2: HBTU-Mediated Solid-Phase Peptide Synthesis (SPPS)

This is a standard protocol for Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid (3 eq)

  • HBTU (2.9 eq)

  • HOBt (3 eq, optional but recommended)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq)

  • Fmoc-deprotected resin-bound peptide

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid, HBTU, and HOBt (if used) in DMF. Add DIPEA to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

  • Coupling: Add the activated amino acid solution to the swollen and deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 30-60 minutes. For difficult couplings, the reaction time may be extended, or a second coupling may be necessary.

  • Washing: After the coupling is complete (as indicated by a negative Kaiser test), wash the resin thoroughly with DMF.

  • Proceed to the next deprotection and coupling cycle.

Mechanism of Action

Understanding the activation mechanism of each reagent provides insight into their reactivity and potential side reactions.

TCFH Activation Pathway

When combined with N-methylimidazole (NMI), TCFH facilitates the in situ generation of a highly reactive N-acyl imidazolium ion. This species is a potent acylating agent, driving the reaction forward even with challenging substrates.

TCFH_Activation cluster_activation Activation cluster_coupling Coupling TCFH TCFH NMI N-Methylimidazole (NMI) Carboxylic_Acid R-COOH Acyl_Imidazolium N-Acyl Imidazolium Ion (Highly Reactive) Carboxylic_Acid->Acyl_Imidazolium + TCFH, NMI Peptide_Bond Peptide Bond Acyl_Imidazolium->Peptide_Bond + Amine Amine R'-NH2 Byproducts Water-Soluble Byproducts

Caption: TCFH and NMI generate a highly reactive N-acyl imidazolium intermediate for efficient acylation.

HBTU Activation Pathway

HBTU activates a carboxylic acid by forming an O-acylisourea intermediate, which then rearranges to a more stable HOBt-ester. This active ester is then susceptible to nucleophilic attack by the amine.

HBTU_Activation cluster_activation Activation cluster_coupling Coupling HBTU HBTU Carboxylic_Acid R-COOH Active_Ester HOBt Active Ester Carboxylic_Acid->Active_Ester + HBTU, Base Base Base (e.g., DIPEA) Peptide_Bond Peptide Bond Active_Ester->Peptide_Bond + Amine Amine R'-NH2 Byproducts Tetramethylurea, HOBt

Caption: HBTU activates carboxylic acids via the formation of an HOBt active ester intermediate.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The general workflow for incorporating an amino acid during SPPS is illustrated below. This process is repeated for each amino acid in the peptide sequence.

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test End Elongated Peptide Chain (Ready for next cycle) Kaiser_Test->End Negative Recouple Recouple or Cap Kaiser_Test->Recouple Positive Recouple->Coupling

Caption: General workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

Conclusion and Recommendations

Both TCFH and HBTU are powerful coupling reagents for overcoming the challenges of difficult peptide synthesis.

TCFH is emerging as a superior choice for extremely hindered couplings , demonstrating efficacy where other high-performance reagents may fail.[1] Its combination with NMI to form highly reactive N-acyl imidazolium intermediates under mild conditions, coupled with its low potential for racemization and the generation of water-soluble byproducts, makes it an attractive option. Furthermore, TCFH is not a known sensitizer, which is a significant safety advantage over HBTU.[4]

HBTU remains a reliable and widely used reagent for a broad range of difficult couplings . It consistently provides good yields for sterically hindered and N-methylated amino acids. However, researchers should be mindful of the potential for guanidinylation as a side reaction, particularly when using an excess of the reagent.

For routine difficult couplings, HBTU is a robust and cost-effective choice. However, for exceptionally challenging sequences or when racemization and safety are paramount concerns, TCFH presents a compelling and often more effective alternative. The choice between these two reagents will ultimately depend on the specific peptide sequence, the scale of the synthesis, and the prioritization of factors such as yield, purity, and safety.

References

A Head-to-Head Battle of Coupling Reagents: TCFH vs. COMU in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of success, directly impacting yield, purity, and the stereochemical integrity of the final product. Among the plethora of available reagents, TCFH (N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate) and COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have emerged as powerful tools for researchers. This guide provides a detailed, data-driven comparison of these two reagents to aid scientists and drug development professionals in making an informed selection for their specific synthetic challenges.

Chemical and Performance Overview

TCFH and COMU belong to the class of onium salt coupling reagents, which are renowned for their high reactivity and ability to facilitate amide bond formation. However, they differ significantly in their core structure and mechanism of action, leading to distinct performance profiles.

COMU is a third-generation uronium salt based on an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group.[1] It is celebrated for its high coupling efficiency, low propensity for racemization, and the generation of water-soluble byproducts, which simplifies purification.[1] Its morpholino group enhances solubility in common organic solvents like N,N-dimethylformamide (DMF).[2]

TCFH , a chloroformamidinium salt, is a versatile reagent that can be considered a precursor to other coupling reagents but is also highly effective on its own.[3] It can activate carboxylic acids to form highly reactive acid chlorides or, in the presence of additives, active esters.[3] The combination of TCFH with a nucleophilic base like N-methylimidazole (NMI) is particularly potent for challenging couplings, including those involving sterically hindered amino acids and weakly nucleophilic amines.[1]

At a Glance: Key Differences

FeatureTCFH (this compound)COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
Reagent Type Chloroformamidinium saltUronium salt
Leaving Group Chloride (can form other active esters with additives)Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate)
Key Advantages Highly effective for sterically hindered couplings, versatile with additives, cost-effective.[1][4]High coupling efficiency, low racemization, excellent solubility, water-soluble byproducts, enhanced safety profile.[2][5]
Common Base N,N-Diisopropylethylamine (DIPEA), N-methylimidazole (NMI), Collidine.[6][7]DIPEA, 2,4,6-trimethylpyridine (TMP), 2,6-lutidine.[2][5]
Byproducts Tetramethylurea (water-soluble).[6]Morpholino-based urea and Oxyma byproducts (water-soluble).[2]
Safety Not a skin sensitizer, but a potent eye irritant.[6]Considered safer than benzotriazole-based reagents (e.g., HATU) as it is not prone to explosive decomposition.[8]

Performance Data: A Comparative Analysis

Direct, comprehensive head-to-head quantitative comparisons of TCFH and COMU across a wide range of peptide couplings in a single study are limited. However, data from various sources allow for a comparative assessment.

One study highlighted a significant performance difference in a particularly challenging acylation. In the coupling of a carboxylic acid to the weakly nucleophilic amine 6-amino-2-cyanobenzothiazole, TCFH was the only reagent to provide a near-quantitative yield . In contrast, COMU and the widely used HATU reagent yielded only trace amounts of the desired product.[9]

In the context of solid-phase peptide synthesis (SPPS) in aqueous media, TCFH paired with collidine has been reported to be more efficient than COMU .[7]

The following table summarizes findings on racemization from a study on challenging amide bond formations. While not a direct comparison of TCFH and COMU under identical conditions, it showcases the low racemization potential of the TCFH-NMI system.

Coupling Reagent/SystemSubstrateRacemization (%)
TCFH-NMI α-methyl phenylacetic acid<1
PyBrOPα-methyl phenylacetic acid9

Data adapted from a study on difficult amide synthesis.[9]

Mechanism of Action

The distinct mechanisms of TCFH and COMU contribute to their differing reactivity profiles.

COMU activates a carboxylic acid by forming a highly reactive Oxyma-based active ester. This intermediate is then readily attacked by the amino group of the incoming amino acid to form the peptide bond.

COMU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester Oxyma Active Ester Carboxylic_Acid->Active_Ester + COMU + Base COMU COMU Base Base Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond + Amine Amine Amine (H₂N-R') Byproducts Water-Soluble Byproducts

Caption: COMU activation and coupling pathway.

TCFH , when used with a non-nucleophilic base like DIPEA, is believed to generate a highly reactive acid chloride in situ.[6] However, with a nucleophilic base such as NMI, it forms an even more reactive N-acyl imidazolium ion, which is a potent acylating agent.[1]

TCFH_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Acyl_Imidazolium N-Acyl Imidazolium Intermediate Carboxylic_Acid->Acyl_Imidazolium + TCFH + NMI TCFH TCFH NMI NMI Peptide_Bond Peptide Bond (R-CO-NH-R') Acyl_Imidazolium->Peptide_Bond + Amine Amine Amine (H₂N-R') Byproducts Water-Soluble Byproducts

Caption: TCFH/NMI activation and coupling pathway.

Experimental Protocols

Detailed and optimized protocols are crucial for achieving the best results with any coupling reagent.

General Protocol for COMU in Solid-Phase Peptide Synthesis (SPPS)

This protocol is a general guideline for Fmoc-based SPPS.

COMU_SPPS_Workflow Start Start: Amino-functionalized Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Add pre-activated mix to resin Couple for 10-30 min (up to 1h for hindered residues) Wash1->Coupling Preactivation Pre-activation: Fmoc-AA (3 eq) COMU (3 eq) Base (e.g., DIPEA, 6 eq) in DMF (1 min) Preactivation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Next_Cycle Repeat for next amino acid Wash2->Next_Cycle Next_Cycle->Deprotection End Final Deprotection & Cleavage Next_Cycle->End After final AA TCFH_Solution_Workflow Start Start: Dissolve Carboxylic Acid, Amine, and NMI in Acetonitrile Add_TCFH Add TCFH (1.1 eq) in a single portion Start->Add_TCFH Reaction Stir at room temperature (30-60 min) Add_TCFH->Reaction Workup Quench with water Cool in ice bath Reaction->Workup Isolation Isolate product (e.g., filtration) Workup->Isolation End Characterize Product Isolation->End

References

TCFH vs. Carbodiimides (DCC/EDC): A Comparative Guide to Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and bioconjugation, the choice of coupling reagent is paramount to achieving high yields, minimizing side reactions, and ensuring the stereochemical integrity of the final product. For researchers, scientists, and drug development professionals, moving beyond traditional carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to more advanced reagents such as N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH) can offer significant advantages. This guide provides an objective comparison of TCFH with DCC and EDC, supported by experimental data and detailed protocols, to inform the selection of the optimal coupling strategy.

Key Advantages of TCFH

TCFH has emerged as a superior alternative to carbodiimides for several key reasons:

  • Enhanced Reactivity with Hindered Substrates: TCFH, particularly in combination with a nucleophilic catalyst like N-methylimidazole (NMI), forms a highly reactive N-acyl imidazolium intermediate. This allows for the efficient coupling of sterically hindered amino acids and poorly nucleophilic amines, where carbodiimides often result in low yields.[1][2]

  • Reduced Racemization: The use of TCFH with NMI has been shown to result in high yields with minimal to non-detectable epimerization of chiral centers, a critical factor in the synthesis of bioactive peptides.[1] In contrast, carbodiimides, especially without additives like 1-hydroxybenzotriazole (HOBt), are known to cause significant racemization.[3][4]

  • Favorable Byproduct Profile: The primary byproduct of TCFH-mediated coupling is tetramethylurea, which is water-soluble, facilitating its removal during aqueous workup.[5] This is a significant advantage over DCC, which produces dicyclohexylurea (DCU), a notoriously insoluble byproduct that often requires filtration for removal and can complicate product purification.[6][7][8] While the byproduct of EDC is also water-soluble, TCFH often provides better performance in challenging couplings.[5][9]

  • "Greener" and Safer Reagent: TCFH is considered a "greener" coupling reagent and, importantly, is not a sensitizer, unlike commonly used reagents such as EDC and DCC which can cause skin rashes.[10]

Quantitative Performance Comparison

Table 1: Epimerization Levels with Carbodiimides

The following table, compiled from data in a study on epimerization in peptide synthesis, illustrates the propensity of DCC and EDC to cause racemization, and the mitigating effect of HOBt.

Coupling ReagentSolventAmino AcidEpimerization (%)
DCCDCMAlanine10
DCCDCMLeucine14
DCCDCMPhenylalanine18
DCCDCMValine5
DCCDCMIsoleucine9
EDCDCMAlanine25
EDCDCMLeucine25
EDCDCMPhenylalanine21
EDCDCMValine22
EDCDCMIsoleucine29
DCC-HOBtDMFLeucine6.0
EDC-HOBtDMFLeucine9.0

Data sourced from a study on epimerization in peptide synthesis.[3]

It is important to note that studies on TCFH in combination with NMI for the coupling of hindered amino acids have reported high yields with no detectable epimerization, suggesting a significant advantage in maintaining stereochemical purity.[1]

Reaction Mechanisms and Workflows

The choice of coupling reagent dictates the reaction pathway and the necessary steps for product isolation.

Signaling Pathways

Reaction Mechanisms of TCFH and Carbodiimides cluster_0 TCFH Pathway cluster_1 Carbodiimide Pathway Carboxylic_Acid_TCFH Carboxylic Acid N_Acyl_Imidazolium N-Acyl Imidazolium (Highly Reactive) Carboxylic_Acid_TCFH->N_Acyl_Imidazolium + TCFH + NMI TCFH TCFH NMI NMI Amide_TCFH Amide N_Acyl_Imidazolium->Amide_TCFH + Amine Tetramethylurea Tetramethylurea (Water-Soluble) N_Acyl_Imidazolium->Tetramethylurea Amine_TCFH Amine Carboxylic_Acid_Carbo Carboxylic Acid O_Acylisourea O-Acylisourea (Unstable Intermediate) Carboxylic_Acid_Carbo->O_Acylisourea + DCC/EDC Carbodiimide DCC or EDC Amide_Carbo Amide O_Acylisourea->Amide_Carbo + Amine Urea_Byproduct Substituted Urea (Insoluble or Soluble) O_Acylisourea->Urea_Byproduct N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Oxazolone Oxazolone (Racemization) O_Acylisourea->Oxazolone Amine_Carbo Amine

Caption: Reaction mechanisms for TCFH and carbodiimides.

Experimental Workflow

Generalized Experimental Workflow for Amide Coupling cluster_TCFH TCFH Specifics cluster_DCC DCC Specifics cluster_EDC EDC Specifics Start Start Dissolve_Reactants Dissolve Carboxylic Acid and Amine in Solvent Start->Dissolve_Reactants Add_Reagents Add Coupling Reagent (and Additives/Base) Dissolve_Reactants->Add_Reagents Reaction Stir at Appropriate Temperature Add_Reagents->Reaction Monitor_Completion Monitor Reaction (TLC, LC-MS) Reaction->Monitor_Completion Workup Reaction Workup Monitor_Completion->Workup Purification Purification Workup->Purification Workup_TCFH Aqueous Wash to Remove Tetramethylurea Workup->Workup_TCFH Workup_DCC Filter to Remove Insoluble DCU Workup->Workup_DCC Workup_EDC Aqueous Wash to Remove EDC Byproduct Workup->Workup_EDC Product Final Amide Product Purification->Product

Caption: Generalized workflow for amide coupling reactions.

Logical Relationships of Advantages

Advantages of TCFH over Carbodiimides TCFH TCFH High_Reactivity High Reactivity TCFH->High_Reactivity Low_Racemization Low Racemization TCFH->Low_Racemization Soluble_Byproduct Water-Soluble Byproduct TCFH->Soluble_Byproduct Safety Improved Safety Profile TCFH->Safety Hindered_Couplings Effective for Hindered Couplings High_Reactivity->Hindered_Couplings Stereochemical_Purity High Stereochemical Purity Low_Racemization->Stereochemical_Purity Easy_Purification Simplified Purification Soluble_Byproduct->Easy_Purification Non_Sensitizing Non-Sensitizing Safety->Non_Sensitizing

Caption: Logical relationships of TCFH's advantages.

Experimental Protocols

The following are representative protocols for amide bond formation using TCFH, DCC, and EDC.

TCFH Coupling Protocol

This protocol is adapted for a typical small-scale amide synthesis in solution.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • TCFH (1.1-1.2 equiv)

  • N-methylimidazole (NMI) (2.0-3.5 equiv)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • In a clean, dry flask, dissolve the carboxylic acid and amine in anhydrous acetonitrile.[11][12]

  • To this solution, add N-methylimidazole.[11][12]

  • Add TCFH in a single portion and stir the reaction mixture at room temperature.[11][12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 30-60 minutes.[11]

  • Upon completion, add water to the reaction mixture to precipitate the product and dissolve the tetramethylurea byproduct.[11]

  • Cool the mixture in an ice bath to enhance crystallization.[11]

  • Isolate the product by suction filtration and wash with cold water.[11]

  • Dry the product under vacuum.

DCC/HOBt Coupling Protocol

This is a standard protocol for solution-phase peptide coupling to minimize racemization.

Materials:

  • N-protected amino acid (1.0 equiv)

  • Amino acid ester hydrochloride (1.0 equiv)

  • DCC (1.1 equiv)

  • HOBt (1.2 equiv)

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.1 equiv)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid and HOBt in anhydrous DCM or DMF.[13]

  • In a separate flask, dissolve the amino acid ester hydrochloride in the same solvent and neutralize with NMM or DIPEA.

  • Combine the two solutions.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC in the same solvent to the cooled reaction mixture.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Remove the DCU by filtration and wash the solid with the reaction solvent.

  • Combine the filtrate and washings.

  • Perform an aqueous workup by washing the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove excess reagents and water-soluble impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

EDC/NHS Coupling Protocol

This two-step protocol is commonly used for bioconjugation in aqueous buffers.

Materials:

  • Molecule with a carboxyl group (Protein #1)

  • Molecule with a primary amine (Protein #2)

  • EDC (e.g., ~2mM final concentration)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (e.g., ~5mM final concentration)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting column

Procedure:

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.[14][15]

  • Dissolve the carboxyl-containing molecule (Protein #1) in Activation Buffer.[15]

  • Add EDC and NHS/Sulfo-NHS to the solution of Protein #1 and react for 15 minutes at room temperature to form the stable NHS ester.[14][15]

  • (Optional) Quench the EDC with 2-mercaptoethanol and/or remove excess reagents using a desalting column, exchanging into the Coupling Buffer.[14]

  • Add the amine-containing molecule (Protein #2) to the activated Protein #1 solution.[14][15]

  • Allow the reaction to proceed for 2 hours at room temperature.[14][15]

  • Quench the reaction by adding the Quenching Solution to deactivate any unreacted NHS esters.[15]

  • Purify the conjugate using a desalting column to remove unreacted molecules and byproducts.[15]

Conclusion

TCFH presents a compelling case as a superior coupling reagent to traditional carbodiimides like DCC and EDC, particularly for challenging amide bond formations. Its ability to efficiently couple sterically hindered substrates with minimal racemization, combined with a more favorable safety and byproduct profile, makes it an invaluable tool for modern peptide synthesis and bioconjugation. While the initial cost of TCFH may be higher than that of DCC or EDC, the benefits of increased yields, higher purity, and simplified purification processes can lead to overall time and cost savings in complex synthetic projects. For researchers and professionals in drug development, the adoption of TCFH can lead to more robust and efficient synthetic routes for the creation of novel therapeutics.

References

TCFH: A Cost-Benefit Analysis Against Leading Peptide Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a peptide coupling reagent is a critical decision that directly impacts synthesis efficiency, purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH) in comparison to other widely used peptide coupling reagents, including HATU, HBTU, and COMU. The following sections present a detailed examination of performance metrics, cost-effectiveness, and standardized experimental protocols to facilitate an informed choice of reagent for your specific research and development needs.

Performance and Cost: A Quantitative Comparison

The efficacy of a peptide coupling reagent is determined by a combination of factors, including the yield and purity of the final peptide, the speed of the reaction, and the suppression of side reactions such as epimerization. When these performance indicators are weighed against the cost of the reagent, a clear picture of its overall value emerges.

TCFH, particularly when used in conjunction with N-methylimidazole (NMI), has demonstrated exceptional performance in challenging amide bond formations. It is recognized for its high reactivity, which often translates to faster reaction times and higher yields, even with sterically hindered amino acids.[1] Furthermore, a significant advantage of the TCFH-NMI system is the high water solubility of its byproducts, which simplifies the workup and purification process.[2] From a safety perspective, TCFH is noted for not being a skin sensitizer, a contrast to some other common coupling reagents.[2]

In comparative studies, TCFH has shown performance that is on par with or, in some cases, superior to more expensive reagents. For instance, in certain applications, TCFH has provided near-quantitative yields where sophisticated onium salt reagents like COMU and HATU yielded only trace amounts of the desired product.[3]

Below is a summary of the performance and approximate costs of TCFH and its common alternatives.

Table 1: Performance Comparison of Peptide Coupling Reagents

Reagent/SystemTypical YieldReaction TimeEpimerization SuppressionKey Advantages
TCFH-NMI High to ExcellentFastExcellentLow cost, water-soluble byproducts, good for hindered couplings.[1][2]
HATU ExcellentVery FastExcellentHigh reactivity, effective for difficult sequences.
HBTU HighFastGoodWell-established, reliable performance.
COMU ExcellentVery FastExcellentHigh solubility, safer (non-explosive) byproducts.[4]

Table 2: Cost-Benefit Analysis of Peptide Coupling Reagents

ReagentApproximate Price (USD/gram)*Key Cost-Benefit Considerations
TCFH $15 - $30Highly cost-effective with excellent performance, especially for large-scale synthesis.
HATU $20 - $70Premium performance for the most challenging syntheses, but at a significantly higher cost.
HBTU $14 - $45A moderately priced option with a long history of reliable performance.[5]
COMU $14 - $60Offers performance comparable to HATU with added safety benefits, at a competitive price point.[6]

*Prices are approximate and can vary significantly based on supplier, purity, and quantity. The prices listed are for research-grade quantities.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the successful and reproducible synthesis of peptides. Below are generalized protocols for solution-phase peptide coupling using TCFH-NMI and other common reagents.

Protocol 1: Peptide Coupling using TCFH-NMI

This protocol is adapted for a typical solution-phase amide bond formation.

Materials:

  • N-protected amino acid (1.0 eq)

  • Amine (1.0 eq)

  • TCFH (1.1 eq)

  • N-methylimidazole (NMI) (2.1 eq)

  • Acetonitrile (ACN) as solvent

Procedure:

  • In a clean, dry reaction vessel, dissolve the N-protected amino acid and the amine in acetonitrile.

  • Add N-methylimidazole to the solution and stir for 2-3 minutes at room temperature.

  • Add TCFH to the reaction mixture in a single portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times are typically short, often complete within 30-60 minutes.[2]

  • Upon completion, quench the reaction by adding water.

  • The crude product can often be isolated by direct crystallization or extraction, facilitated by the water solubility of the byproducts.[2]

Protocol 2: Peptide Coupling using HATU

This protocol outlines a general procedure for HATU-mediated coupling in solution.

Materials:

  • N-protected amino acid (1.0 eq)

  • Amine (1.0 eq)

  • HATU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF) as solvent

Procedure:

  • Dissolve the N-protected amino acid in DMF in a reaction vessel.

  • Add HATU to the solution.

  • Add DIPEA to the mixture and stir for a few minutes to pre-activate the amino acid.

  • Add the amine to the activated amino acid solution.

  • Stir the reaction at room temperature and monitor its progress. Couplings with HATU are typically rapid.

  • Workup the reaction mixture using standard extraction and purification techniques.

Protocol 3: Peptide Coupling using HBTU

A standard protocol for solution-phase peptide synthesis using HBTU.

Materials:

  • N-protected amino acid (1.0 eq)

  • Amine (1.0 eq)

  • HBTU (1.0 eq)

  • DIPEA (2.0 eq)

  • DMF as solvent

Procedure:

  • In a reaction vessel, combine the N-protected amino acid and HBTU in DMF.

  • Add DIPEA to the mixture to initiate the activation of the carboxylic acid.

  • After a brief pre-activation period (5-10 minutes), add the amine to the reaction.

  • Allow the reaction to proceed at room temperature, with monitoring by TLC or LC-MS.

  • Upon completion, purify the product using standard chromatographic methods.

Protocol 4: Peptide Coupling using COMU

A general procedure for peptide coupling in solution using COMU.

Materials:

  • N-protected amino acid (1.0 eq)

  • Amine (1.0 eq)

  • COMU (1.0 eq)

  • DIPEA (1.0 - 2.0 eq)

  • DMF as solvent

Procedure:

  • Dissolve the N-protected amino acid and the amine in DMF in a reaction vessel.

  • Add COMU to the solution.

  • Add DIPEA to the reaction mixture. The reaction can often be visually monitored by a color change.

  • Stir the reaction at room temperature until completion.

  • The product can be isolated and purified using standard techniques, with the advantage of water-soluble byproducts.[4]

Visualizing the Process: Workflows and Mechanisms

To better understand the relationships and processes involved in peptide coupling, the following diagrams have been generated using Graphviz.

Peptide_Coupling_Workflow cluster_pre_coupling Pre-Coupling cluster_coupling Coupling Reaction cluster_post_coupling Post-Coupling N-Protected_Amino_Acid N-Protected Amino Acid Activation Activation with Coupling Reagent + Base N-Protected_Amino_Acid->Activation Amine_Component Amine Component (Free N-Terminus) Peptide_Bond_Formation Peptide Bond Formation Amine_Component->Peptide_Bond_Formation Activation->Peptide_Bond_Formation Protected_Peptide Protected Peptide Peptide_Bond_Formation->Protected_Peptide Purification Purification Protected_Peptide->Purification Final_Peptide Final Peptide Purification->Final_Peptide TCFH_Activation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_products Products Carboxylic_Acid R-COOH Acyl_Imidazolium Highly Reactive N-Acyl Imidazolium Intermediate Carboxylic_Acid->Acyl_Imidazolium + TCFH + NMI TCFH TCFH TCFH->Acyl_Imidazolium NMI N-Methylimidazole (NMI) NMI->Acyl_Imidazolium Amide_Bond Amide Bond (R-CO-NR'R'') Acyl_Imidazolium->Amide_Bond + Amine (R'R''NH) Byproducts Water-Soluble Byproducts Acyl_Imidazolium->Byproducts

References

Understanding the Nomenclature: Uronium vs. Aminium/Guanidinium Salts

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Uronium and Formamidinium-Type Coupling Agents in Peptide Synthesis

In the intricate process of peptide synthesis, the choice of coupling reagent is a critical determinant of success, profoundly impacting yield, purity, and overall efficiency. This guide offers a detailed comparison of uronium-type coupling agents and clarifies the role of related structures, providing researchers, scientists, and drug development professionals with data-driven insights for selecting the optimal reagent.

A crucial point of clarification is the nomenclature of these reagents. While commonly referred to as uronium salts, crystallographic and NMR studies have revealed that many popular reagents like HBTU and HATU predominantly exist as the more stable N-isomers, which are technically aminium or guanidinium salts.[1][2][3] The true uronium (O-isomer) form is a more reactive, albeit less stable, species.[1][3] This guide will address these compounds under their commonly used "uronium" classification while acknowledging their actual guanidinium/aminium structure. The term "formamidinium" is less commonly associated with this class of peptide coupling reagents and is more prevalent in other fields of chemistry.

Quantitative Performance Analysis

The efficacy of a coupling reagent is primarily measured by its ability to facilitate peptide bond formation with high efficiency and minimal side reactions, most notably racemization.[4][5] The following tables summarize the performance of various uronium/aminium coupling reagents based on experimental data.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Model Peptide

Coupling ReagentClassCrude Purity (%)Key Observations
HATU Uronium/Aminium SaltHighConsistently high purity with fewer deletion byproducts observed.[5][6] Considered superior for difficult sequences.[5][7]
HCTU Uronium/Aminium SaltHighPerformance is very similar to HATU, yielding peptides of high purity.[6]
COMU Uronium SaltHighA third-generation uronium salt with coupling efficiencies comparable to HATU.[8]
HBTU Uronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities compared to HATU and HCTU.[5][6]
PyBOP Phosphonium SaltLower than HATU/HCTUWhile effective, it can result in additional impurities in the crude product.[6] Included for comparison.

Note: The exact purity percentages can vary depending on the specific peptide sequence and reaction conditions.

Table 2: Comparison of Racemization Levels in a Model Dipeptide Synthesis

Coupling ReagentAdditive% D-Isomer (Racemization)Key Observations
HATU -LowExhibits a lower risk of epimerization compared to HBTU.[5]
HBTU -ModerateHigher risk of epimerization, especially with sensitive amino acids.[5]
DIC HOBtLowThe classic carbodiimide method with an additive to suppress racemization.[2]
DIC OxymaVery LowOxyma is considered superior to HOBt in minimizing racemization.[4]

Note: The level of racemization is highly dependent on the amino acid sequence, solvent, and base used.

Mechanism of Action

Uronium/aminium salt coupling reagents activate the carboxylic acid of an N-protected amino acid to form a highly reactive ester intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of another amino acid or the growing peptide chain, resulting in the formation of a peptide bond. The key difference between reagents like HATU and HBTU lies in the leaving group (HOAt vs. HOBt), which influences the reactivity of the active ester.[5]

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_byproducts Byproducts AminoAcid N-Protected Amino Acid (R-COOH) ActiveEster Reactive OAt/OBt Active Ester AminoAcid->ActiveEster Activation CouplingAgent Uronium/Aminium Salt (e.g., HATU) CouplingAgent->ActiveEster Base Tertiary Base (e.g., DIPEA) Base->ActiveEster Base facilitates deprotonation NewPeptide Elongated Peptide Chain (R-CO-NH-R') ActiveEster->NewPeptide Nucleophilic Attack Byproducts Urea Derivative + HOBt/HOAt ActiveEster->Byproducts PeptideChain Peptide Chain with Free N-terminus (H₂N-R') PeptideChain->NewPeptide

General mechanism of uronium/aminium salt-mediated amide bond formation.

Experimental Protocols

The following is a generalized protocol for manual solid-phase peptide synthesis (SPPS) using a uronium/aminium coupling reagent like HATU or HBTU. This protocol assumes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in N,N-dimethylformamide (DMF) for 15-30 minutes in a reaction vessel.[9]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.

  • Add the coupling reagent (e.g., HATU, HBTU; ~0.95 equivalents relative to the amino acid) and a tertiary base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).[11]

  • Allow this activation mixture to pre-activate for 1-2 minutes.

  • Add the activation mixture to the deprotected peptide-resin.

  • Agitate the reaction vessel for 30-60 minutes. Coupling times may need to be extended for sterically hindered amino acids.[7]

4. Monitoring and Washing:

  • Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[9]

  • If the test is positive, the coupling step may be repeated.

  • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

5. Chain Elongation:

  • Repeat steps 2-4 for each amino acid in the desired peptide sequence.

6. Final Deprotection and Cleavage:

  • After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Wash the resin with DMF, followed by dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[9]

spss_workflow start Start: Swell Resin in DMF deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling 2. Amino Acid Coupling (AA + Uronium Reagent + Base) wash1->coupling wash2 Wash with DMF coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Incomplete repeat_cycle Repeat Cycle for Next Amino Acid kaiser_test->repeat_cycle Coupling Complete repeat_cycle->deprotection Sequence not complete final_cleavage Final Cleavage from Resin (TFA) repeat_cycle->final_cleavage Sequence Complete end End: Purified Peptide final_cleavage->end

A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The selection of a peptide coupling reagent involves a trade-off between reaction speed, cost, efficiency, and the need to minimize side reactions like racemization. For routine and challenging syntheses, uronium/aminium reagents like HATU and COMU are excellent choices due to their high efficiency and ability to suppress racemization.[4] HBTU remains a viable, more cost-effective option for less demanding sequences. Understanding the subtle differences in their reactivity and structure allows researchers to optimize their peptide synthesis strategies, leading to higher purity and yield of the final product.

References

TCFH for Amide Bond Formation with Electron-Deficient Anilines: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient formation of amide bonds is a cornerstone of molecular construction. This task becomes particularly challenging when coupling carboxylic acids with electron-deficient anilines, which exhibit poor nucleophilicity. This guide provides an objective comparison of N,N,N',N'-Tetramethyl(chloroformamidinium) hexafluorophosphate (TCFH), a highly effective coupling reagent, with other common alternatives, supported by experimental data.

Executive Summary

The combination of TCFH with N-methylimidazole (NMI) has emerged as a superior method for activating carboxylic acids for reaction with poorly nucleophilic amines, including electron-deficient anilines.[1][2][3] This system facilitates the in situ generation of highly reactive N-acyl imidazolium ions, which readily couple with challenging amines under mild conditions.[1][2][3] Experimental data demonstrates that the TCFH-NMI protocol often provides higher yields and minimizes side reactions, such as anhydride formation and epimerization, when compared to other standard coupling reagents like HATU, HBTU, and PyBrOP, particularly when traditional bases like DIPEA are used.[1][2] Furthermore, TCFH is a cost-effective, non-sensitizing reagent with water-soluble byproducts, simplifying product purification.[1][4][5][6]

Performance Comparison with Alternative Reagents

The critical factor in the efficacy of TCFH is the choice of base. While the use of a common non-nucleophilic base such as diisopropylethylamine (DIPEA) with TCFH leads to suboptimal results, the switch to a Lewis basic amine like N-methylimidazole (NMI) dramatically improves performance in the coupling of sterically hindered acids and electron-deficient anilines.[1][2]

Below is a comparative summary of the performance of TCFH-NMI against other common coupling reagents in the formation of an amide from a hindered carboxylic acid and an electron-deficient aniline.

Table 1: Comparison of Coupling Reagents for a Challenging Amide Bond Formation

EntryActivatorBase (equiv.)SolventTime (h)Product Yield (%)Anhydride Byproduct (%)
1 TCFH NMI (3.5) MeCN 14 96 <4
2TCFHDIPEA (2.0)DMF141565
3HATUDIPEA (2.0)DMF141070
4TFFHDIPEA (2.0)DMF142060
5BEPDIPEA (2.0)DMF142555

Data is synthesized from a study by Hao, et al. focusing on the coupling of a hindered carboxylic acid with an electron-deficient aniline.[1]

In another critical scenario for pharmaceutical synthesis—the coupling of an α-chiral carboxylic acid where epimerization is a risk—the TCFH-NMI system again demonstrates superior performance in preserving stereochemical integrity compared to other high-reactivity reagents.

Table 2: Comparison of Reagents in an Epimerization-Prone Coupling

EntryActivatorBase (equiv.)Conversion (3h)Enantiomeric Ratio (er)
1 TCFH NMI (2.1) >99% >99.9:0.1
2TCFHNMI (3.5)>99%86:14
3BEPNMI (3.5)>99%95:5
4PyBrOPNMI (3.5)>99%94:6
5DMTMMNMI (3.5)>99%92:8
6TCFHDIPEA (2.0)<10%N/A

Data adapted from Hao, et al. for the coupling of (S)-phenylpropionic acid with an electron-deficient aniline.[2]

Reaction Mechanism and Workflow

The enhanced reactivity of the TCFH-NMI system stems from its unique reaction pathway. Unlike protocols that generate acid chlorides or uronium-based active esters, this combination forms a highly electrophilic N-acyl imidazolium intermediate.

TCFH_NMI_Mechanism cluster_products Final Products TCFH TCFH Adduct TCFH-NMI Adduct TCFH->Adduct NMI N-Methylimidazole (NMI) NMI->Adduct AcylImidazolium N-Acyl Imidazolium (Highly Reactive Intermediate) Adduct->AcylImidazolium + R-COOH CarboxylicAcid R-COOH Amide Amide Product AcylImidazolium->Amide + Ar-NH2 Byproducts Tetramethylurea + NMI-H⁺ Aniline Ar-NH2 (Electron-Deficient Aniline)

Caption: Proposed reaction mechanism for TCFH-NMI mediated amide bond formation.

The general workflow for these couplings is straightforward and can be performed without the need for an inert atmosphere or strictly anhydrous conditions.[2]

Experimental_Workflow Start Start Combine Combine Carboxylic Acid, Aniline, NMI, and Acetonitrile Start->Combine AddTCFH Add TCFH in one portion Combine->AddTCFH Stir Stir at Room Temperature (0.5 - 24 h) AddTCFH->Stir Quench Add Water to Quench and Precipitate Product Stir->Quench Isolate Isolate Product by Filtration Quench->Isolate End End Isolate->End

Caption: General experimental workflow for TCFH-NMI couplings.

Experimental Protocols

The following are representative experimental protocols for the coupling of a generic carboxylic acid with an electron-deficient aniline.

Protocol 1: TCFH-NMI Method (Recommended)
  • To a vial, add the carboxylic acid (1.0 equiv), the electron-deficient aniline (1.0 equiv), N-methylimidazole (2.1-3.5 equiv), and acetonitrile (to achieve a concentration of ~0.5 M).

  • Stir the mixture at room temperature to achieve a homogenous solution.

  • Add TCFH (1.1 equiv) in a single portion.

  • Stir the reaction mixture at room temperature for the required time (typically monitored by HPLC or TLC, ranging from 30 minutes to 24 hours).[2]

  • Upon completion, add water (typically 3 volumes relative to the acetonitrile) to the reaction mixture.

  • Cool the mixture in an ice bath for 10-20 minutes to facilitate product precipitation.

  • Collect the solid product by vacuum filtration and wash with water.

  • Dry the product under vacuum. The byproducts, including tetramethylurea and NMI salts, are water-soluble and are removed during filtration.[1][4]

Protocol 2: HATU/DIPEA Method (Alternative)
  • To a vial, add the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and a suitable solvent such as DMF or CH₂Cl₂.

  • Add diisopropylethylamine (DIPEA) (2.0 equiv) and stir the mixture at room temperature for a preactivation period of 15-30 minutes.

  • Add the electron-deficient aniline (1.0-1.2 equiv) to the activated mixture.

  • Stir the reaction at room temperature until completion, as monitored by HPLC or TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

For the synthesis of amides involving electron-deficient anilines, the TCFH-NMI reagent system offers significant advantages over many conventional coupling agents. Its high reactivity, achieved through the formation of N-acyl imidazolium intermediates, leads to excellent product yields under mild conditions.[1][2][7] The protocol effectively minimizes common side reactions and is particularly advantageous in preserving the stereochemical integrity of chiral carboxylic acids.[2][3] Coupled with its operational simplicity, favorable safety profile, and the ease of product isolation, TCFH represents a powerful and practical tool for overcoming challenging amide bond formations in research and development.[4][5]

References

TCFH in Peptide Synthesis: A Comparative Guide to Assessing Racemization Levels by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount. Racemization, the undesirable conversion of a chiral amino acid into its mirror image, can significantly diminish the biological activity and therapeutic efficacy of a synthetic peptide. The choice of coupling reagent is a critical factor in mitigating this risk. This guide provides an objective comparison of N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH), used in conjunction with N-methylimidazole (NMI), against other common peptide coupling reagents in its ability to suppress racemization, with supporting data and detailed experimental protocols for assessment by chiral High-Performance Liquid Chromatography (HPLC).

The Critical Role of Coupling Reagents in Preventing Racemization

Racemization during peptide bond formation primarily occurs through the formation of a planar 5(4H)-oxazolone intermediate. The acidity of the proton at the chiral α-carbon of this intermediate allows for its easy abstraction by a base, leading to a loss of stereochemical information. The subsequent nucleophilic attack by the amine component can then occur from either side of this planar intermediate, resulting in a mixture of L- and D-isomers.

Highly efficient coupling reagents can minimize racemization by promoting a rapid rate of amide bond formation, which kinetically outcompetes the formation of the oxazolone intermediate. TCFH, in combination with NMI, offers a potent system for this purpose by generating highly reactive N-acyl imidazolium ions in situ.[1][2] This reactive intermediate rapidly acylates the incoming amine, thereby reducing the time the activated amino acid is susceptible to racemization.[1][2]

Quantitative Comparison of Racemization Levels

The extent of racemization is highly dependent on the specific amino acid sequence, reaction conditions, and the model system used for evaluation. The following table summarizes representative data from various studies, comparing the racemization levels associated with different coupling reagents. While a single study directly comparing all listed reagents under identical conditions is not available, this compilation provides a useful overview of their general performance.

Coupling Reagent/Method% D-Isomer (Epimerization)Model System/NotesReference(s)
TCFH-NMI < 1% α-methyl phenylacetic acid[3]
TCFH-NMI Nondetectable Simple dipeptide couplings (e.g., Val, Phe, Cys)[1]
TCFH-NMI Minor amounts Anteunis tripeptide (Z-Gly-Phe-Val-OMe)[1]
PyBrOP9%α-methyl phenylacetic acid[3]
COMU< 1.0%Model peptide coupling[4]
HATU0.5 - 2.0%Model peptide coupling[4]
DIC/HOBt0.5 - 2.5%Model peptide coupling[4]
HCTU1.0 - 4.0%Model peptide coupling[4]
PyBOP1.0 - 3.5%Model peptide coupling[4]
HBTU1.5 - 5.0%Model peptide coupling[4]
TBTU2.0 - 6.0%Model peptide coupling[4]

Key Observations:

  • The TCFH-NMI system demonstrates excellent performance in minimizing racemization, often below 1% in challenging systems and with nondetectable levels in simpler couplings.[1][3]

  • Modern uronium/aminium reagents like COMU and HATU consistently show low levels of racemization, outperforming older reagents like HBTU.[4]

  • The classic carbodiimide method (DIC) can be effective at suppressing racemization, but only with the crucial addition of additives like HOBt.[4]

Experimental Protocols

Reproducible and accurate assessment of racemization requires meticulous experimental procedures. The following are detailed protocols for a representative peptide coupling reaction using TCFH-NMI and the subsequent analysis by chiral HPLC.

Protocol 1: Model Dipeptide Synthesis using TCFH-NMI

This protocol describes the coupling of an N-protected amino acid (e.g., Fmoc-L-Phenylalanine) to an amino acid ester (e.g., H-L-Leucine-OtBu) to form a dipeptide.

Materials:

  • Fmoc-L-Phe-OH

  • H-L-Leu-OtBu

  • N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH)

  • N-methylimidazole (NMI)

  • Acetonitrile (HPLC grade)

  • Water (deionized)

  • Ethyl acetate

  • 1 M HCl

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Fmoc-L-Phe-OH (1 equivalent) and H-L-Leu-OtBu (1 equivalent) in acetonitrile (e.g., 5 mL per mmol of amino acid).

  • Base Addition: Add N-methylimidazole (NMI) (2.1 equivalents) to the solution and stir for 1-2 minutes at room temperature.

  • Coupling Reagent Addition: Add TCFH (1.1 equivalents) to the reaction mixture in a single portion.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, add water to the flask to precipitate the product and dissolve the water-soluble byproducts.

    • Extract the dipeptide product with ethyl acetate (3x).

    • Combine the organic layers and wash with 1 M HCl (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Sample Preparation for HPLC: Dissolve a small amount of the crude dipeptide in the chiral HPLC mobile phase to a concentration of approximately 1 mg/mL for analysis.

Protocol 2: Chiral HPLC Analysis of Dipeptide Diastereomers

This method directly analyzes the diastereomeric peptides (L-L vs. D-L) formed during the coupling reaction.

Materials:

  • Crude dipeptide sample from Protocol 1

  • Reference standards for the L-L and D-L dipeptide diastereomers (if available)

  • Chiral HPLC column (e.g., a polysaccharide-based column such as CHIRALPAK® series or a macrocyclic glycopeptide-based column like Chirobiotic T)

  • HPLC grade solvents (e.g., acetonitrile, methanol, isopropanol, hexane)

  • Additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))

Chromatographic Conditions (Example Method):

  • Column: CHIRALPAK® IA (amylose-based) or similar

  • Mobile Phase: A mixture of hexane and ethanol with a small percentage of TFA (e.g., 80:20 Hexane:Ethanol + 0.1% TFA). The exact ratio should be optimized for the specific dipeptide.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 265 nm (for the Fmoc group) or 220 nm

  • Injection Volume: 10 µL

Procedure:

  • System Equilibration: Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared dipeptide sample onto the column.

  • Data Acquisition: Run the chromatogram and collect the data. The two diastereomers (L-L and D-L) should appear as separate peaks.

  • Quantification:

    • Identify the peaks corresponding to the major (L-L) and minor (D-L) diastereomers based on retention times (if standards are available) or by assuming the major peak is the desired L-L product.

    • Integrate the peak areas for both diastereomers.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100

Visualizing the Workflow and Reaction

To better illustrate the processes involved, the following diagrams outline the experimental workflow for assessing racemization and the chemical principles at play.

G cluster_0 Peptide Coupling cluster_1 Chiral HPLC Analysis start Dissolve Fmoc-AA-OH & H-AA-OR add_base Add NMI start->add_base add_tcfh Add TCFH add_base->add_tcfh react Stir at RT (30-60 min) add_tcfh->react workup Aqueous Work-up & Extraction react->workup product Crude Dipeptide workup->product prep Dissolve Crude Product in Mobile Phase product->prep Analyze Product inject Inject Sample onto Chiral Column prep->inject separate Isocratic Elution inject->separate detect UV Detection separate->detect quantify Integrate Peaks & Calculate % Racemization detect->quantify G cluster_main Peptide Coupling & Racemization Pathways cluster_coupling Desired Pathway cluster_racemization Side Reaction Activated_AA Activated Amino Acid (e.g., Acyl Imidazolium) Coupling Rapid Coupling with Amine Component Activated_AA->Coupling Oxazolone Oxazolone Formation Activated_AA->Oxazolone Peptide Peptide Bond (L-L Diastereomer) Coupling->Peptide Forms desired product Enolization Proton Abstraction (Loss of Chirality) Oxazolone->Enolization Leads to racemization Racemic_Peptide Racemic Peptide (L-L and D-L mixture) Enolization->Racemic_Peptide Leads to racemization

References

TCFH as a Superior Coupling Reagent: A Comparative Guide to Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of amide and peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving stereochemical integrity. For researchers, scientists, and professionals in drug development, selecting the optimal reagent can significantly impact the efficiency and success of a synthetic route. This guide provides an objective comparison of the performance of N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH), particularly in combination with N-methylimidazole (NMI), against other commonly used coupling reagents, supported by experimental data from the literature.

TCFH has emerged as a potent activating agent, particularly effective for challenging couplings involving sterically hindered carboxylic acids and poorly nucleophilic amines.[1][2] Its mechanism of action, when used with NMI, involves the in situ generation of a highly reactive N-acyl imidazolium ion, which readily undergoes nucleophilic attack by an amine to form the desired amide bond.[1] This process is not only efficient but also minimizes epimerization, a critical consideration in peptide synthesis.[2]

Comparative Analysis of Reaction Yields

The efficacy of a coupling reagent is best assessed through a direct comparison of reaction yields under standardized conditions. The following tables summarize quantitative data from studies where TCFH was benchmarked against other popular coupling reagents.

Table 1: Coupling of a Chiral Carboxylic Acid with a Poorly Nucleophilic Amine

This table presents data from a study by Beutner et al., comparing the performance of various coupling reagents in the reaction of (S)-2-phenylpropionic acid with the electron-deficient 4-aminobenzonitrile. This reaction is particularly challenging and prone to epimerization.

Coupling ReagentBaseTime (h)Conversion (%)Isolated Yield (%)Enantiomeric Ratio (er)
TCFH NMI <0.5 >99 94 99.2 : 0.8
HATUDIPEA210--
BEPDIPEA296-90 : 10
PyBrOPDIPEA299-91 : 9
DMTMMNMM299-91 : 9

Data sourced from Organic Letters, 2018, 20 (14), pp 4218–4222.[1]

The data clearly demonstrates the superiority of the TCFH/NMI system for this challenging transformation, providing a near-quantitative yield with minimal loss of enantiomeric purity in a significantly shorter reaction time. In contrast, other common reagents either showed low conversion or significant epimerization.

Table 2: Synthesis of a Dipeptide with a Hindered Amino Acid

The formation of peptide bonds involving sterically hindered amino acids, such as aminoisobutyric acid (Aib), is another area where coupling reagent efficiency is critical.

Coupling ReagentBaseTime (min)Isolated Yield (%)
TCFH NMI <30 92

Data for the synthesis of Z-Aib-Phe-OMe, sourced from Organic Letters, 2018, 20 (14), pp 4218–4222.[1]

TCFH, in combination with NMI, proves to be highly effective for the coupling of the sterically demanding Aib residue, affording a high yield in a short reaction time.

Table 3: General Amide Bond Formation

The TCFH/NMI combination has also been successfully employed in a broader range of amide bond formations, consistently providing good to excellent yields.

Carboxylic AcidAmineTime (h)Isolated Yield (%)
2-Furoic AcidN-Boc-piperazine0.5-171 (average)
2-Furoic Acid1-(2-Pyrimidyl)piperazine0.5-157 (average)

Data from an undergraduate organic laboratory experiment, highlighting the robustness and reliability of the method. Sourced from Journal of Chemical Education, 2022, 99 (11), pp 3865–3871.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are representative protocols for amide bond formation using the TCFH/NMI system.

Protocol 1: General Procedure for Amide Bond Formation with TCFH/NMI

This protocol is adapted from the work of Beutner et al. and is suitable for a wide range of carboxylic acids and amines.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • TCFH (1.1 equiv)

  • N-methylimidazole (NMI) (2.2-3.5 equiv)

  • Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid and amine in the chosen solvent, add N-methylimidazole.

  • Stir the mixture at room temperature and add TCFH in a single portion.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 30 minutes to a few hours.

  • Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent. The aqueous solubility of the byproducts often simplifies purification.[1]

Protocol 2: Coupling of Sterically Hindered Substrates

This protocol is specifically tailored for challenging couplings involving sterically hindered carboxylic acids and/or amines.

Materials:

  • Sterically hindered carboxylic acid (1.0 equiv)

  • Sterically hindered amine (1.1 equiv)

  • TCFH (1.1 equiv)

  • N-methylimidazole (NMI) (2.2 equiv)

  • Anhydrous acetonitrile

Procedure:

  • In a dry flask, combine the carboxylic acid, TCFH, and the amine in anhydrous acetonitrile.

  • Add NMI to the mixture and stir at room temperature.

  • The reaction is typically rapid and can be monitored by TLC or LC-MS.

  • Workup involves dilution with water and an appropriate organic solvent, followed by separation of the organic layer.[5]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for procedural accuracy. The following diagram, generated using Graphviz, illustrates a typical sequence for an amide coupling reaction using a generic coupling reagent.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Combine Carboxylic Acid and Amine in Solvent add_base Add Base (e.g., NMI) start->add_base add_tcfs Add TCFH add_base->add_tcfs stir Stir at Room Temperature add_tcfs->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract purify Purify Product extract->purify end Isolated Amide purify->end

Caption: A generalized workflow for TCFH-mediated amide bond formation.

The signaling pathway for the activation of a carboxylic acid with TCFH in the presence of NMI is depicted below.

G cluster_0 Activation Pathway cluster_1 Amide Formation RCOOH Carboxylic Acid (R-COOH) AcylImidazolium N-Acyl Imidazolium Ion (Active Intermediate) RCOOH->AcylImidazolium TCFH TCFH TCFH->AcylImidazolium NMI NMI NMI->AcylImidazolium Amide Amide (R-CONH-R') AcylImidazolium->Amide Amine Amine (R'-NH2) Amine->Amide

Caption: Activation of a carboxylic acid with TCFH and NMI to form the active N-acyl imidazolium intermediate.

References

Safety Operating Guide

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate, commonly known as TCFH, is a reagent used in peptide synthesis and amide bond formation.[1] Proper handling and disposal are crucial to ensure laboratory safety and environmental protection. This document provides a comprehensive guide for the safe disposal of TCFH, tailored for researchers, scientists, and drug development professionals.

Immediate Safety Concerns

TCFH is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves (tested according to EN 374), and a lab coat.[5] All handling of TCFH should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5][6]

Quantitative Safety Data

The following table summarizes key safety and identification information for TCFH.

IdentifierValue
Chemical Name Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate
Synonyms TCFH, this compound
CAS Number 207915-99-9, 94790-35-9
Molecular Formula C5H12ClF6N2P
Molecular Weight 280.58 g/mol [2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Signal Word Warning[3][5]

Spill & Emergency Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Remove all sources of ignition.[6] Small spills can be managed by sweeping up the solid material, taking care to avoid dust formation, and placing it into a suitable, closed container for disposal.[2] For personal protection during cleanup, refer to the PPE guidelines mentioned above.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or as regular solid waste.

  • Collection of Waste:

    • Collect waste TCFH, including any contaminated materials (e.g., weighing paper, gloves, paper towels from a spill cleanup), in a designated, clearly labeled, and sealed container.

    • The container must be suitable for hazardous chemical waste and kept closed when not in use.

  • Storage of Waste:

    • Store the waste container in a well-ventilated, designated hazardous waste storage area.[2]

    • The storage area should be secure and accessible only to authorized personnel.[2][3]

    • Keep the container tightly closed.[2][3]

  • Arranging for Disposal:

    • Contact a licensed and approved hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for TCFH.

    • Follow all local, state, and federal regulations regarding the transportation and disposal of hazardous chemical waste. The primary directive is to "Dispose of contents/container to an approved waste disposal plant".[2][3][7]

  • Documentation:

    • Maintain a record of the amount of TCFH waste generated, the date of collection, and the date it was transferred to the waste disposal company.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of TCFH is outlined in the diagram below. This visualization provides a clear, step-by-step decision-making process for laboratory personnel.

TCFH Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Emergency Protocol (Spill) A Generate TCFH Waste (Unused reagent, contaminated items) B Collect in a designated, labeled, sealed container A->B C Store in a secure, well-ventilated hazardous waste area B->C D Contact Approved Hazardous Waste Disposal Service C->D E Provide SDS and schedule pickup D->E F Transfer waste with proper documentation E->F G Spill Occurs H Evacuate and Ventilate G->H I Wear appropriate PPE H->I J Contain and collect spill (avoiding dust) I->J K Place in sealed container for disposal J->K K->C

Caption: Logical workflow for the routine and emergency disposal of TCFH.

References

Personal protective equipment for handling N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling this compound (TCFH). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause significant irritation.[1][2][3][4] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure risks.

Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][4][5][6]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2][4][5][6]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][4][5]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationStandard
Eye/Face Protection Safety glasses with side-shieldsEN166 (EU) or NIOSH (US) approved[7]
Hand Protection Chemical-resistant gloves (inspect before use)EN 374[6]
Body Protection Impervious clothingSelected based on concentration and amount of substance[7]
Respiratory Protection N95 (US) or P1 (EN 143) dust respirator if dust is generatedNIOSH (US) or EN 143 (EU)[7]
Operational Protocol: Handling and Storage

Proper handling and storage are paramount to prevent accidents and maintain the integrity of the chemical.

Handling Procedures:

  • Work in a well-ventilated area, preferably with local exhaust ventilation where dust may be formed.[3][4][7]

  • Avoid all contact with skin and eyes.[3][7]

  • Prevent the formation of dust and aerosols.[3][7]

  • Wash hands thoroughly after handling.[4][5][7]

  • Keep away from sources of ignition and prevent electrostatic charge buildup.[7]

Storage Conditions:

  • Store in a tightly closed container.[4][5][7]

  • Keep in a dry, cool, and well-ventilated place.[3][4][8]

  • The recommended long-term storage temperature is between 2-8°C.[4][9]

  • This substance is hygroscopic and sensitive to moisture; store under an inert gas.[10]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

First Aid Measures:

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5][7]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][5][7][11] If skin irritation occurs, get medical advice/attention.[5][7]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5][7] Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][8] Call a physician or poison control center immediately.[8]
Spillage and Disposal Plan

In case of a spill, and for routine disposal, follow these established procedures to mitigate environmental contamination and ensure safety.

Spill Containment and Clean-up:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Use personal protective equipment.[7]

  • Avoid dust formation.[7]

  • Prevent the substance from entering drains.[4][7][8]

  • Sweep up and shovel the material.[7]

  • Collect the spilled material in a suitable, closed container for disposal.[7][8]

Disposal Protocol:

  • Dispose of the chemical and any contaminated materials at an approved waste disposal plant.[4][5][7]

  • All disposal practices must be in accordance with local, state, and federal regulations.

  • Do not dispose of the chemical into sewer systems.[8]

  • Contaminated packaging should be triple rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to render it unusable before disposal in a sanitary landfill.[8]

Visual Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this chemical from receipt to disposal.

Safe Handling Workflow for TCFH cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment cluster_disposal Waste Management A Review SDS B Don PPE A->B C Work in Ventilated Area B->C Proceed to Handling D Weigh/Handle Chemical C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete I Segregate Waste E->I Generate Waste G Doff PPE F->G H Wash Hands G->H J Label Waste Container I->J K Store in Designated Area J->K L Arrange for Professional Disposal K->L

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate
Reactant of Route 2
Reactant of Route 2
N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.